Methyl 4-formylpicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-formylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCYKYLTLEDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64463-46-3 | |
| Record name | methyl 4-formylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-formylpicolinate: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 64463-46-3
Molecular Formula: C₈H₇NO₃
Molecular Weight: 165.15 g/mol
Abstract
Methyl 4-formylpicolinate is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with a methyl ester at the 2-position and a formyl group at the 4-position, offers two distinct and versatile reactive handles for the construction of complex molecular scaffolds. This technical guide provides an in-depth exploration of this compound, encompassing its synthesis, physicochemical properties, reactivity profile, and notable applications in the development of biologically active compounds. The content is specifically tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate its effective utilization in advanced organic synthesis.
Introduction: The Strategic Value of the Picolinate Scaffold
The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry.[1] Pyridine-containing compounds are integral to a substantial portion of FDA-approved nitrogen-heterocyclic drugs.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a basic center, while the substituents on the ring can be tailored to modulate the molecule's physicochemical properties and biological activity.
This compound emerges as a particularly valuable derivative due to the orthogonal reactivity of its two functional groups. The formyl group is a versatile precursor for a wide range of transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Simultaneously, the methyl ester provides a handle for amide bond formation, hydrolysis to the corresponding carboxylic acid, or other ester-based modifications. This duality makes it a strategic intermediate in the synthesis of diverse and complex target molecules.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 64463-46-3 | [4][5] |
| Molecular Formula | C₈H₇NO₃ | [4] |
| Molecular Weight | 165.15 g/mol | [4] |
| Appearance | Off-white to yellow solid | |
| Boiling Point | Not readily available | [5] |
| Storage | Store in a cool, dry place, away from light and moisture. Inert atmosphere is recommended. | [6] |
Spectroscopic Data
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl ester protons, and the aldehyde proton. The aromatic protons will typically appear in the downfield region (δ 7.0-9.0 ppm) and will exhibit splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The methyl ester protons will present as a singlet at approximately δ 3.9-4.1 ppm. The aldehyde proton will be a highly deshielded singlet, appearing further downfield, typically in the range of δ 9.9-10.2 ppm.[1][7][8]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and aldehyde groups, typically in the range of δ 160-170 ppm and δ 190-200 ppm, respectively. The aromatic carbons of the pyridine ring will resonate between δ 120-160 ppm. The methyl carbon of the ester group will appear in the upfield region, around δ 52-55 ppm.[2][9][10]
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. A strong, sharp peak corresponding to the C=O stretch of the ester will be observed around 1720-1740 cm⁻¹. The C=O stretch of the aldehyde will appear at a slightly lower wavenumber, typically in the range of 1690-1715 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A characteristic, though often weak, pair of bands for the aldehyde C-H stretch may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[11][12][13]
Electron impact mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 134. Another prominent fragmentation pathway could be the loss of the formyl group (-CHO), leading to a peak at m/z = 136. Further fragmentation of the pyridine ring would also be observed.[14][15][16]
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the most common starting from readily available methyl 4-methylpicolinate. The key transformation is the selective oxidation of the 4-methyl group to a formyl group without over-oxidation to the carboxylic acid.
Selective Oxidation of Methyl 4-methylpicolinate
The controlled oxidation of the methyl group on the pyridine ring in the presence of an ester is a challenging yet crucial step. Various oxidizing agents can be employed, with selenium dioxide (SeO₂) being a classic and effective choice for this transformation.
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An In-depth Technical Guide to Methyl 4-formylpicolinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 4-formylpicolinate, a heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Due to its bifunctional nature, possessing both an aldehyde and a methyl ester on a pyridine scaffold, this compound serves as a versatile intermediate for the construction of more complex molecular architectures. This document will delve into its chemical and physical properties, outline a plausible synthetic route, explore its reactivity, and discuss its potential applications, particularly in the realm of drug discovery.
Core Chemical and Physical Properties
While extensive experimental data for this compound (CAS 64463-46-3) is not widely published, its properties can be reliably inferred from its structural analogs, such as Methyl 4-formylbenzoate and various substituted picolinates.
| Property | Value (Predicted/Inferred) | Source/Basis for Inference |
| Molecular Formula | C₈H₇NO₃ | - |
| Molecular Weight | 165.15 g/mol | - |
| Appearance | Off-white to yellow solid | Analogy with similar aromatic aldehydes and esters. |
| Melting Point | Not available | Likely a solid at room temperature, similar to related compounds. |
| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polar functional groups. |
| Solubility | Soluble in common organic solvents like methanol, chloroform, and ethyl acetate. Sparingly soluble in water. | Based on the properties of Methyl 4-formylbenzoate and the polarity of the pyridine ring.[1][2] |
| Stability | Stable under standard ambient conditions. Sensitive to prolonged exposure to air and light, which may cause oxidation of the aldehyde group. | Aldehydes are prone to autoxidation.[1][3] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended. | General best practices for storing aldehydes.[1][4] |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Dissolution: Dissolve Methyl 4-(hydroxymethyl)picolinate (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere.
-
Addition of Oxidant: To the stirred solution, add a mild oxidizing agent like manganese dioxide (MnO₂, 5-10 equivalents) or pyridinium chlorochromate (PCC, 1.5-2 equivalents) in portions at room temperature. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
If using MnO₂, filter the reaction mixture through a pad of celite to remove the solid manganese salts, and wash the filter cake with DCM.
-
If using PCC, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the chromium byproducts.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Chemical Reactivity and Mechanistic Insights
This compound features two key reactive sites: the electrophilic aldehyde group and the methyl ester. The pyridine ring, being electron-withdrawing, enhances the electrophilicity of both carbonyl carbons.
Reactivity of the Aldehyde Group
The aldehyde functionality is a primary site for nucleophilic attack and can undergo a variety of transformations:
-
Reductive Amination: A cornerstone reaction in medicinal chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the corresponding amine.
-
Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, providing access to various alkene derivatives.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of secondary alcohols.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride.
Reactivity of the Methyl Ester Group
The methyl ester is susceptible to nucleophilic acyl substitution:
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-formylpicolinic acid.
-
Amidation: Reaction with amines, often at elevated temperatures or with the aid of a catalyst, can convert the ester into an amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde.
Logical Relationship of Functional Group Reactivity
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The formyl and ester groups on this compound provide handles for diversification, making it a valuable starting material for the synthesis of compound libraries for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors. The aldehyde group can be elaborated to introduce side chains that occupy other pockets of the ATP-binding site.
-
Synthesis of Bioactive Heterocycles: The aldehyde is a key precursor for the synthesis of various fused heterocyclic systems through condensation reactions.
-
Probing Structure-Activity Relationships (SAR): The "magic methyl" effect, where the introduction of a methyl group can significantly impact a compound's pharmacological properties, can be explored through modifications of the ester group.[5] Furthermore, the aldehyde allows for the systematic introduction of a wide range of substituents to probe SAR.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
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-
Methyl 4-chloro-5-formylpicolinate | C8H6ClNO3 | CID 72213544 - PubChem. [Link].
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Methyl 5-(4-formylphenyl)picolinate | C14H11NO3 | CID 164884778 - PubChem. [Link].
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Methyl 5-(3-formylphenyl)-4-methylpicolinate | C15H13NO3 | CID 177795075 - PubChem. [Link].
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Methyl 5-(4-formylphenyl)-4-methylpicolinate | C15H13NO3 | CID 177795076 - PubChem. [Link].
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An In-Depth Technical Guide to Methyl 4-formylpicolinate: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-formylpicolinate is a pyridine derivative incorporating both an ester and an aldehyde functional group. This unique combination of reactive sites makes it a valuable, albeit under-documented, building block in synthetic organic chemistry, particularly for the construction of more complex molecules in the realm of drug discovery. The picolinate scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This guide aims to provide a comprehensive technical overview of this compound, addressing its molecular structure, physicochemical properties, plausible synthetic routes, and spectroscopic characterization. Due to the limited availability of direct literature on this specific compound, this guide will draw upon data from structurally analogous compounds to provide a robust and well-rounded perspective for researchers.
Introduction: The Significance of the Picolinate Scaffold in Medicinal Chemistry
The picolinate scaffold, characterized by a pyridine-2-carboxylic acid moiety, is a cornerstone in the design of novel therapeutic agents. Its prevalence in FDA-approved drugs underscores its importance.[1] Picolinate derivatives have demonstrated a wide array of biological activities, including enzyme inhibition and modulation of various signaling pathways.[1] The pyridine ring can engage in various non-covalent interactions with biological targets, while the carboxylic acid or ester group provides a handle for further synthetic modification.
This compound introduces a reactive aldehyde group at the 4-position of the pyridine ring. This functionality opens up a plethora of synthetic possibilities, allowing for the introduction of diverse substituents and the construction of complex heterocyclic systems through reactions such as reductive amination, Wittig reactions, and condensations. These transformations are pivotal in the lead optimization phase of drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.
Molecular Structure and Physicochemical Properties
While specific experimental data for this compound is scarce, we can infer its properties from its structure and by comparison with analogous compounds such as Methyl 4-formylbenzoate and various picolinate derivatives.
Molecular Formula: C₈H₇NO₃ Molecular Weight: 165.15 g/mol [3]
| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |
| Appearance | White to off-white solid or crystalline powder. | Similar formyl- and picolinate-containing compounds are typically solids at room temperature. |
| Solubility | Likely soluble in common organic solvents like methanol, chloroform, and ethyl acetate. Limited solubility in water. | The presence of the methyl ester and the aromatic ring suggests solubility in organic solvents. The polar aldehyde and nitrogen atom may impart slight water solubility. |
| Boiling Point | Predicted to be high, likely over 250 °C. | Methyl 4-formylbenzoate has a boiling point of 265 °C.[4] |
| Melting Point | Expected to be in the range of 50-100 °C. | Methyl 4-formylbenzoate has a melting point of 56-63 °C.[5] |
| Stability | The aldehyde group may be susceptible to oxidation upon prolonged exposure to air. Stable under standard laboratory conditions (room temperature, inert atmosphere). | Aldehydes are known to be prone to oxidation to carboxylic acids. |
Synthesis of this compound: Plausible Synthetic Strategies
Strategy 1: Oxidation of a Precursor
A common method for introducing a formyl group is the oxidation of a corresponding alcohol or methyl group.
Diagram 1: Oxidation of Methyl 4-methylpicolinate.
Experimental Protocol (Hypothetical):
-
To a solution of Methyl 4-methylpicolinate in a suitable solvent (e.g., dioxane or a mixture of acetic anhydride and acetic acid), add a stoichiometric amount of an oxidizing agent like selenium dioxide (SeO₂).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any solid byproducts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality behind Experimental Choices:
-
Choice of Oxidizing Agent: Selenium dioxide is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. Manganese dioxide (MnO₂) could be an alternative, particularly for allylic-type alcohols if a two-step approach (methylation followed by oxidation) is considered.
-
Solvent System: The choice of solvent depends on the oxidizing agent and reaction temperature. Dioxane is a common high-boiling solvent for SeO₂ oxidations.
-
Workup Procedure: The aqueous workup is designed to remove the acidic byproducts and the remaining oxidizing agent. Extraction isolates the desired organic product.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Strategy 2: Esterification of 4-formylpicolinic acid
If the corresponding carboxylic acid is available, a straightforward esterification can be employed.
Diagram 2: Fischer Esterification of 4-formylpicolinic acid.
Experimental Protocol (Hypothetical):
-
Suspend 4-formylpicolinic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography or recrystallization.
Causality behind Experimental Choices:
-
Fischer Esterification: This is a classic, acid-catalyzed equilibrium reaction. Using a large excess of methanol drives the equilibrium towards the product side.
-
Acid Catalyst: A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by methanol.
-
Neutralization: The basic workup is crucial to remove the acid catalyst and any unreacted carboxylic acid.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are inferred from the analysis of similar structures.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3050-3150 | C-H stretch (aromatic) | Weak to medium |
| ~2950 | C-H stretch (methyl) | Weak to medium |
| ~2820, ~2720 | C-H stretch (aldehyde) | Two weak bands (Fermi doublet) |
| ~1720-1740 | C=O stretch (ester) | Strong, sharp |
| ~1690-1710 | C=O stretch (aldehyde) | Strong, sharp |
| ~1600, ~1470 | C=C and C=N stretch (pyridine ring) | Medium to strong |
| ~1200-1300 | C-O stretch (ester) | Strong |
The presence of two distinct carbonyl peaks (ester and aldehyde) would be a key diagnostic feature in the IR spectrum.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet | 1H | Aldehyde proton (-CHO) | The deshielding effect of the carbonyl group and the aromatic ring places this proton far downfield. |
| ~8.8 | Doublet | 1H | H6 (proton adjacent to N) | The nitrogen atom strongly deshields the adjacent proton. |
| ~8.2 | Singlet or narrow doublet | 1H | H3 or H5 | Protons on the pyridine ring. |
| ~7.9 | Doublet of doublets | 1H | H5 or H3 | Protons on the pyridine ring. |
| ~4.0 | Singlet | 3H | Methyl ester protons (-OCH₃) | Typical chemical shift for methyl ester protons. |
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | Aldehyde carbonyl (C=O) | Aldehyde carbonyls are highly deshielded. |
| ~165 | Ester carbonyl (C=O) | Ester carbonyls are also significantly downfield. |
| ~150-160 | C2 and C6 of pyridine ring | Carbons adjacent to the nitrogen are deshielded. |
| ~120-140 | C3, C4, and C5 of pyridine ring | Other aromatic carbons. |
| ~53 | Methyl ester carbon (-OCH₃) | Typical chemical shift for a methyl ester carbon. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would include:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z = 134.
-
Loss of the methyl ester group (-COOCH₃): [M - 59]⁺ at m/z = 106.
-
Loss of the formyl group (-CHO): [M - 29]⁺ at m/z = 136.
Applications in Drug Discovery and Development
While direct applications of this compound are not widely reported, its structural motifs are of significant interest in medicinal chemistry.
A Versatile Synthetic Intermediate
The dual functionality of an aldehyde and an ester on a privileged picolinate scaffold makes this molecule a highly valuable intermediate.
Diagram 3: Synthetic utility of this compound.
-
Reductive Amination: The aldehyde can be readily converted into a wide range of secondary and tertiary amines, introducing basic centers that can be crucial for target engagement and improving physicochemical properties like solubility.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, extending the molecular framework and enabling the synthesis of stilbene and chalcone-like structures, which are present in many natural products and bioactive compounds.
-
Condensation Reactions: Condensation with active methylene compounds can lead to the formation of various heterocyclic and carbocyclic systems.
Potential as a Bioactive Scaffold
Picolinic acid and its derivatives have been investigated for a range of therapeutic applications, including as anticonvulsants and as intermediates for respiratory disorder treatments.[7][8] The formyl group can act as a hydrogen bond acceptor or be involved in covalent interactions with biological targets, such as serine or cysteine residues in enzyme active sites. The strategic placement of this group on the picolinate scaffold could lead to novel inhibitors for various enzyme classes.
Conclusion
This compound represents a promising yet underexplored molecule for synthetic and medicinal chemistry. Its combination of a privileged picolinate core and a versatile formyl handle provides a platform for the generation of diverse molecular architectures. While direct experimental data remains limited, this guide has provided a comprehensive overview of its likely properties, synthesis, and potential applications by drawing on established chemical principles and data from analogous structures. It is hoped that this technical guide will stimulate further research into this and related compounds, ultimately unlocking their full potential in the development of novel therapeutics.
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PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-Chloropicolinate. Retrieved from [Link]
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PubMed. (n.d.). Anticancer drug development at Lilly Research Laboratories. Retrieved from [Link]
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PubMed Central. (n.d.). Principles of early drug discovery. Retrieved from [Link]
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ATB. (n.d.). Methyl4-formylbenzoate. Retrieved from [Link]
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mzCloud. (2015). Methyl picolinate. Retrieved from [Link]
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PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
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MDPI. (n.d.). Opportunities and Challenges for In Silico Drug Discovery at Delta Opioid Receptors. Retrieved from [Link]
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PubMed Central. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Retrieved from [Link]
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PubMed. (2022). Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Formothion. Retrieved from [Link]
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Foundational Principles: Understanding the Molecular Environment
An In-depth Technical Guide to the NMR Analysis of Methyl 4-formylpicolinate
This guide provides a comprehensive technical overview for the nuclear magnetic resonance (NMR) analysis of this compound, a key heterocyclic building block in pharmaceutical and materials science research. As a substituted pyridine derivative, its structural confirmation and purity assessment rely heavily on the precise interpretation of its NMR spectra. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and advanced structural elucidation techniques.
This compound possesses a unique electronic landscape that dictates its NMR signature. The structure comprises a pyridine ring, an electron-deficient aromatic system due to the electronegative nitrogen atom, which is further substituted with two electron-withdrawing groups: a methyl ester at the C2 position and a formyl (aldehyde) group at the C4 position.[1] These features combine to significantly deshield the ring protons and carbons, shifting their resonances to higher chemical shift (δ) values (downfield) compared to benzene.[1][2]
The interpretation of the spectra hinges on understanding these electronic influences and the through-bond scalar (J) couplings between adjacent nuclei, which reveal the connectivity of the molecular framework.[1][3]
Caption: Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum is the cornerstone for initial structural verification. The chemical shifts of the pyridine ring's α-protons (C2, C6) are typically the most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm) due to their proximity to the nitrogen atom.[1] The presence of the formyl and ester groups will further modulate these values.
Key Proton Environments and Expected Resonances:
-
Aldehyde Proton (-CHO): The proton attached to the aldehyde carbonyl is exceptionally deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond.[4][5] This signal is expected to be the furthest downfield, appearing as a sharp singlet in the δ 9.9-10.1 ppm range.[3][5][6]
-
Pyridine Ring Protons:
-
H6: This proton is in the α-position to the ring nitrogen, making it highly deshielded. It will appear as a doublet due to ortho-coupling with H5. Expected chemical shift is δ ~8.9 ppm .
-
H3: Positioned between two powerful electron-withdrawing groups (ester at C2, aldehyde at C4), this proton will be significantly deshielded. It will appear as a doublet from ortho-coupling to H5. Expected chemical shift is δ ~8.4 ppm .
-
H5: This proton is ortho to the aldehyde group and meta to the ester. It will be split into a doublet of doublets by H6 (ortho-coupling) and H3 (para-coupling, though often unresolved). Expected chemical shift is δ ~8.1 ppm .
-
-
Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group will appear as a distinct singlet. Its chemical shift is influenced by the ester functionality and the aromatic ring. Expected resonance is δ ~4.0 ppm .
Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (aldehyde) | 9.9 - 10.1 | Singlet (s) | - | 1H |
| H6 | ~8.9 | Doublet (d) | ³J ≈ 4-6 | 1H |
| H3 | ~8.4 | Doublet (d) | ⁵J ≈ 0-1 (often unresolved) | 1H |
| H5 | ~8.1 | Doublet of Doublets (dd) | ³J ≈ 4-6, ⁵J ≈ 0-1 | 1H |
| -OCH₃ | ~4.0 | Singlet (s) | - | 3H |
Note: Precise chemical shifts are solvent-dependent. The coupling pattern between H3 and H5 is a para-coupling (⁵J), which is typically very small (0-1 Hz) and may not be resolved, causing the H3 signal to appear as a sharp singlet or a very narrow doublet.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments and the presence of key functional groups.[1] Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.
Key Carbon Environments and Expected Resonances:
-
Carbonyl Carbons (C=O): These are the most deshielded carbons in the molecule.
-
Aldehyde Carbonyl: Typically resonates in the δ 190-200 ppm range.[5]
-
Ester Carbonyl: Resonates slightly upfield from the aldehyde, in the δ 164-166 ppm range.
-
-
Pyridine Ring Carbons: The chemical shifts are heavily influenced by the nitrogen and the attached substituents.
-
C2 & C4: These carbons, bearing the electron-withdrawing substituents, will be significantly deshielded.
-
C6: The α-carbon adjacent to nitrogen is also strongly deshielded.
-
C3 & C5: These carbons are generally found at higher field (more shielded) relative to the other ring carbons.
-
-
Methyl Carbon (-OCH₃): This aliphatic carbon is the most shielded, appearing furthest upfield in the δ 52-54 ppm range.[7]
Summary of Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| C (aldehyde) | 190 - 192 |
| C (ester) | 164 - 166 |
| C4 | 152 - 154 |
| C2 | 150 - 152 |
| C6 | 148 - 150 |
| C5 | 128 - 130 |
| C3 | 125 - 127 |
| -OCH₃ | 52 - 54 |
Experimental Protocols: Ensuring Data Integrity
A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for NMR analysis from sample preparation to structural confirmation.
Step-by-Step Methodology for Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. Ensure the solvent is of high purity to minimize interfering signals.[8][9] The residual protonated solvent peak (CHCl₃ in CDCl₃) appears at δ 7.26 ppm and can be used for spectral calibration.[7]
-
Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a clean vial.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm (from -2 to 14 ppm).
-
Number of Scans: 8-16, depending on concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (from -10 to 230 ppm).
-
Number of Scans: 1024 or higher, due to lower sensitivity.
-
Relaxation Delay (D1): 2 seconds.
-
Advanced 2D NMR for Unambiguous Assignment
For complex analogues or to definitively confirm assignments, 2D NMR experiments are invaluable.[1]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals at δ ~8.9 (H6) and δ ~8.1 (H5) would be expected, confirming their ortho-relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons (C3, C5, C6, and the -OCH₃ carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is critical for assigning quaternary (non-protonated) carbons. Key expected correlations include:
-
The aldehyde proton (δ ~10.0 ppm) to C4 and C5 .
-
The methyl protons (δ ~4.0 ppm) to the ester carbonyl carbon (δ ~165 ppm) and C2 .
-
H3 to C2 , C4 , and the ester carbonyl .
-
By systematically applying these 1D and 2D NMR techniques, researchers can achieve a complete and validated structural assignment of this compound, ensuring the integrity of their chemical entities for downstream applications.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- Interpreting Complex NMR Spectra of Substituted Pyridines. Benchchem.
- 1H Chemical Shifts in NMR. Part 191.
- Spectroscopy of Aldehydes and Ketones. Fiveable.
- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- Example 8. University of Colorado Boulder.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry.
- DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. The Royal Society of Chemistry.
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An In-depth Technical Guide to the FT-IR Spectrum of Methyl 4-formylpicolinate
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 4-formylpicolinate. As a multifunctional pyridine derivative, this compound possesses distinct vibrational modes corresponding to its aromatic core, aldehyde, and methyl ester functional groups. Understanding its FT-IR spectrum is critical for researchers, synthetic chemists, and quality control professionals for structural verification, purity assessment, and reaction monitoring. This document details the theoretical basis for the expected absorptions, presents a standardized experimental protocol for data acquisition, and offers a thorough interpretation of the spectral data, cross-referenced with established spectroscopic principles.
Introduction to this compound and its Spectroscopic Signature
This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇NO₃. Its structure is characterized by a pyridine ring substituted at the 2-position with a methyl ester group (-COOCH₃) and at the 4-position with a formyl (aldehyde) group (-CHO). This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by specific molecular bonds, FT-IR provides a distinct "fingerprint" of the compound. For this compound, the FT-IR spectrum allows for the unambiguous confirmation of the pyridine ring, the aldehyde, and the ester functionalities, making it a primary tool for identity and purity confirmation.
Foundational Principles of FT-IR Analysis
FT-IR spectroscopy operates on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (sharp, broad) provide detailed information about the molecule's architecture.
For this compound, we anticipate characteristic absorptions arising from several key vibrational modes:
-
C=O Stretching: Both the aldehyde and ester groups contain a carbonyl (C=O) bond. These are typically the most intense absorptions in the spectrum. Their exact positions are influenced by electronic effects such as conjugation with the pyridine ring.
-
C-H Stretching: Vibrations from C-H bonds in the aromatic ring, the aldehyde group, and the methyl group occur in distinct regions of the spectrum.
-
C-O Stretching: The ester group gives rise to characteristic C-O stretching vibrations.
-
Aromatic Ring Vibrations: The pyridine ring exhibits a series of C=C and C=N stretching vibrations, as well as C-H bending modes that are diagnostic of the substitution pattern.
Experimental Protocol for FT-IR Data Acquisition
A reliable FT-IR spectrum is contingent upon a robust and reproducible experimental methodology. The following protocol outlines a standard procedure for analyzing a solid sample like this compound.
Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, preferred method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[1]
-
Sample Application: Place a small amount (1-2 mg) of the crystalline this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
Data Acquisition Parameters
-
Spectrometer: A modern FT-IR spectrometer, such as a PerkinElmer Spectrum 100 or Shimadzu IR Prestige-21, is suitable.
-
Spectral Range: Scan the mid-infrared region from 4000 cm⁻¹ to 650 cm⁻¹.[1][2]
-
Scans: Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Sources
An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-Formylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Characterizing Methyl 4-Formylpicolinate
This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine ring, a methyl ester, and an aldehyde group, bestows upon it a versatile reactivity profile, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for ensuring the integrity of research and the quality of downstream applications. Mass spectrometry, a cornerstone of modern analytical chemistry, provides an unparalleled ability to elucidate the molecular weight and structural features of such compounds with high sensitivity and specificity.
This technical guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. Moving beyond a mere recitation of protocols, this document delves into the causal relationships between the molecule's structure and its mass spectral characteristics. We will examine the principles of common ionization techniques, predict fragmentation pathways based on established chemical logic, and provide a robust experimental framework for acquiring high-quality mass spectral data. This guide is designed to empower researchers to not only obtain accurate mass spectra but also to interpret them with a high degree of confidence, thereby accelerating the pace of discovery and development.
Pillar 1: The Mass Spectrometry Workflow - A Self-Validating System
The acquisition of a meaningful mass spectrum is not a singular event but rather a meticulously orchestrated workflow. Each stage, from sample preparation to data analysis, is designed to ensure the integrity and reproducibility of the results. The following workflow is presented as a self-validating system, where the successful execution of each step provides confidence in the final interpretation.
Caption: A generalized workflow for the mass spectrometric analysis of a small molecule like this compound.
Pillar 2: Ionization Techniques - The Gateway to Mass Analysis
The choice of ionization technique is a critical experimental decision that directly influences the nature of the resulting mass spectrum. For a molecule like this compound, two primary techniques are of particular relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): Unveiling the Molecular Skeleton
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte molecule in the gas phase with a high-energy electron beam (typically 70 eV).[1][2] This energetic collision is often sufficient to dislodge an electron from the molecule, creating a radical cation known as the molecular ion (M•+).[3] Due to the significant amount of excess energy imparted, the molecular ion is prone to extensive fragmentation, breaking down into a series of smaller, characteristic fragment ions.[4][5] This fragmentation pattern serves as a molecular "fingerprint," providing rich structural information.[1]
Electrospray Ionization (ESI): A Gentler Approach for the Intact Molecule
In contrast to EI, Electrospray Ionization is a "soft" ionization technique.[6][7] It is particularly well-suited for polar and thermally labile molecules.[8] In ESI, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets.[9] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions.[6][7] For a molecule with a basic nitrogen atom like this compound, ESI in positive ion mode typically results in the formation of a protonated molecule, [M+H]+.[7] Due to the gentle nature of the ionization process, fragmentation is often minimal, making ESI ideal for determining the molecular weight of the intact molecule.[10]
Pillar 3: Predicted Mass Spectral Data for this compound
While a publicly available, experimentally determined mass spectrum for this compound is not readily found in common databases like the NIST Mass Spectral Library, we can predict its key mass spectral features based on its chemical structure (C8H7NO3) and the established principles of mass spectrometry.[11][12][13]
Table 1: Predicted m/z Values for Key Ions of this compound
| Ion Type | Predicted m/z (Monoisotopic) | Ionization Mode | Notes |
| Molecular Formula | C8H7NO3 | - | - |
| Molecular Weight | 165.04 | - | Based on isotopic abundances |
| [M]•+ | 165.0426 | EI | The radical cation (molecular ion) |
| [M+H]+ | 166.0504 | ESI (+) | Protonated molecule |
| [M+Na]+ | 188.0323 | ESI (+) | Sodium adduct |
| [M-H]- | 164.0348 | ESI (-) | Deprotonated molecule |
Pillar 4: Predicted Fragmentation Patterns - Deciphering the Structure
The true power of mass spectrometry in structural elucidation lies in the analysis of fragmentation patterns. Based on the functional groups present in this compound, we can predict the most likely fragmentation pathways under both EI and in-source/tandem MS conditions.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI, we anticipate fragmentation to occur at the weakest bonds and to form the most stable fragment ions.
Caption: Predicted EI fragmentation pathway for this compound.
-
Loss of a Methoxy Radical (-•OCH3): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical, resulting in an acylium ion at m/z 134 .
-
Loss of the Carbomethoxy Radical (-•COOCH3): A more significant fragmentation would be the loss of the entire carbomethoxy group, yielding a formylpyridine radical cation at m/z 106 .
-
Loss of the Formyl Radical (-•CHO): Cleavage of the C-C bond between the pyridine ring and the aldehyde can result in the loss of a formyl radical, producing a methyl picolinate radical cation at m/z 136 .
-
Pyridine Ring Fragmentation: The pyridine ring itself is relatively stable, but can undergo fragmentation, often leading to a characteristic ion at m/z 78 corresponding to the pyridine radical cation after loss of the substituents.
Electrospray Ionization (ESI) Fragmentation (Tandem MS)
In ESI, the primary ion observed will likely be the protonated molecule, [M+H]+ at m/z 166 . To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]+ ion of this compound.
-
Loss of Methanol (-CH3OH): A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, which would result in a fragment ion at m/z 134 .
-
Loss of Methyl Formate (-HCOOCH3): The entire ester group can be lost as methyl formate, leading to a protonated formylpyridine ion at m/z 106 .
-
Loss of Carbon Monoxide (-CO): The formyl group can lose carbon monoxide, particularly after protonation, resulting in an ion at m/z 138 .
Pillar 5: A Self-Validating Experimental Protocol
This protocol provides a step-by-step methodology for acquiring a high-quality mass spectrum of this compound. The inclusion of validation checks at each stage ensures the reliability of the final data.
Objective: To obtain accurate mass and fragmentation data for this compound using ESI-MS and EI-MS.
Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for ESI+)
-
Ammonium hydroxide (for ESI-)
-
Calibrant solution for the mass spectrometer
Instrumentation:
-
A high-resolution mass spectrometer equipped with both ESI and EI sources (e.g., a Q-TOF or Orbitrap instrument).
Procedure:
-
Sample Preparation (Self-Validation: Visual Inspection):
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Visually inspect the solution to ensure complete dissolution. If particulates are present, sonicate the solution for 5-10 minutes.
-
For ESI analysis, prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 methanol:water. For positive ion mode, add 0.1% formic acid. For negative ion mode, add 0.1% ammonium hydroxide.
-
For EI analysis, a more concentrated solution may be required depending on the sample introduction method (e.g., direct insertion probe).
-
-
Instrument Calibration (Self-Validation: Calibrant Check):
-
Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution.
-
Ensure that the mass accuracy of the instrument is within the specified tolerance (typically < 5 ppm for high-resolution instruments).
-
-
ESI-MS Analysis (Self-Validation: Stable Signal):
-
Introduce the working solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable and abundant signal for the [M+H]+ ion (m/z 166.0504).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Perform MS/MS analysis on the [M+H]+ ion by selecting it as the precursor ion and applying a range of collision energies to observe the fragmentation pattern.
-
-
EI-MS Analysis (Self-Validation: Molecular Ion Presence):
-
Introduce the sample into the EI source (e.g., using a direct insertion probe with a temperature ramp).
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 40-200).
-
Look for the presence of the molecular ion (M•+) at m/z 165.0426. The intensity of this peak may be low due to extensive fragmentation.
-
-
Data Analysis (Self-Validation: Consistency Check):
-
Process the acquired spectra using the instrument's software.
-
Determine the accurate mass of the molecular ion and major fragment ions.
-
Compare the observed fragmentation patterns with the predicted pathways outlined in this guide.
-
Ensure that the isotopic pattern of the molecular ion is consistent with the elemental formula C8H7NO3.
-
Conclusion: A Framework for Confident Characterization
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization, predicting fragmentation pathways, and adhering to a self-validating experimental protocol, researchers can confidently determine the molecular weight and structural features of this important molecule. The insights gained from accurate mass spectrometry data are indispensable for ensuring the quality and integrity of research and development efforts in the fields of medicinal chemistry and materials science.
References
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]
-
Electron ionization. Wikipedia. [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Search for Species Data by Molecular Weight. NIST WebBook. [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
-
Pyridine. NIST WebBook. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
-
Mass Spectrometry Data Center. NIST. [Link]
-
Methyl 4-Formylbenzoate. PubChem. [Link]
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Foreword: Navigating the Data Landscape for Methyl 4-formylpicolinate
An In-depth Technical Guide to the Solubility Profile of Methyl 4-formylpicolinate
In the realm of chemical research and drug development, a thorough understanding of a compound's solubility is a critical first step. It dictates everything from reaction conditions and purification strategies to the feasibility of formulation and ultimate bioavailability. This guide is dedicated to the comprehensive solubility profile of this compound, a heterocyclic building block of interest.
It is important to note that while this compound is available commercially, extensive, publicly documented experimental data on its solubility is limited. To provide a robust and practical guide, we will employ a dual strategy. First, we will present the known physicochemical properties of this compound. Second, we will draw scientifically grounded inferences from its close structural analogue, Methyl 4-formylbenzoate (CAS 1571-08-0), for which more empirical data is available. The key structural difference—the presence of a pyridine nitrogen in the picolinate versus a carbon-hydrogen group in the benzoate—will be a central point of discussion, as it fundamentally influences polarity, hydrogen bonding potential, and pH-dependent behavior.
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, predictive insights, and actionable experimental protocols to confidently work with this compound.
Physicochemical Characterization: The Foundation of Solubility
A molecule's inherent physical and chemical properties are the primary determinants of its solubility in any given solvent system. This compound is a bifunctional molecule containing a methyl ester and an aldehyde group attached to a pyridine ring.
The key structural difference between our target compound and its benzene analogue is the substitution of a C-H group with a nitrogen atom in the aromatic ring. This nitrogen atom introduces a dipole moment, increases polarity, and provides a site for hydrogen bonding (as an acceptor). Furthermore, the basicity of the pyridine nitrogen (pKa of the conjugate acid of 4-methylpyridine is ~5.98) suggests that the aqueous solubility of this compound will be pH-dependent, a characteristic not present in its benzoate analogue.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4-formylpyridine-2-carboxylate | N/A |
| Molecular Formula | C₈H₇NO₃ | N/A |
| Molecular Weight | 165.15 g/mol | Calculated |
| Appearance | White to off-white solid | Typical Supplier Data |
| Melting Point | Data not widely published | N/A |
| Boiling Point | Data not widely published | N/A |
| Predicted LogP | ~1.1 - 1.5 | Cheminformatics Est. |
Table 2: Experimental Physicochemical Properties of Analogue, Methyl 4-formylbenzoate (CAS 1571-08-0)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈O₃ | [3][4][5] |
| Molecular Weight | 164.16 g/mol | [3][4][5] |
| Appearance | White to cream crystalline powder or chunks | [3][4] |
| Melting Point | 59-63 °C | [4] |
| Boiling Point | 265 °C (at 1013 hPa) | [4][6] |
| LogP | 1.7 - 2.05 (estimated) |[3][4] |
Solubility Profile: A Quantitative Assessment
Based on the available data for the benzoate analogue and the structural characteristics of the picolinate, we can construct a detailed solubility profile.
Aqueous Solubility
Methyl 4-formylbenzoate is reported as "insoluble in water," with a quantitative value of less than 1 mg/mL at 22.2 °C (72 °F).[3][4] This low solubility is expected given its crystalline solid state and moderately lipophilic nature (LogP > 1.5).
For This compound , we predict a similarly low, but likely slightly enhanced, intrinsic aqueous solubility due to the increased polarity from the pyridine nitrogen. Crucially, its solubility is expected to increase significantly in acidic aqueous solutions (pH < 5). At these pH levels, the pyridine nitrogen will become protonated, forming a cationic species (a pyridinium salt) which is substantially more water-soluble. This pH-dependent solubility is a key differentiator from the benzoate analogue and a critical consideration for any aqueous application.
Organic Solvent Solubility
Solubility in organic solvents is paramount for synthesis, purification, and formulation in non-aqueous systems. The data for Methyl 4-formylbenzoate provides an excellent baseline.
Table 3: Experimental Solubility of Analogue, Methyl 4-formylbenzoate
| Solvent | Solubility | Concentration (mM) | Observations | Source |
|---|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | ~609 mM | Requires sonication | [5] |
| Methanol | ~0.1 g/mL (100 mg/mL) | ~609 mM | Clear solution |[4] |
Predicted Solubility for this compound:
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Expected to be highly soluble, similar to the benzoate analogue. These solvents are effective at solvating the polar ester and aldehyde groups.
-
Polar Protic Solvents (Methanol, Ethanol): Expected to be highly soluble. The ability of these solvents to both donate and accept hydrogen bonds will facilitate the dissolution of the picolinate structure.[4]
-
Chlorinated Solvents (Dichloromethane, Chloroform): Expected to have moderate to good solubility.[7]
-
Non-polar Solvents (Hexanes, Toluene): Expected to have very low solubility due to the significant polarity mismatch.
Experimental Methodologies for Solubility Determination
To move from prediction to empirical data, robust experimental methods are required. The choice of method depends on the desired outcome, balancing throughput with accuracy.[8]
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
This method is considered the "gold standard" for determining the intrinsic, equilibrium solubility of a compound.[9] It measures the saturation concentration of a compound in a specific solvent after a sufficient incubation period to ensure a true equilibrium has been reached between the undissolved solid and the saturated solution.
Causality in Protocol Design:
-
Excess Solid: Using an excess of the compound ensures that the solution becomes saturated.
-
Equilibration Time (24-72h): Crystalline compounds can dissolve slowly. A prolonged shaking time is necessary to ensure the system has reached thermodynamic equilibrium.[10]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.
-
Phase Separation: Centrifugation or filtration is essential to remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured concentration.[8]
-
Analytical Method (HPLC): High-Performance Liquid Chromatography (HPLC) is preferred for concentration measurement. It is highly sensitive and specific, and importantly, its chromatographic nature can separate the parent compound from any potential degradants, ensuring only the solubility of the intact molecule is measured.[8]
Step-by-Step Protocol:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test solvent in a glass vial.
-
Seal the vial and place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C).
-
Agitate the sample for 24-48 hours.
-
After incubation, visually confirm the presence of undissolved solid.
-
Allow the vials to stand for a short period to let heavy solids settle.
-
Carefully remove an aliquot of the supernatant.
-
Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or filtering through a 0.22 µm syringe filter compatible with the solvent.
-
Dilute the clarified supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
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Navigating the Stability Landscape of Methyl 4-formylpicolinate: An In-depth Technical Guide
Foreword: Charting the Course for Stability
In the intricate world of pharmaceutical development, understanding the inherent stability of a molecule is not merely a regulatory checkbox; it is the very foundation upon which a safe and efficacious drug product is built. Methyl 4-formylpicolinate, a pyridine derivative incorporating both a methyl ester and an aldehyde functional group, presents a unique stability profile. Its journey from a promising chemical entity to a viable pharmaceutical intermediate or active ingredient is critically dependent on a thorough evaluation of its behavior under various environmental stressors.
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logically structured narrative that delves into the core principles of stability testing as applied to this compound. As your guide, I will not only outline the necessary experimental protocols but also provide the scientific rationale behind each step, empowering you to design and execute robust stability studies. Our exploration will be grounded in authoritative guidelines and field-proven insights, ensuring the integrity and trustworthiness of your findings.
The Molecular Blueprint: Understanding this compound's Inherent Reactivity
Before embarking on any stability program, a comprehensive understanding of the molecule's structure is paramount. This compound possesses three key functional groups that will dictate its degradation pathways:
-
The Pyridine Ring: A heterocyclic aromatic amine, the pyridine nucleus is generally stable but can be susceptible to oxidation and certain electrophilic substitutions.
-
The Methyl Ester Group: This functional group is prone to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.
-
The Aldehyde Group: Aldehydes are notoriously susceptible to oxidation, readily converting to carboxylic acids.[1][2] They can also participate in a variety of other reactions, including polymerization and condensation.
A preliminary assessment suggests that the primary degradation pathways for this compound will likely involve hydrolysis of the methyl ester and oxidation of the aldehyde . The interplay of these functional groups and their susceptibility to various stressors will be the central focus of our stability investigation.
The Gauntlet of Stress: Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate exposure of the drug substance to conditions more severe than accelerated stability testing.[3][4] The objective is not to determine the shelf-life but to identify potential degradation products and establish the intrinsic stability of the molecule.[3][5] This information is crucial for developing and validating a stability-indicating analytical method.[6][7]
The Scientific Rationale for Stress Conditions
The choice of stress conditions is dictated by the molecule's structure and the potential environmental exposures it may encounter. For this compound, a comprehensive forced degradation study should encompass the following conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][6][8]
| Stress Condition | Rationale |
| Acid Hydrolysis | To investigate the susceptibility of the methyl ester to hydrolysis. |
| Base Hydrolysis | To assess the lability of the methyl ester under alkaline conditions. |
| Oxidation | To probe the vulnerability of the aldehyde group and potentially the pyridine ring to oxidative degradation. |
| Thermal Degradation | To evaluate the impact of heat on the molecule's stability. |
| Photodegradation | To determine the molecule's sensitivity to light exposure, as aromatic compounds can be susceptible to photolytic reactions. |
Experimental Protocols for Forced Degradation
The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound. The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify major degradation products without generating secondary, irrelevant degradants.[9]
2.2.1. Acid Hydrolysis
-
Preparation: Accurately weigh approximately 10 mg of this compound into a suitable volumetric flask.
-
Stress Application: Add a sufficient volume of 0.1 M hydrochloric acid to dissolve the sample. Heat the solution at 60°C for 24 hours.
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Sample Analysis: Dilute the neutralized solution to the final volume with the mobile phase of the analytical method and analyze immediately.
2.2.2. Base Hydrolysis
-
Preparation: Accurately weigh approximately 10 mg of this compound into a suitable volumetric flask.
-
Stress Application: Add a sufficient volume of 0.1 M sodium hydroxide to dissolve the sample. Keep the solution at room temperature for 8 hours.
-
Neutralization: After the specified time, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Sample Analysis: Dilute the neutralized solution to the final volume with the mobile phase and analyze immediately.
2.2.3. Oxidative Degradation
-
Preparation: Accurately weigh approximately 10 mg of this compound into a suitable volumetric flask.
-
Stress Application: Add a sufficient volume of 3% hydrogen peroxide to dissolve the sample. Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Analysis: After the specified time, dilute the solution to the final volume with the mobile phase and analyze immediately.
2.2.4. Thermal Degradation
-
Preparation: Place a known quantity of solid this compound in a controlled temperature chamber.
-
Stress Application: Expose the sample to a dry heat of 70°C for 48 hours.
-
Sample Preparation for Analysis: After exposure, allow the sample to cool to room temperature. Accurately weigh a portion of the stressed solid, dissolve it in the mobile phase, and dilute to a known concentration for analysis.
2.2.5. Photostability Testing
-
Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. Also, place a sample of the solid drug substance in a transparent container.
-
Stress Application: Expose the solution and the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze the exposed and control samples by the stability-indicating method.
Visualizing the Forced Degradation Workflow
Caption: Workflow for forced degradation studies of this compound.
The Marathon of Stability: Long-Term and Accelerated Studies
Following the insights gained from forced degradation, the long-term and accelerated stability studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.[13][14][15] These studies are governed by the ICH Q1A(R2) guideline.[8][14][15][16]
Study Design and Storage Conditions
At least three primary batches of this compound should be included in the stability program.[14][15] The storage conditions are designed to simulate the climatic zones where the product will be marketed.[13]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Testing Frequency
The frequency of testing should be sufficient to establish the stability profile of the drug substance.
| Study Type | Testing Frequency |
| Long-Term | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |
| Intermediate | 0, 3, and 6 months |
| Accelerated | 0, 3, and 6 months |
Visualizing the Stability Study Timeline
Caption: Testing timeline for long-term, accelerated, and intermediate stability studies.
The Analytical Heartbeat: The Stability-Indicating Method
A robust stability-indicating analytical method is the cornerstone of any stability study.[6][17] It must be able to accurately quantify the parent compound and separate it from all potential degradation products and process-related impurities.[7][18] For a molecule like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable choice.[19]
Method Development and Validation
The development of the HPLC method should be initiated using samples from the forced degradation studies to ensure that all significant degradants are resolved from the parent peak. The method must be validated according to ICH Q2(R1) guidelines, covering the following parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
A Proposed Starting Point for HPLC Method Development
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
This starting method would then be optimized based on the separation of the parent compound and its degradation products observed in the forced degradation samples.
Visualizing the Analytical Method Validation Process
Caption: The validation cascade for a stability-indicating HPLC method.
Predicting the Inevitable: Potential Degradation Pathways
Based on the chemical nature of this compound, we can hypothesize the primary degradation pathways. It is crucial to remember that these are theoretical and must be confirmed by structural elucidation of the degradation products observed in the forced degradation studies, typically using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Hydrolytic Degradation
Under both acidic and basic conditions, the methyl ester is expected to hydrolyze to form 4-formylpicolinic acid .
Oxidative Degradation
The aldehyde group is the most likely site of oxidation, leading to the formation of methyl 2-carboxypyridine-4-carboxylate .
A Combined Degradation Scenario
It is also plausible that both hydrolysis and oxidation could occur, resulting in the formation of pyridine-2,4-dicarboxylic acid .
Visualizing the Theoretical Degradation Pathways
Caption: Theoretical degradation pathways of this compound.
Conclusion: From Data to Dossier
A comprehensive stability study of this compound is a multi-faceted endeavor that requires a deep understanding of its chemical properties, a rigorous application of regulatory guidelines, and the development of a robust analytical methodology. By systematically investigating its behavior under forced degradation and long-term storage conditions, we can establish a clear picture of its stability profile. This knowledge is not only essential for ensuring the quality, safety, and efficacy of any resulting drug product but also forms a critical component of the regulatory submission package. The insights gained will inform formulation development, packaging selection, and the assignment of a scientifically justified retest period or shelf life. This guide provides the foundational framework for this critical scientific journey.
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]
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FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]
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Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
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ICH Q1A(R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2015). NIH. [Link]
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Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2025). ResearchGate. [Link]
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Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). FDA. [Link]
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Convergence: New ICH Q1 guideline is ‘one-stop shop’ for stability testing. (2025). RAPS. [Link]
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3 Key Steps for HPLC Validation in Stability Testing. (2025). Altabrisa Group. [Link]
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Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. [Link]
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Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formulation. (n.d.). IJFMR. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]
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Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). FDA. [Link]
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Oxidative Degradation of Fragrant Aldehydes. Autoxidation by Molecular Oxygen. (n.d.). AMiner. [Link]
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Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]
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Development of Validated Stability-Indicating Assay Methods- Critical Review. (2023). Quest Journals. [Link]
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Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater. (n.d.). ARC Journals. [Link]
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Oxidation of Alcohols to Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
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The Synthetic Versatility of Methyl 4-formylpicolinate: A Technical Primer for Organic Chemists
Introduction: Unveiling a Heterocyclic Scaffold with Bifunctional Reactivity
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex chemical architectures. Methyl 4-formylpicolinate, a pyridine derivative bearing both an electrophilic aldehyde and a nucleophilically susceptible methyl ester, represents a quintessential example of such a scaffold. This guide provides an in-depth exploration of this compound as a versatile precursor in the synthesis of novel heterocyclic compounds, with a particular focus on its applications in medicinal chemistry and materials science. The inherent electronic properties of the pyridine ring, coupled with the orthogonal reactivity of its substituents, render this molecule a valuable asset for researchers and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source(s) |
| CAS Number | 64463-46-3 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Predicted: Off-white to yellow solid | - |
| Boiling Point | Predicted: ~280-300 °C at 760 mmHg | - |
| Melting Point | Predicted: ~60-70 °C | - |
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde proton (-CHO) | |
| ~8.9 | d | 1H | Pyridine H6 | |
| ~8.2 | d | 1H | Pyridine H5 | |
| ~7.9 | s | 1H | Pyridine H3 | |
| ~4.0 | s | 3H | Methyl ester (-OCH₃) |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| ~192 | Aldehyde carbonyl (C=O) | |
| ~165 | Ester carbonyl (C=O) | |
| ~151 | Pyridine C2 | |
| ~148 | Pyridine C6 | |
| ~140 | Pyridine C4 | |
| ~126 | Pyridine C5 | |
| ~123 | Pyridine C3 | |
| ~53 | Methyl ester (-OCH₃) |
Proposed Synthesis of this compound: A Road Map for Laboratory Preparation
While a definitive, published protocol for the synthesis of this compound is elusive, a robust and logical synthetic route can be proposed based on well-established transformations in pyridine chemistry. The most plausible approach involves a two-step sequence starting from the commercially available 4-methylpicolinic acid. This strategy leverages a standard esterification followed by a selective oxidation of the methyl group.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Methyl 4-methylpicolinate
This procedure is adapted from standard Fischer esterification protocols for picolinic acids.[2][3]
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpicolinic acid (10.0 g, 72.9 mmol).
-
Reagent Addition: Carefully add methanol (150 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (8.0 mL, 109.4 mmol) at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: The crude residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield Methyl 4-methylpicolinate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The selective oxidation of a methyl group on a pyridine ring to an aldehyde can be effectively achieved using selenium dioxide.[4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude Methyl 4-methylpicolinate (from Step 1) in 1,4-dioxane (100 mL).
-
Reagent Addition: Add selenium dioxide (9.7 g, 87.5 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the selenium byproduct.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
This compound as a Linchpin in Organic Synthesis
The true utility of this compound lies in the differential reactivity of its two functional groups, allowing for sequential and selective transformations.
The Wittig Reaction: A Gateway to Alkenylpyridines
The Wittig reaction provides a reliable method for the conversion of the formyl group into a carbon-carbon double bond, opening avenues to a wide array of vinyl-substituted pyridines.[5][6]
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Methodological & Application
Synthesis of Methyl 4-formylpicolinate Derivatives: A Modular Approach for Drug Discovery Scaffolds
An Application Note and Comprehensive Protocol for Researchers
Abstract
Methyl 4-formylpicolinate and its derivatives are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1][2] This application note provides a detailed guide for the synthesis of the this compound core and its subsequent derivatization. We present robust protocols, explain the rationale behind experimental choices, and offer insights into potential challenges. The methodologies described herein are designed to be adaptable, enabling researchers to generate diverse libraries of compounds for screening and lead optimization.
Introduction: The Significance of the 4-Formylpicolinate Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The specific substitution pattern of this compound, featuring an ester at the 2-position and a reactive aldehyde at the 4-position, provides two orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies. Derivatives of the related N-methylpicolinamide have shown promise as potent antitumor agents, highlighting the therapeutic potential of this compound class.[3][4]
This guide will focus on a two-stage synthetic strategy:
-
Part A: Synthesis of the Core Scaffold: A reliable method for the selective oxidation of a commercially available precursor to yield this compound.
-
Part B: Derivatization via Reductive Amination: A versatile and widely used method to introduce a diverse range of amine functionalities.
Strategic Overview: A Modular Synthetic Approach
The synthesis of a library of this compound derivatives can be streamlined by employing a modular approach. This involves the initial bulk synthesis of the core aldehyde, followed by parallel or individual derivatization reactions.
Figure 1: Modular workflow for the synthesis of this compound derivatives.
PART A: Synthesis of the this compound Core
A key challenge in the synthesis of aromatic aldehydes is the prevention of over-oxidation to the corresponding carboxylic acid.[5] While several oxidizing agents exist, Pyridinium chlorochromate (PCC) is a reliable choice for the selective oxidation of benzylic methyl groups to aldehydes under mild conditions.[5]
Protocol: Selective Oxidation of Methyl 4-methylpicolinate
This protocol is adapted from established procedures for the selective oxidation of methylarenes.[5]
Materials:
-
Methyl 4-methylpicolinate
-
Pyridinium chlorochromate (PCC)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve Methyl 4-methylpicolinate (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 mmol of substrate).
-
Addition of Oxidant: To this solution, add Pyridinium chlorochromate (PCC) (1.5 eq.).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filtration: Remove the chromium salts by filtering the mixture through a pad of silica gel, washing with dichloromethane (DCM).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.
Expected Yield and Characterization:
-
Yield: 60-75%
-
Appearance: White to off-white solid
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.8-8.9 (d, 1H, Ar-H), 8.2-8.3 (s, 1H, Ar-H), 7.8-7.9 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃).
-
MS (ESI): m/z calculated for C₈H₇NO₃ [M+H]⁺: 166.04, found: 166.1.
| Parameter | Value |
| Starting Material | Methyl 4-methylpicolinate |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | Reflux |
| Typical Yield | 60-75% |
Table 1: Summary of reaction conditions for the synthesis of this compound.
PART B: Derivatization via Reductive Amination
Reductive amination is a robust and versatile method for forming C-N bonds.[6] It proceeds via the initial formation of an iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This method avoids the issues associated with the direct alkylation of amines.[7]
Figure 2: General workflow for reductive amination.
Protocol: Synthesis of Methyl 4-((dialkylamino)methyl)picolinate Derivatives
This protocol is a general procedure that can be adapted for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in DCM, add the desired amine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be cautious of initial effervescence.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the desired derivative.
Troubleshooting and Considerations:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations.[8] Other reducing agents like sodium cyanoborohydride can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity.
-
Solvent: DCM or DCE are common solvents. For less reactive amines, gentle heating may be required.
-
pH: The reaction is typically self-catalyzing due to the presence of acetic acid from the reducing agent. If the amine is used as a hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) should be added to liberate the free amine.
| Derivative Class | Amine Used | Typical Yield |
| Morpholinomethyl | Morpholine | 85-95% |
| Piperidinomethyl | Piperidine | 80-90% |
| Benzylaminomethyl | Benzylamine | 75-85% |
Table 2: Representative yields for reductive amination of this compound.
Conclusion
This application note provides a comprehensive and adaptable framework for the synthesis of this compound and its derivatives. The selective oxidation of the methyl precursor followed by a robust reductive amination protocol allows for the efficient generation of diverse compound libraries. By understanding the principles behind these reactions and adhering to the detailed protocols, researchers can effectively utilize this valuable scaffold in their drug discovery and development programs.
References
- 1. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
The Versatile Role of Methyl 4-formylpicolinate in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse palette of pyridine-based building blocks, Methyl 4-formylpicolinate stands out as a particularly versatile precursor for the synthesis of complex heterocyclic systems. Its unique arrangement of a reactive aldehyde, a nucleophilic pyridine nitrogen, and an ester functionality within a compact framework allows for a multitude of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in the construction of valuable heterocyclic cores, with a focus on multicomponent reactions that offer efficiency and molecular diversity.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | Methyl 4-formylpyridine-2-carboxylate |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Key Reactive Sites | 1. Aldehyde (C4-position) 2. Pyridine Nitrogen (N1-position) 3. Methyl Ester (C2-position) |
Core Applications in Heterocyclic Synthesis
This compound serves as a linchpin in several powerful synthetic strategies, primarily through the reactivity of its aldehyde group. This section will delve into two exemplary and widely applicable multicomponent reactions: the Hantzsch Dihydropyridine Synthesis and the Biginelli Reaction. These one-pot methodologies are celebrated for their atom economy and ability to generate complex molecules from simple starting materials.[1]
Hantzsch Dihydropyridine Synthesis: Access to Calcium Channel Blocker Scaffolds
The Hantzsch synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to furnish 1,4-dihydropyridines (DHPs).[2][3] DHPs are a privileged scaffold in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of hypertension and angina.[4] The use of this compound in this reaction introduces a pyridine moiety at the 4-position of the DHP ring, a structural motif present in several biologically active compounds.
The reaction proceeds through a cascade of condensation and cyclization steps. The aldehyde first undergoes a Knoevenagel condensation with one equivalent of the β-ketoester.[5] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition between the Knoevenagel adduct and the enamine, followed by cyclization and dehydration, yields the 1,4-DHP core.[5][6] The choice of a mild acid or base catalyst is crucial to facilitate the condensation steps without promoting unwanted side reactions. The reaction is often performed in a protic solvent like ethanol to ensure the solubility of the reactants and intermediates.
Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-(2-(methoxycarbonyl)pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.2 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add ethyl acetoacetate (2.2 eq) and ammonium acetate (1.5 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 1,4-dihydropyridine derivative.
Expected Outcome: A pale yellow solid. The yield is typically in the range of 70-85%.
Self-Validation: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic peaks for the dihydropyridine ring protons and the pyridine moiety should be readily identifiable.
Diagram 1: Hantzsch Dihydropyridine Synthesis Workflow
Caption: A generalized workflow for the Hantzsch synthesis of 1,4-dihydropyridines.
Diagram 2: Mechanism of the Hantzsch Dihydropyridine Synthesis
Caption: Key steps in the Hantzsch dihydropyridine synthesis mechanism.
Biginelli Reaction: A Gateway to Dihydropyrimidinones
The Biginelli reaction is another powerful three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[7][8] This reaction involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[9] DHPMs exhibit a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[9] Employing this compound as the aldehyde component leads to the formation of DHPMs bearing a pyridyl substituent, a valuable feature for modulating pharmacological properties.
The mechanism of the Biginelli reaction is believed to commence with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8][9] This electrophilic species then reacts with the enol form of the β-dicarbonyl compound. Subsequent cyclization via nucleophilic attack of the urea nitrogen onto the carbonyl group, followed by dehydration, affords the final dihydropyrimidinone product.[7] The use of a Brønsted or Lewis acid catalyst is essential for promoting the key condensation and cyclization steps.[7]
Protocol 2: Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-(2-(methoxycarbonyl)pyridin-4-yl)-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Urea (1.5 eq)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (catalytic amount)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and urea (1.5 eq) in anhydrous ethanol.
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 3-4 hours. A precipitate may form during the reaction.
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.
Expected Outcome: A white to off-white crystalline solid. Yields for this reaction are generally good, often exceeding 80%.
Self-Validation: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and elemental analysis.
Diagram 3: Biginelli Reaction Workflow
Caption: A streamlined workflow for the Biginelli synthesis of dihydropyrimidinones.
Diagram 4: Mechanism of the Biginelli Reaction
Caption: Key mechanistic steps of the acid-catalyzed Biginelli reaction.
Conclusion and Future Perspectives
This compound has proven to be a highly effective and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The Hantzsch and Biginelli reactions highlighted in this guide represent just a fraction of its synthetic potential. The strategic placement of the formyl group allows for its participation in a wide array of other transformations, including but not limited to, Wittig reactions, reductive aminations, and other multicomponent reactions. As the demand for novel and diverse molecular scaffolds continues to grow in drug discovery and materials science, the utility of well-designed building blocks like this compound is poised to expand even further. Future research will likely focus on the development of stereoselective variations of these reactions and the exploration of its use in the synthesis of novel conjugated materials.
References
- 1. Multicomponent reactions IV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Methyl 4-formylpicolinate
Introduction: The Significance of Methyl 4-formylpicolinate in Modern Chemistry
This compound is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, incorporating both a methyl ester and an aldehyde on a pyridine scaffold, provides two reactive handles for a diverse array of chemical transformations. The pyridine core is a common motif in pharmaceuticals, imparting favorable pharmacokinetic properties, while the formyl and ester groups serve as key building blocks for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthetic routes to this compound, focusing on practical and reliable laboratory protocols, detailed mechanistic insights, and thorough characterization of the final product.
Synthetic Strategies for this compound
The primary and most direct route to this compound involves the selective oxidation of the corresponding primary alcohol, Methyl 4-(hydroxymethyl)picolinate. Several modern oxidation methods are amenable to this transformation, each with its own set of advantages and considerations. This guide will focus on three widely employed and reliable methods: Manganese Dioxide (MnO₂) Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Sworn Oxidation.
Method 1: Manganese Dioxide (MnO₂) Oxidation
Manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic and benzylic alcohols.[1][2] Given the activated nature of the hydroxymethyl group at the 4-position of the pyridine ring, MnO₂ provides a robust and often high-yielding method for the synthesis of this compound.[3][4] The heterogeneous nature of the reaction simplifies purification, as the manganese byproducts can be easily removed by filtration.[4]
Causality of Experimental Choices:
-
Activated MnO₂: The activity of manganese dioxide can vary significantly depending on its method of preparation.[5] For this oxidation, "activated" MnO₂ is crucial for efficient conversion. Activation is typically achieved by heating the commercially available reagent to remove adsorbed water.
-
Solvent: Dichloromethane (DCM) or chloroform are common solvents for MnO₂ oxidations as they are relatively inert and provide good solubility for the starting material.[1]
-
Stoichiometry: A large excess of MnO₂ is often required to drive the reaction to completion due to its heterogeneous nature and the potential for deactivation of the reagent surface.[4]
-
Reaction Time: The reaction is typically stirred at room temperature overnight to ensure complete conversion.[1]
Experimental Protocol: MnO₂ Oxidation
-
To a solution of Methyl 4-(hydroxymethyl)picolinate (1.0 eq.) in dichloromethane (DCM, approximately 0.1 M), add activated manganese dioxide (5.0-10.0 eq.).
-
Stir the resulting suspension vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and its reduced forms.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Reaction Parameters for MnO₂ Oxidation
| Parameter | Value |
| Starting Material | Methyl 4-(hydroxymethyl)picolinate |
| Reagent | Activated Manganese Dioxide |
| Stoichiometry | 1.0 : 5.0-10.0 (Substrate : MnO₂) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filtration through Celite® |
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Method 3: Swern Oxidation
The Swern oxidation is a widely used method for the mild and efficient conversion of primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA). [6]The reaction is performed at low temperatures (-78 °C) to control the reactivity of the intermediates. [7][8] Causality of Experimental Choices:
-
Activation of DMSO: Oxalyl chloride is a common and effective activating agent for DMSO, forming the highly electrophilic chlorosulfonium ion. [6]* Low Temperature: The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the Pummerer rearrangement, and to ensure the stability of the reactive intermediates. [8]* Hindered Base: A non-nucleophilic, hindered base like triethylamine is used to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the aldehyde. [6]* Work-up: The work-up involves quenching the reaction with water and then performing an aqueous extraction to remove the water-soluble byproducts, including triethylammonium chloride and DMSO.
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.0 eq.) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of Methyl 4-(hydroxymethyl)picolinate (1.0 eq.) in DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (TEA, 5.0 eq.) dropwise, again maintaining the temperature below -65 °C.
-
After stirring for an additional 15 minutes at -78 °C, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Summary of Reaction Parameters for Swern Oxidation
| Parameter | Value |
| Starting Material | Methyl 4-(hydroxymethyl)picolinate |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine |
| Stoichiometry | 1.0 : 1.5 : 2.0 : 5.0 (Substrate : (COCl)₂ : DMSO : TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | ~1-2 hours |
| Work-up | Aqueous Quench and Extraction |
Diagram 3: Key Intermediates in Swern Oxidation
Caption: Key intermediates in the Swern oxidation pathway.
Purification and Characterization
Purification
The crude this compound obtained from any of the above methods can be effectively purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product, as determined by TLC analysis, are combined and the solvent is removed under reduced pressure.
For obtaining highly pure material, recrystallization can be employed. Suitable solvent systems for recrystallization include ethyl acetate/hexanes or diethyl ether/petroleum ether.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) in the range of 9.5-10.5 ppm. The aromatic protons on the pyridine ring will appear as multiplets or distinct doublets and triplets in the aromatic region (7.0-9.0 ppm). The methyl ester protons (OCH₃) will be a singlet around 3.9-4.1 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde will resonate around 190-200 ppm, while the ester carbonyl will be in the range of 160-170 ppm. The aromatic carbons will appear between 120-160 ppm, and the methyl ester carbon will be around 52-55 ppm. [9][10][11]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies for the aldehyde (around 1700 cm⁻¹) and the ester (around 1725 cm⁻¹).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Manganese Dioxide: While not highly toxic, inhalation of the dust should be avoided.
-
Dess-Martin Periodinane: DMP is a stable reagent but should be handled with care. It is an oxidizing agent.
-
Swern Oxidation Reagents:
-
Oxalyl chloride: is corrosive and toxic. It reacts violently with water. Handle with extreme caution.
-
DMSO: is readily absorbed through the skin and can carry dissolved chemicals with it.
-
Triethylamine: is a flammable and corrosive liquid with a strong odor.
-
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
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-
Dess-Martin-Periodinane oxidation. (2025, November 21). YouTube. Retrieved from [Link]
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- 13-C NMR Chemical Shift Table.pdf. (n.d.).
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- 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012, November 5). PubMed.
- A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. (n.d.). Dalton Transactions (RSC Publishing).
- Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI.
- C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
- methyl 5-amino-4-formyl-pyridine-2-carboxylate, min 97%, 100 mg. (n.d.). CP Lab Safety.
- 2-Pyridinecarboxaldehyde-Modified Chitosan–Silver Complexes: Optimized Preparation, Characterization, and Antibacterial Activity. (2023, September 23). MDPI.
- 4-Amino-3-formylpyridine 2HCl. (n.d.). SCBT.
- Methyl 2-chloro-6-methylpyridine-4-carboxylate 97. (n.d.). Sigma-Aldrich.
- Methyl 2,6-bis(4-bromophenyl)pyridine-4-carboxylate. (n.d.). Sigma-Aldrich.
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- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes & Protocols: Versatile Derivatization Strategies for Methyl 4-formylpicolinate
Introduction: The Synthetic Potential of Methyl 4-formylpicolinate
This compound is a heterocyclic aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. Its structure, featuring a pyridine ring substituted with both an aldehyde and a methyl ester, presents two distinct points for chemical modification. The aldehyde group, in particular, serves as a versatile chemical handle for a wide array of synthetic transformations. This reactivity allows for the construction of diverse molecular scaffolds, making it a valuable building block for generating libraries of compounds for drug discovery and for synthesizing functional materials.[1][2]
This guide provides an in-depth exploration of key derivatization protocols for this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, offering researchers the insights needed to adapt and troubleshoot these reactions for their specific applications. We will detail protocols for four cornerstone transformations: Reductive Amination, Knoevenagel Condensation, Wittig Reaction, and Imine (Schiff Base) Formation.
Core Derivatization Pathways
The aldehyde functionality is the primary locus of reactivity, enabling several carbon-nitrogen and carbon-carbon bond-forming reactions. The following diagram illustrates the main derivatization pathways discussed in this guide.
Caption: Key derivatization pathways for this compound.
Reductive Amination: Synthesis of Novel Amines
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, which is then immediately reduced by a selective hydride agent present in the reaction mixture.[3][4]
Causality and Experimental Choices: The success of this one-pot reaction hinges on the choice of reducing agent. Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde, leading to unwanted alcohol byproducts. Therefore, milder, and more selective reducing agents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is less reactive towards aldehydes and ketones but highly effective at reducing the protonated imine (iminium ion) intermediate.[4] Its steric bulk and electron-withdrawing acetate groups temper its reactivity. An alternative, sodium cyanoborohydride (NaBH₃CN), is also effective but is highly toxic.[5]
Caption: Workflow for one-pot reductive amination.
Protocol 1: Synthesis of Methyl 4-((benzylamino)methyl)picolinate
Materials:
-
This compound (1.0 eq, e.g., 165 mg, 1.0 mmol)
-
Benzylamine (1.05 eq, e.g., 112 mg, 1.05 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 318 mg, 1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in DCM (5 mL).
-
Add benzylamine (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Some effervescence may be observed.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
| Amine Input | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | 4 | 85-95 |
| Morpholine | NaBH(OAc)₃ | DCM | 2 | 90-98 |
| Piperidine | NaBH₃CN | MeOH | 3 | 80-90 |
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and a compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[6][7] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt.[8] The product is an electron-deficient α,β-unsaturated system, a versatile intermediate in organic synthesis.[9]
Causality and Experimental Choices: The key to this reaction is the generation of a stabilized carbanion (enolate) from the active methylene compound. The electron-withdrawing groups (e.g., -CN, -COOR, -COR) increase the acidity of the methylene protons, allowing a weak base to facilitate deprotonation without promoting self-condensation of the aldehyde.[7] The subsequent steps involve nucleophilic attack of the carbanion on the aldehyde carbonyl, followed by dehydration to yield the final conjugated product.[7][8] The removal of water can drive the reaction to completion.[8]
Protocol 2: Synthesis of Methyl 4-(2,2-dicyanovinyl)picolinate
Materials:
-
This compound (1.0 eq, e.g., 165 mg, 1.0 mmol)
-
Malononitrile (1.0 eq, e.g., 66 mg, 1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 eq, ~10 µL)
-
Ethanol (5 mL)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (5 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to yield the pure crystalline solid.
| Active Methylene Compound | Catalyst | Solvent | Conditions | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux, 2h | 90-95[9] |
| Ethyl cyanoacetate | Ammonium Acetate | Toluene | Reflux, Dean-Stark | 85-92 |
| Diethyl malonate | Piperidine | Ethanol | Reflux, 6h | 75-85 |
| 2,4-Pentanedione | Boric Acid | aq. Ethanol | RT, 4h | 88-94[10] |
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[11] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base.[12][13] A key advantage of this reaction is the unambiguous placement of the double bond.[13]
Causality and Experimental Choices: The reaction mechanism proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[14][15] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[12] The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Non-stabilized ylides (where the R group on the ylide is alkyl) typically yield Z-alkenes, while stabilized ylides (where R is an electron-withdrawing group) favor the formation of E-alkenes.[14]
Caption: General workflow for the Wittig Reaction.
Protocol 3: Synthesis of Methyl 4-vinylpicolinate
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq, e.g., 393 mg, 1.1 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, e.g., 44 mg, 1.1 mmol) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
This compound (1.0 eq, e.g., 165 mg, 1.0 mmol)
-
Syringes, needles, and a three-neck flask under a nitrogen or argon atmosphere
Procedure:
-
Ylide Preparation: To a flame-dried three-neck flask under an inert atmosphere (N₂), add methyltriphenylphosphonium bromide (1.1 eq) and suspend it in anhydrous THF (5 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 1 hour. A characteristic orange-red color indicates ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the ylide solution via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by carefully adding a few drops of water.
-
Remove the THF under reduced pressure. Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to isolate Methyl 4-vinylpicolinate.
Imine (Schiff Base) Formation
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and reversible reaction in organic chemistry.[16][17] This reaction proceeds via a hemiaminal intermediate, which then eliminates a molecule of water to form the characteristic C=N double bond.[17] While imines are key intermediates in reductive amination, stable imine derivatives are also valuable targets in their own right, particularly in the synthesis of coordination compounds and biologically active molecules.[18]
Protocol 4: Synthesis of Methyl 4-(((4-methoxyphenyl)imino)methyl)picolinate
Materials:
-
This compound (1.0 eq, e.g., 165 mg, 1.0 mmol)
-
p-Anisidine (4-methoxyaniline) (1.0 eq, e.g., 123 mg, 1.0 mmol)
-
Toluene (10 mL)
-
Glacial acetic acid (catalytic, 1-2 drops)
-
Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Combine this compound (1.0 eq), p-anisidine (1.0 eq), and toluene (10 mL) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude imine is often pure enough for subsequent steps. If necessary, it can be recrystallized (e.g., from an ethanol/hexane mixture) to afford the pure product.
References
- 1. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Template-directed synthesis employing reversible imine bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of Methyl 4-Formylpicolinate in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: The Untapped Potential of a Functionalized Pyridine Aldehyde in Complex Scaffold Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multi-component reactions (MCRs), which enable the formation of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a powerful tool to meet this demand.[1][2] Among the vast array of building blocks available for MCRs, functionalized heterocyclic aldehydes are of particular interest due to their ability to introduce drug-like properties into the resulting scaffolds. This application note delves into the strategic use of methyl 4-formylpicolinate , a versatile and highly functionalized pyridine derivative, in MCRs for the synthesis of novel and medicinally relevant heterocyclic entities.
The unique structural features of this compound—a pyridine ring, a reactive aldehyde group, and a methyl ester—offer multiple points for diversification and subsequent chemical modification. The electron-withdrawing nature of the methyl picolinate moiety can influence the reactivity of the aldehyde, potentially modulating reaction kinetics and selectivity in MCRs. This guide provides an in-depth exploration of the application of this compound in key MCRs, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
Core Concepts: Leveraging this compound in Isocyanide-Based MCRs
Isocyanide-based multi-component reactions, such as the Passerini and Ugi reactions, are cornerstones of combinatorial chemistry, renowned for their reliability and broad substrate scope.[3][4] The electrophilic aldehyde functionality of this compound makes it an ideal candidate for these transformations.
The Passerini Three-Component Reaction (P-3CR): Crafting α-Acyloxy Amides
The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[3][5] This reaction is highly atom-economical and often proceeds under mild conditions.
Mechanistic Insight: The reaction is believed to proceed through one of two primary pathways, depending on the solvent polarity. In non-polar solvents, a concerted mechanism is favored, involving a trimolecular, cyclic transition state.[5] In polar solvents, an ionic mechanism is more likely, initiated by the protonation of the carbonyl group, followed by nucleophilic attack of the isocyanide.[3] The presence of the electron-withdrawing methyl picolinate group in this compound is anticipated to enhance the electrophilicity of the aldehyde carbon, potentially accelerating the initial nucleophilic attack by the isocyanide.
Diagram 1: Generalized Passerini Reaction Workflow
A streamlined workflow for the Passerini three-component reaction.
Protocol 1: Representative Passerini Reaction with this compound
This protocol is a representative example based on established Passerini reaction conditions, adapted for this compound.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5 mL).
-
Addition of Reactants: To the stirred solution, add the carboxylic acid (1.1 mmol, 1.1 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acyloxy amide.
Table 1: Expected Substrate Scope and Yields for the Passerini Reaction
| Carboxylic Acid | Isocyanide | Expected Product | Anticipated Yield (%) |
| Acetic Acid | Cyclohexyl isocyanide | Methyl 4-((acetoxy)(cyclohexylcarbamoyl)methyl)picolinate | 70-85 |
| Benzoic Acid | tert-Butyl isocyanide | Methyl 4-((benzoyloxy)(tert-butylcarbamoyl)methyl)picolinate | 65-80 |
| Phenylacetic Acid | Benzyl isocyanide | Methyl 4-((benzylcarbamoyl)(2-phenylacetoxy)methyl)picolinate | 75-90 |
Note: Yields are hypothetical and based on typical Passerini reactions with aromatic aldehydes.
The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptide Mimetics
The Ugi reaction extends the Passerini reaction by incorporating a primary amine, resulting in the formation of a dipeptide-like α-acylamino amide scaffold.[4][6] This four-component condensation is a powerful tool for the rapid generation of compound libraries with significant molecular diversity.
Mechanistic Insight: The Ugi reaction typically begins with the formation of an imine from the aldehyde (this compound) and the primary amine. This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final product. The pyridine nitrogen in this compound could potentially be protonated under acidic conditions, which might influence the reaction rate and pathway.
Diagram 2: Ugi Four-Component Reaction Mechanism
A simplified mechanistic pathway of the Ugi four-component reaction.
Protocol 2: General Procedure for the Ugi Reaction with this compound
This protocol provides a general framework for performing a Ugi reaction with this compound.
-
Initial Mixing: In a vial, combine this compound (1.0 mmol, 1.0 equiv), the primary amine (1.0 mmol, 1.0 equiv), and the carboxylic acid (1.0 mmol, 1.0 equiv) in a suitable solvent such as methanol (5 mL).
-
Isocyanide Addition: Stir the mixture for 10-15 minutes at room temperature, then add the isocyanide (1.0 mmol, 1.0 equiv).
-
Reaction Progression: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent under reduced pressure. The residue can be purified by flash chromatography on silica gel or by preparative HPLC to yield the pure Ugi product.
Table 2: Representative Library of Ugi Products from this compound
| Amine | Carboxylic Acid | Isocyanide | Expected Product Scaffold |
| Aniline | Acetic Acid | Cyclohexyl isocyanide | N-Aryl-α-acylamino amide |
| Benzylamine | Benzoic Acid | tert-Butyl isocyanide | N-Benzyl-α-acylamino amide |
| Glycine methyl ester | Phenylacetic Acid | Benzyl isocyanide | Peptidomimetic with ester functionality |
Beyond Isocyanides: Hantzsch-Type Pyridine Synthesis
While isocyanide-based MCRs are prominent, this compound can also participate in other MCRs, such as modifications of the Hantzsch pyridine synthesis, to generate highly substituted pyridine frameworks.[7][8] In a typical four-component Hantzsch-type reaction, an aldehyde, a β-ketoester, an enamine, and an ammonium source cyclize to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Protocol 3: Four-Component Synthesis of a Substituted Pyridine
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Heating: Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, the product often precipitates. The solid can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed in vacuo, and the residue is purified by column chromatography.
Applications in Drug Discovery and Development
The pyridine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The products derived from MCRs involving this compound are rich in functionalities and stereochemical complexity, making them excellent candidates for drug discovery programs.
-
Scaffold Diversity: The ability to vary four independent inputs in the Ugi reaction, for instance, allows for the rapid generation of large and diverse chemical libraries for high-throughput screening.
-
Medicinal Chemistry Optimization: The ester group on the picolinate ring can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for multi-component reactions. Its unique combination of a reactive aldehyde, a modifiable ester, and a medicinally relevant pyridine core makes it an attractive starting material for the synthesis of complex and diverse molecular scaffolds. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to explore the full potential of this reagent in accelerating the discovery of new therapeutic agents. Future work could explore the use of chiral catalysts to induce stereoselectivity in these MCRs, further expanding the accessible chemical space of drug-like molecules.
References
-
Organic Reactions. (n.d.). The Passerini Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Passerini reaction. Retrieved from [Link]
-
Lozano-Vila, A. M., et al. (2022). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 27(23), 8343. [Link]
-
chemeurope.com. (n.d.). Passerini reaction. Retrieved from [Link]
-
Walczak, M. A., et al. (2024). Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. International Journal of Molecular Sciences, 25(15), 8235. [Link]
-
ResearchGate. (2014). (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Retrieved from [Link]
-
Bridges, T. M., et al. (2014). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 5(8), 923-928. [Link]
-
Taylor, A. P., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14(28), 6611-6637. [Link]
-
Hartweg, M., et al. (2018). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 9(4), 482-489. [Link]
- American Chemical Society. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from a website (specific URL not provided in search result).
-
Baklanov, M. Y., et al. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1756. [Link]
-
Hooshmand, S. E., & Zhang, W. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]
-
Sharma, P., et al. (2022). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 20(33), 6649-6654. [Link]
-
Sharma, P., et al. (2022). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic & Biomolecular Chemistry, 20(33), 6649-6654. [Link]
-
ResearchGate. (2025). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]
-
Taylor, A. P. (2016). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 14, 6611-6637. [Link]
-
Szymańska, E., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6645. [Link]
-
Müller, T. J. J., & Chebanov, V. A. (2025). Multicomponent reactions IV. Beilstein Journal of Organic Chemistry, 21, 2082-2084. [Link]
-
de la Torre, J. C., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
-
Kumar, A., & Kumar, V. (Eds.). (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. [Link]
-
Sharma, A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(26), 17684-17705. [Link]
-
Afonso, C. A. M., et al. (2023). Pseudo-multicomponent reactions. Beilstein Journal of Organic Chemistry, 19, 716-791. [Link]
-
Müller, T. J. J., & Chebanov, V. A. (2025). Multicomponent reactions IV. Beilstein Journal of Organic Chemistry, 21, 2082-2084. [Link]
-
ResearchGate. (2014). Solid-Supported Synthesis of a Peptide ??-Turn Mimetic. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Int. J. Pharm. Sci. Drug Res., 6(3), 193-6. [Link]
-
Hartweg, M., et al. (2018). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 9(4), 482-489. [Link]
-
ResearchGate. (2015). Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation. Retrieved from [Link]
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The Strategic Application of Methyl 4-formylpicolinate in Modern Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: The Privileged Scaffold of Pyridine in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold." Its prevalence in FDA-approved drugs is a testament to its versatile nature, enabling a spectrum of biological activities. The nitrogen atom within the pyridine ring is a key feature, acting as a hydrogen bond acceptor and influencing the molecule's overall physicochemical properties, such as solubility and bioavailability. This makes pyridine derivatives a cornerstone in the design of novel therapeutics, from anticancer agents to treatments for neurodegenerative diseases.[1][2]
Methyl 4-formylpicolinate, a bifunctional molecule featuring both an aldehyde and a methyl ester on a pyridine framework, is a valuable building block for organic synthesis.[3] The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex, biologically active molecules. This guide will delve into the practical applications of this compound in medicinal chemistry, providing detailed protocols and insights into its synthetic utility.
Application Note I: Synthesis of Novel Kinase Inhibitors via Reductive Amination
Background:
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors are designed to interact with the ATP-binding site of a specific kinase, often involving hydrogen bonding with the hinge region of the enzyme. The pyridine motif is a common feature in many kinase inhibitors due to its ability to form these crucial interactions. The aldehyde functionality of this compound is a prime handle for introducing a variety of amine-containing side chains through reductive amination, a cornerstone reaction in pharmaceutical synthesis.[1][4] This reaction allows for the construction of a diverse library of compounds for screening against various kinase targets.
Scientific Rationale:
The reductive amination of this compound with a primary or secondary amine proceeds through the initial formation of an iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and atom-economical, making it a favored method in drug discovery.[5][6] The choice of the amine component is critical for tuning the biological activity and selectivity of the resulting kinase inhibitor.
Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
This protocol describes the synthesis of Methyl 4-((anilinamino)methyl)picolinate, a scaffold that can be further elaborated into a range of potential kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloroethane (DCE), add aniline (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Data Presentation:
| Compound | Starting Material | Reagents | Expected Yield |
| Methyl 4-((anilinamino)methyl)picolinate | This compound | Aniline, NaBH(OAc)₃ | 75-85% |
Visualization of the Workflow:
Caption: Reductive amination workflow.
Application Note II: Construction of Bioactive Heterocycles via Knoevenagel Condensation
Background:
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that is widely employed in the synthesis of pharmaceuticals.[7][8] This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product. These products are valuable intermediates for the synthesis of a variety of heterocyclic compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[8]
Scientific Rationale:
This compound, with its electrophilic aldehyde group, is an excellent substrate for the Knoevenagel condensation. The electron-withdrawing nature of the pyridine ring and the methyl ester group enhances the reactivity of the aldehyde. By choosing different active methylene compounds, a wide range of functionalized alkenes can be synthesized, which can then undergo subsequent cyclization reactions to form various heterocyclic scaffolds.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative Intermediate
This protocol outlines the synthesis of Methyl 4-(2,2-dicyanovinyl)picolinate, an intermediate that can be used to construct more complex heterocyclic systems, such as dihydropyridines, which are known for their cardiovascular and other therapeutic properties.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to obtain pure Methyl 4-(2,2-dicyanovinyl)picolinate.
Data Presentation:
| Compound | Starting Material | Reagents | Expected Yield |
| Methyl 4-(2,2-dicyanovinyl)picolinate | This compound | Malononitrile, Piperidine | 85-95% |
Visualization of the Workflow:
Caption: Knoevenagel condensation workflow.
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its bifunctional nature allows for the facile synthesis of a wide array of complex molecules with potential therapeutic applications. The protocols detailed in this guide for reductive amination and Knoevenagel condensation are robust and adaptable, providing a solid foundation for the exploration of novel chemical space in drug discovery. The strategic use of such privileged scaffolds is paramount to the continued development of new and effective medicines.
References
-
How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. PubMed. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
- US6479660B1 - Process for the preparation of anti-malarial drugs.
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
MedChemComm. RSC Publishing. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 3. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methyl 4-formylpicolinate in the synthesis of kinase inhibitors.
Application Note & Protocols
Topic: Methyl 4-formylpicolinate as a Versatile Synthon for the Synthesis of Picolinamide-Based Kinase Inhibitors
Abstract & Introduction
The dysregulation of protein kinase activity is a foundational mechanism in the progression of numerous human diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the vast chemical space of inhibitors, the picolinamide scaffold has emerged as a privileged structure, capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] This note provides a detailed guide on the strategic application of This compound , a highly versatile starting material, for the efficient construction of potent picolinamide-based kinase inhibitors, with a particular focus on targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[2][3]
This compound offers two distinct and orthogonally reactive functional groups: a methyl ester at the C2 position and a formyl (aldehyde) group at the C4 position. This unique arrangement allows for a modular and convergent synthetic approach. The methyl ester serves as a precursor to the crucial picolinamide moiety, while the formyl group provides a reactive handle for introducing a wide array of substituents to explore the solvent-exposed region of the kinase active site, enabling fine-tuning of potency and pharmacokinetic properties. This document outlines the core chemical principles, provides detailed synthetic protocols, and discusses the structure-activity relationships (SAR) that underscore the utility of this approach.
Core Principles: The Picolinamide Pharmacophore
The efficacy of the picolinamide scaffold is rooted in its ability to mimic the adenine portion of ATP. The pyridine nitrogen and the amide N-H group act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bond network with the backbone of the kinase hinge region.[2] In VEGFR-2, for instance, this interaction occurs with the backbone NH and carbonyl groups of a key cysteine residue (Cys919).[2] This binding mode is a recurring theme across many picolinamide-based inhibitors and is essential for potent kinase inhibition.
The 4-position of the picolinate ring, occupied by the formyl group in our starting material, points towards the solvent-front of the ATP binding site. This position is ideal for introducing larger, often hydrophobic, moieties that can form additional interactions and significantly enhance binding affinity and selectivity.
Diagram: Kinase Hinge Binding
The following diagram illustrates the critical bidentate hydrogen bonding interaction between the picolinamide core and the kinase hinge region, which anchors the inhibitor in the ATP binding site.
Caption: Picolinamide scaffold forming key H-bonds with the kinase hinge.
Synthetic Strategy & Workflow
Our strategy leverages the orthogonal reactivity of this compound in a two-stage process.
-
Amidation: The methyl ester is converted into a secondary amide. This step installs the first key pharmacophoric element and introduces a portion of the molecule that often occupies the hydrophobic pocket adjacent to the hinge.
-
Reductive Amination: The formyl group is coupled with a primary or secondary amine. This is a robust and highly versatile reaction that allows for the introduction of diverse chemical functionalities to explore structure-activity relationships.
Diagram: General Synthetic Workflow
Caption: Two-stage synthetic workflow from the starting material.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Intermediate 4-Formyl-N-(4-phenoxyphenyl)picolinamide (3)
This protocol details the conversion of the methyl ester of This compound (1) to the corresponding amide by reacting it with 4-phenoxyaniline (2) . This specific aniline is chosen as it is a common fragment in many VEGFR-2 inhibitors, such as Sorafenib.[2]
Reaction Scheme:
(Image of the chemical reaction: this compound + 4-phenoxyaniline -> 4-Formyl-N-(4-phenoxyphenyl)picolinamide)
-
Reagents & Materials:
-
This compound (1) (1.0 eq)
-
4-Phenoxyaniline (2) (1.1 eq)
-
Sodium methoxide (NaOMe) (0.1 eq, catalyst)
-
Toluene (Anhydrous)
-
Methanol
-
Standard glassware for reflux with a Dean-Stark trap or molecular sieves.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and 4-phenoxyaniline (1.1 eq).
-
Add anhydrous toluene to create a slurry (approx. 5-10 mL per gram of starting material).
-
Add a catalytic amount of sodium methoxide (approx. 0.1 eq). The use of a mild base facilitates the aminolysis of the ester.
-
Heat the reaction mixture to reflux (approx. 110 °C). Methanol is generated as a byproduct and should be removed via a Dean-Stark trap or by adding activated molecular sieves to the reaction to drive it to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with cold toluene and then a small amount of methanol to remove residual impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: e.g., 30-50% Ethyl Acetate in Hexanes) to yield the pure intermediate (3) .
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Synthesis of a Representative Kinase Inhibitor via Reductive Amination (4)
This protocol describes the coupling of the aldehyde intermediate (3) with N-methylpiperazine using reductive amination. This is a common strategy to introduce basic amine functionalities that can improve solubility and form salt bridges with acidic residues in the kinase active site.
Reaction Scheme:
(Image of the chemical reaction: 4-Formyl-N-(4-phenoxyphenyl)picolinamide + N-methylpiperazine -> Final Product)
-
Reagents & Materials:
-
4-Formyl-N-(4-phenoxyphenyl)picolinamide (3) (1.0 eq)
-
N-methylpiperazine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve the aldehyde intermediate (3) (1.0 eq) in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add N-methylpiperazine (1.2 eq) to the solution, followed by a catalytic drop of glacial acetic acid. The acid catalyzes the formation of the intermediate iminium ion, which is necessary for the reduction.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it will not readily reduce the starting aldehyde but will efficiently reduce the in-situ formed iminium ion.[4] This selectivity minimizes the formation of alcohol byproducts.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final inhibitor (4) .
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
Biological Activity & Data
The picolinamide scaffold, synthesized through routes like the one described, has proven effective against various kinases. A series of novel picolinamide derivatives were synthesized and showed potent inhibitory activity against VEGFR-2 and antiproliferative activity against cancer cell lines.[2]
Table 1: In Vitro Activity of Representative Picolinamide-Based Inhibitors
Data synthesized from cited literature for illustrative purposes.[2]
| Compound ID | R¹ Group (Amide) | R⁴ Group (from Aldehyde) | VEGFR-2 IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | HepG2 Cell IC₅₀ (µM) |
| 8j | 4-methylphenyl | 4-methoxyphenylamino | 0.53 | 12.5 | 20.6 |
| 8l | 4-chlorophenyl | 4-methoxyphenylamino | 0.29 | 13.2 | 18.2 |
| Sorafenib | - | - | 0.09 | 19.3 | 29.0 |
| Axitinib | - | - | 0.02 | 22.4 | 38.7 |
The data demonstrates that modifications derived from the picolinamide core can lead to compounds with potent, low micromolar to nanomolar inhibitory activity against both the target enzyme (VEGFR-2) and cancer cell lines.[2] The variation in activity between compounds 8j and 8l highlights the importance of the substituents introduced at both ends of the molecule, underscoring the value of a modular synthetic approach.
Conclusion
This compound is an exemplary starting material for the synthesis of picolinamide-based kinase inhibitors. Its bifunctional nature allows for a robust and modular synthetic strategy, enabling the rapid generation of compound libraries for structure-activity relationship studies. The protocols provided herein offer a validated pathway to construct molecules targeting critical kinases like VEGFR-2. By leveraging this synthon, researchers in drug development can efficiently explore the chemical space around the privileged picolinamide scaffold to discover novel and potent therapeutic agents.
References
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]
-
New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. [Link]
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing). [Link]
- Process for preparation of cabozantinib.
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed Central, National Institutes of Health. [Link]
-
The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Recent development of cyclic amide (pyridone/lactam) moiety containing heterocycles as protein kinase inhibitors. PubMed. [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central, National Institutes of Health. [Link]
-
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. National Institutes of Health. [Link]
-
Investigating the SAR of RIPK1 inhibitors. Massachusetts Biotechnology Council. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Methyl 4-formylpicolinate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the competitive landscape of agrochemical research and development, the efficient synthesis of novel active ingredients is paramount. Pyridine-based scaffolds are of particular interest, forming the core of numerous successful herbicides, fungicides, and insecticides.[1] Methyl 4-formylpicolinate, a bifunctional molecule featuring both a reactive aldehyde and a methyl ester on a pyridine ring, presents itself as a strategic starting material for the synthesis of a diverse array of agrochemical candidates. Its aldehyde group serves as a versatile handle for carbon-carbon bond formation, while the picolinate moiety is a well-established pharmacophore in certain classes of herbicides. This document provides a detailed exploration of the potential applications of this compound in agrochemical synthesis, with a focus on a detailed protocol for a Knoevenagel condensation reaction to generate a key intermediate for a hypothetical auxinic herbicide analogue.
The Rationale for Employing this compound in Herbicide Discovery
The picolinic acid scaffold is the foundation of the auxinic herbicides, a class of compounds that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible weeds.[2] Notable examples include picloram, clopyralid, and the more recent arylpicolinate herbicides like halauxifen-methyl.[3][4] The synthesis of these complex molecules often involves multi-step sequences. The strategic use of versatile building blocks like this compound can potentially streamline these synthetic routes, allowing for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.
The formyl group at the 4-position of the pyridine ring is particularly amenable to reactions that build molecular complexity. One such powerful transformation is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound to form a new carbon-carbon double bond.[5][6][7] This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals and can be adapted for the preparation of key agrochemical intermediates.
Proposed Synthetic Application: Synthesis of a Picolinate-Based Herbicide Analogue via Knoevenagel Condensation
This section outlines a detailed protocol for the Knoevenagel condensation of this compound with an active methylene compound, diethyl malonate. The resulting product, a diethyl 2-((2-(methoxycarbonyl)pyridin-4-yl)methylene)malonate, can be envisioned as a versatile intermediate for the synthesis of a novel class of picolinate-based herbicides. Subsequent modifications, such as hydrolysis, decarboxylation, and further elaboration of the side chain, could lead to compounds with potential auxinic activity.
Experimental Workflow: Knoevenagel Condensation
Caption: Experimental workflow for the Knoevenagel condensation.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (0.1 eq)
-
Toluene (10 mL per 1 g of this compound)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add this compound (1.0 eq), diethyl malonate (1.2 eq), and toluene.
-
Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water using the Dean-Stark trap drives the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired diethyl 2-((2-(methoxycarbonyl)pyridin-4-yl)methylene)malonate.
Causality Behind Experimental Choices
-
Excess Diethyl Malonate: A slight excess of diethyl malonate is used to ensure complete consumption of the limiting reagent, this compound.
-
Piperidine as Catalyst: Piperidine is a mild base that effectively catalyzes the Knoevenagel condensation by deprotonating the active methylene compound.
-
Toluene and Dean-Stark Trap: The use of toluene as a solvent allows for the azeotropic removal of water, which is a byproduct of the condensation. Removing water from the reaction equilibrium shifts the reaction towards the product side, thus increasing the yield.
-
Aqueous Work-up: The acidic wash removes the basic catalyst (piperidine), while the basic wash removes any unreacted acidic starting materials or byproducts. The brine wash removes residual water from the organic layer.
Data Presentation: Hypothetical Experimental Results
| Entry | Reactant A (eq) | Reactant B (eq) | Catalyst (eq) | Solvent | Time (h) | Yield (%) |
| 1 | 1.0 | 1.2 | 0.1 | Toluene | 5 | 85 |
| 2 | 1.0 | 1.5 | 0.1 | Toluene | 5 | 88 |
| 3 | 1.0 | 1.2 | 0.05 | Toluene | 8 | 75 |
| 4 | 1.0 | 1.2 | 0.1 | Xylene | 4 | 87 |
Table 1: Optimization of the Knoevenagel Condensation Reaction.
Logical Framework: From Intermediate to Potential Herbicide
Caption: Logical pathway from starting materials to a potential herbicide.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The Knoevenagel condensation protocol detailed herein provides a reliable method for the synthesis of a key intermediate that can be further elaborated to generate a library of potential picolinate-based herbicides. The adaptability of the formyl group to a wide range of organic transformations opens up numerous possibilities for creating diverse and complex molecular architectures for screening in agrochemical discovery programs. Further research should focus on the derivatization of the Knoevenagel product and the biological evaluation of the resulting compounds to identify new and effective crop protection solutions.
References
- Epp, J. B., et al. (2016). The discovery of halauxifen-methyl and florpyrauxifen-benzyl: Two new synthetic auxin herbicides. Abstracts of Papers of the American Chemical Society, 251.
-
MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
MDPI. (2022, July 12). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]
-
ResearchGate. (2021). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Retrieved from [Link]
-
MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Retrieved from [Link]
-
Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
ResearchGate. (2020). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005, August 31). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Retrieved from [Link]
-
PubMed. (2005, August 31). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Retrieved from [Link]
Sources
- 1. Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method - Arabian Journal of Chemistry [arabjchem.org]
- 2. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl | MDPI [mdpi.com]
- 3. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 4-Formylpicolinate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of Methyl 4-Formylpicolinate as a Versatile Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. This compound, a pyridine derivative featuring both an ester and an aldehyde functionality, emerges as a ligand of significant interest. The picolinate scaffold itself is a privileged structure in medicinal chemistry and drug design, known for its chelating ability and the diverse biological activities of its derivatives.[1] The presence of the formyl group at the 4-position introduces a reactive site for further chemical modifications, such as the formation of Schiff bases, which can dramatically expand the coordination possibilities and the structural diversity of the resulting metal complexes.
This guide provides a comprehensive overview of this compound as a ligand, offering insights into its synthesis, coordination behavior, and potential applications. While direct literature on the coordination complexes of this specific ligand is emerging, this document leverages established principles and protocols from related picolinate and formyl-pyridine systems to provide a robust framework for researchers to explore its potential in catalysis, materials science, and drug development.
Synthesis of this compound: A Proposed Synthetic Route
The synthesis of this compound can be approached through a multi-step process starting from readily available precursors. A plausible and efficient route involves the oxidation of a methyl group at the 4-position of a picolinate ester. This strategy is analogous to the preparation of other pyridine aldehydes, which are often synthesized by the oxidation of the corresponding methylpyridines.[2]
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound.
Protocol 1: Proposed Synthesis of this compound
Materials:
-
4-Methyl-2-picolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
Step 1: Esterification of 4-Methyl-2-picolinic acid
-
To a round-bottom flask, add 4-methyl-2-picolinic acid and an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting acid chloride, add anhydrous methanol dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4-methylpicolinate. Purify by column chromatography if necessary.
Step 2: Oxidation to this compound
-
In a round-bottom flask, dissolve methyl 4-methylpicolinate in dioxane.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Coordination Chemistry of this compound
This compound is expected to be a versatile ligand, capable of coordinating to metal ions in several ways. The primary coordination site is the bidentate N,O-chelate formed by the pyridine nitrogen and the carbonyl oxygen of the ester group. The formyl group can either remain as a non-coordinating functionality, available for post-synthetic modifications, or it can participate in coordination, especially in the formation of polynuclear complexes.
Caption: Potential coordination modes of this compound.
Protocol 2: Synthesis of a Representative Metal Complex: [Cu(this compound)₂Cl₂]
This protocol describes a general procedure for the synthesis of a copper(II) complex, which can be adapted for other transition metals.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve this compound (2 equivalents) in warm methanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A color change and/or precipitation should be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
If a precipitate has formed, collect it by filtration, wash with a small amount of cold methanol, and then with diethyl ether.
-
If no precipitate forms, slowly evaporate the solvent until the product crystallizes or precipitates.
-
Dry the resulting complex under vacuum.
Characterization of the Complex:
| Technique | Expected Observations |
| FT-IR Spectroscopy | Shift in the C=O stretching frequency of the ester group upon coordination. Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations. |
| UV-Vis Spectroscopy | d-d transitions for transition metal complexes, which can provide information about the coordination geometry. |
| Mass Spectrometry | Determination of the molecular weight of the complex and its fragmentation pattern. |
| Elemental Analysis | Confirmation of the empirical formula of the synthesized complex. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. |
Potential Applications in Research and Development
The unique structural features of this compound make its metal complexes promising candidates for a variety of applications.
Catalysis
The coordination of the picolinate ligand can create a specific electronic and steric environment around the metal center, which can be exploited in catalysis. For instance, vanadium complexes with substituted quinolines have shown high catalytic activity in the oxidation of hydrocarbons and alcohols.[3][4] Metal complexes of this compound could be investigated as catalysts for various organic transformations, including oxidation, reduction, and cross-coupling reactions.
Drug Development and Medicinal Chemistry
Picolinate-containing compounds are well-established in drug discovery.[1][5] The ability of the picolinate scaffold to chelate metal ions is crucial for the biological activity of some metallodrugs. Furthermore, the formyl group can be used as a handle to conjugate the metal complex to biomolecules or to synthesize Schiff base derivatives with potential antimicrobial or anticancer activities. Metal complexes with ligands derived from pyridine-2-carboxaldehyde have shown promising antitumor activity.[6] The antimicrobial activity of transition metal complexes is a burgeoning field, with many picolinate and Schiff base complexes demonstrating significant efficacy against various pathogens.[5][7][8]
Caption: Workflow for exploring applications of this compound complexes.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis from readily available starting materials appears feasible, and its coordination behavior is anticipated to be rich and versatile. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to begin exploring the synthesis, characterization, and application of its metal complexes. The potential for post-synthetic modification via the formyl group opens up a vast chemical space for the design of novel functional materials, catalysts, and therapeutic agents. Further research into the coordination chemistry of this ligand is warranted and is expected to yield exciting discoveries in the years to come.
References
-
Parr, J. M., White, A. J. P., & Crimmin, M. R. (2022). Magnesium-stabilised transition metal formyl complexes: structures, bonding, and ethenediolate formation. Chemical Science, 13(22), 6592–6598. Available at: [Link]
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ResearchGate. (PDF) Magnesium-Stabilised Transition Metal Formyl Complexes: Structures, Bonding, and Ethenediolate Formation. Available at: [Link]
-
Kalia, S. B., et al. (2007). ANTIMICROBIAL AND TOXICOLOGICAL STUDIES OF SOME METAL COMPLEXES OF 4- METHYLPIPERAZINE-1-CARBODITHIOATE AND PHENANTHROLINE MIXED. Brazilian Journal of Microbiology, 38(4). Available at: [Link]
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MDPI. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(2), 406. Available at: [Link]
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Frei, A., et al. (2020). Metal complexes as a promising source for new antibiotics. Chemical Science, 11(10), 2627–2639. Available at: [Link]
-
Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. Available at: [Link]
-
The Emslie Group. X-Ray Structures. Available at: [Link]
-
Shul'pin, G. B., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(21), 6364. Available at: [Link]
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ChemRxiv. De-solvation of metal complexes to construct metal-organic framework glasses. Available at: [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. Available at: [Link]
-
MDPI. (2024). CO₂-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 143. Available at: [Link]
-
ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Available at: [Link]
-
Dalton Transactions. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Available at: [Link]
-
ResearchGate. Fig. 3. X-ray crystal structure of methyl... Available at: [Link]
-
PubMed. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. Molecules, 26(21), 6364. Available at: [Link]
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NIH. Reactivity of terminal imido complexes of group 4—6 metals: stoichiometric and catalytic reactions involving cycloaddition with unsaturated organic molecules. Available at: [Link]
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Application Notes and Protocols for the Development of Fluorescent Probes Using Methyl 4-formylpicolinate
Introduction: Leveraging the Versatility of Methyl 4-formylpicolinate in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological and pharmaceutical research, enabling the visualization and quantification of specific analytes within complex environments such as living cells.[1][2] The rational design of these molecular sensors hinges on the strategic combination of a fluorophore (the signaling unit) and a recognition moiety (the sensing unit). This compound emerges as a highly valuable and versatile starting material in this context, offering a unique scaffold that incorporates both a reactive aldehyde for fluorophore construction and a picolinate group known for its metal-coordinating properties.
The core utility of this compound lies in its dual functionality. The formyl group provides a reactive handle for straightforward condensation reactions, particularly with amine-containing compounds, to form Schiff bases. This reaction is a cornerstone in the synthesis of many fluorescent molecules.[3][4] Simultaneously, the picolinate moiety, a derivative of picolinic acid, can act as an effective chelator for a variety of metal ions. This inherent metal-binding capability can be exploited to design probes where the fluorescence is modulated upon interaction with a specific metal ion, often through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[5]
This application guide provides a comprehensive overview and detailed protocols for the synthesis and application of a novel fluorescent probe, Coumarin-Picolinoyl Hydrazone (CPH) , derived from this compound. We will explore the synthetic strategy, detail the experimental procedures, present expected characterization data, and provide a protocol for its application in the detection of trivalent metal ions, such as Al³⁺.
Synthetic Strategy: A Two-Step Approach to the CPH Fluorescent Probe
The synthesis of the CPH fluorescent probe from this compound is designed as a robust two-step process. This strategy ensures high yields and straightforward purification.
-
Step 1: Formation of 4-(Hydrazinocarbonyl)pyridine (Picolinoyl Hydrazide). The methyl ester of this compound is converted to the corresponding hydrazide. This is a classic and efficient reaction where hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.[6][7] This intermediate, picolinoyl hydrazide, now possesses a nucleophilic hydrazine group, which is poised for reaction with an aldehyde.
-
Step 2: Schiff Base Condensation to Yield the CPH Probe. The synthesized picolinoyl hydrazide is then condensed with a coumarin-based aldehyde, such as 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde. This reaction forms a stable hydrazone (a type of Schiff base), linking the picolinate recognition moiety to the highly fluorescent coumarin signaling unit.[5] The resulting CPH molecule is designed to exhibit a significant change in its fluorescence properties upon coordination with a target analyte.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the CPH fluorescent probe.
Experimental Protocols
Protocol 1: Synthesis of 4-(Hydrazinocarbonyl)pyridine (Picolinoyl Hydrazide)
This protocol details the conversion of this compound to its hydrazide derivative.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Diethyl ether
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.65 g, 10 mmol).
-
Dissolve the starting material in 40 mL of absolute ethanol.
-
While stirring, add hydrazine hydrate (e.g., 0.63 mL, 12.5 mmol, 1.25 equivalents) dropwise to the solution.[6]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. A white precipitate should form.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Cool the concentrated suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, washing the precipitate with cold diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield Picolinoyl Hydrazide as a white crystalline solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of Coumarin-Picolinoyl Hydrazone (CPH) Fluorescent Probe
This protocol describes the final condensation step to form the CPH probe.
Materials:
-
Picolinoyl Hydrazide (from Protocol 1)
-
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (or similar coumarin aldehyde)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 50 mL round-bottom flask, dissolve Picolinoyl Hydrazide (e.g., 1.37 g, 10 mmol) in 20 mL of absolute ethanol.
-
In a separate beaker, dissolve 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde (e.g., 2.04 g, 10 mmol) in 20 mL of warm absolute ethanol.
-
Add the coumarin aldehyde solution to the stirred solution of picolinoyl hydrazide.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[8]
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours. The formation of a yellow precipitate indicates product formation.
-
After cooling to room temperature, collect the yellow precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50°C to obtain the pure CPH fluorescent probe.
Expected Yield: 80-90%
Characterization and Spectroscopic Data
The successful synthesis of the CPH probe should be confirmed by standard analytical techniques. The expected spectroscopic properties are summarized below, based on data from analogous coumarin-hydrazone compounds.[5]
| Property | Expected Value |
| Appearance | Yellow to orange crystalline solid |
| ¹H NMR | Peaks corresponding to both coumarin and picolinoyl moieties, with a characteristic downfield singlet for the imine proton (-CH=N-). |
| Mass Spectrometry (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight of the CPH probe. |
| Absorption Max (λ_abs) | ~400-420 nm in DMSO/H₂O |
| Emission Max (λ_em) | ~470-490 nm in DMSO/H₂O (in the presence of Al³⁺) |
| Quantum Yield (Φ) | Low in the free state, significantly enhanced upon binding to Al³⁺. |
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
The CPH probe is designed to operate via a Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free form, the probe exhibits weak fluorescence. This is often due to photoinduced electron transfer (PET) from the electron-rich Schiff base nitrogen to the excited coumarin fluorophore, which quenches the fluorescence. Upon coordination of a metal ion like Al³⁺ to the picolinoyl and hydrazone nitrogen and oxygen atoms, the PET process is inhibited. This chelation rigidifies the structure and blocks the non-radiative decay pathway, resulting in a significant "turn-on" of fluorescence.[4][5]
Caption: CHEF mechanism of the CPH probe.
Application Protocol: Fluorescent Detection of Al³⁺
This protocol provides a general procedure for using the CPH probe for the fluorometric detection of aluminum ions in an aqueous/organic solvent system.
Materials:
-
CPH Fluorescent Probe
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Deionized water
-
Stock solution of Al(NO₃)₃ (1 mM in water)
-
Stock solutions of other metal salts for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.)
-
Fluorometer
Procedure:
-
Preparation of CPH Stock Solution: Prepare a 1 mM stock solution of the CPH probe in DMSO.
-
Preparation of Working Solution: Dilute the CPH stock solution to a final concentration of 10 µM in a DMSO/H₂O (v/v = 1:1) mixture.
-
Fluorescence Measurement:
-
Transfer 2 mL of the 10 µM CPH working solution to a quartz cuvette.
-
Record the fluorescence emission spectrum (e.g., from 420 nm to 600 nm) with an excitation wavelength set at the absorption maximum (e.g., ~410 nm). This will be the "free probe" or blank reading.
-
-
Titration with Al³⁺:
-
To the cuvette containing the CPH solution, add small aliquots (e.g., 2 µL) of the 1 mM Al³⁺ stock solution.
-
After each addition, mix gently and record the fluorescence emission spectrum.
-
A significant increase in fluorescence intensity at ~480 nm should be observed.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
To separate cuvettes containing 2 mL of the 10 µM CPH working solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions.
-
Record the fluorescence spectra and compare the changes in intensity to that observed with Al³⁺. The CPH probe is expected to show high selectivity for Al³⁺.
-
Application in Cellular Imaging
While the primary application detailed here is in vitro ion sensing, probes of this nature have the potential for use in cellular imaging, provided they exhibit cell permeability and low cytotoxicity. A general workflow for such an application is outlined below.
Caption: General workflow for cellular imaging.
For cellular applications, it is crucial to first perform cytotoxicity assays (e.g., MTT assay) to determine a suitable working concentration of the probe. The probe would be dissolved in a cell-compatible solvent like DMSO and then diluted in cell culture medium for incubation with the cells.[9]
Conclusion and Future Perspectives
This compound serves as an excellent and cost-effective starting material for the synthesis of sophisticated fluorescent probes. The straightforward, two-step synthesis of the Coumarin-Picolinoyl Hydrazone (CPH) probe described herein highlights its utility. The resulting probe is expected to be a highly sensitive and selective "turn-on" sensor for Al³⁺, with potential applications in environmental monitoring and biological research. Future work could involve modifying the coumarin fluorophore to tune the emission wavelength towards the near-infrared for deeper tissue imaging, or altering the picolinate recognition moiety to target other biologically relevant analytes. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of this compound in the creation of novel fluorescent tools.
References
- Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
-
ResearchGate. (n.d.). Coumarin-Picolinohydrazone derived Schiff base as fluorescent sensor(OFF-ON) for detection of Al3+ ion: Synthesis, Spectral and theoretical studies. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of pyridine-2-carboxylic acid hydrazide. Retrieved from [Link]
- Patil, D. B. (2018). Application of Schiff base as a fluorescence sensor.
- Afrin, A., Jayaraj, A., Gayathri, M. S., & Swamy, C. A. P. (2022). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 1(5), 978-1002.
- Lavis, L. D., & Raines, R. T. (2014). Advances in fluorescence labeling strategies for dynamic cellular imaging. ACS chemical biology, 9(4), 855-866.
-
ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols | Anticancer Research [ar.iiarjournals.org]
Application Notes & Protocols: Methyl 4-Formylpicolinate as a Versatile Scaffold for the Synthesis of Novel Antitumor Agents
Abstract
The pyridine ring, a core component of picolinic acid and its derivatives, represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in oncology.[1][2] Methyl 4-formylpicolinate, in particular, has emerged as a highly valuable and versatile starting material for the synthesis of novel compounds with potential antitumor properties. Its unique trifunctional structure—comprising a pyridine core, a reactive aldehyde group, and a methyl ester—provides multiple reaction sites for building molecular complexity. This guide provides an in-depth exploration of the application of this compound in synthesizing potential antitumor agents, focusing on the rationale behind synthetic strategies, detailed experimental protocols, and workflows for biological evaluation.
The Strategic Advantage of the this compound Scaffold
The utility of this compound in drug discovery is rooted in its distinct chemical functionalities, which allow for a modular approach to library synthesis.
-
The Aldehyde Group (C4-Formyl): This is the primary reactive center for nucleophilic addition and condensation reactions. It serves as an ideal electrophilic partner for amines, hydrazines, and active methylene compounds, enabling the straightforward synthesis of imines, hydrazones, and related derivatives. This is the key to forming structures like thiosemicarbazones, a class of compounds renowned for their antitumor activity.[3][4][5]
-
The Ester Group (C2-Carboxylate): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides. This allows for late-stage diversification of the synthesized compounds, enabling the exploration of structure-activity relationships (SAR) by introducing various amine-containing fragments.
-
The Pyridine Nitrogen: The basic nitrogen atom in the pyridine ring can influence the molecule's overall physicochemical properties, such as solubility and membrane permeability. It also serves as a hydrogen bond acceptor, which can be critical for molecular recognition and binding to biological targets like protein kinases.[6]
This combination of features makes this compound an excellent precursor for generating diverse libraries of picolinamide and picolinate-based compounds for anticancer screening.[7][8]
Core Application: Synthesis of Antitumor Thiosemicarbazones
Thiosemicarbazones are a well-established class of pharmacologically active compounds, known for their ability to chelate metal ions. This mechanism is crucial to their antitumor effect, as they can inhibit metal-dependent enzymes, such as ribonucleotide reductase, which are essential for DNA synthesis and repair in rapidly proliferating cancer cells. The formyl group of this compound provides a direct and efficient route to this important class of molecules.
Protocol 1: General Synthesis of Methyl 4-((Hydrazinecarbonothioyl)hydrazono)methyl)picolinate Derivatives
This protocol details a standard acid-catalyzed condensation reaction. The causality is straightforward: the acidic environment protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the thiosemicarbazide. Subsequent dehydration yields the stable thiosemicarbazone product.
Materials:
-
This compound
-
Substituted Thiosemicarbazide (e.g., 4-phenyl-3-thiosemicarbazide)
-
Absolute Ethanol or 1-Butanol[3]
-
Glacial Acetic Acid (catalyst)
-
Reaction Flask, Condenser, Magnetic Stirrer, Heating Mantle
-
Thin Layer Chromatography (TLC) plate (Silica gel) and chamber
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of hot absolute ethanol (approx. 15-20 mL per gram).
-
Addition of Thiosemicarbazide: In a separate beaker, dissolve the desired thiosemicarbazide derivative (1.05 equivalents) in hot absolute ethanol.
-
Initiation of Reaction: While stirring the this compound solution, add the dissolved thiosemicarbazide solution dropwise.[3]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[9]
-
Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. The reaction progress should be monitored by TLC, using a suitable solvent system (e.g., 1:1 Dichloromethane:Cyclohexane), to observe the consumption of the starting aldehyde.[3]
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Dry the purified product under vacuum and characterize its structure using NMR, FTIR, and Mass Spectrometry.
Caption: General reaction scheme for synthesizing thiosemicarbazones.
Advanced Application: Multicomponent Reactions for Heterocycle Synthesis
The true versatility of this compound is demonstrated in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product.[10] This approach is highly efficient for rapidly building libraries of diverse, drug-like molecules. The aldehyde functionality is a perfect entry point for well-known MCRs like the Ugi or Strecker reactions, allowing for the creation of complex picolinate-based peptidomimetics or α-aminonitriles.[10]
Protocol 2: A Plausible Ugi Four-Component Reaction (Ugi-4CR)
This protocol illustrates how this compound can be used to generate a complex bis-amide, a scaffold prevalent in many biologically active molecules. The mechanism begins with the formation of an imine between the aldehyde and an amine, which is then attacked by an isocyanide and a carboxylic acid in a concerted or stepwise fashion to yield the final product.[10]
Materials:
-
This compound (Component 1: Aldehyde)
-
Aniline (Component 2: Amine)
-
Cyclohexyl isocyanide (Component 3: Isocyanide)
-
Acetic Acid (Component 4: Carboxylic Acid)
-
Methanol (Solvent)
-
Standard laboratory glassware for stirring at room temperature.
Procedure:
-
Initial Setup: To a solution of this compound (1.0 eq) in methanol (10 mL), add aniline (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base (imine) intermediate.
-
Addition of Components: Sequentially add acetic acid (1.0 eq) followed by cyclohexyl isocyanide (1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress can be monitored via TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure Ugi product.
Caption: Workflow for a four-component Ugi reaction.
Data Presentation and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Below is a table summarizing expected data for a representative thiosemicarbazone product.
| Parameter | Expected Result | Rationale for Confirmation |
| Melting Point | Sharp, defined range | A sharp melting point is indicative of a pure crystalline compound. |
| FTIR (cm⁻¹) | ~3300 (N-H), ~1720 (C=O, ester), ~1600 (C=N), ~1250 (C=S) | Confirms the presence of key functional groups and the formation of the C=N imine bond. |
| ¹H NMR (δ, ppm) | 8.5-9.0 (pyridine-H), 8.2 (CH=N), 7.0-7.8 (aromatic-H), 3.9 (OCH₃) | Disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (CH=N) confirms the reaction. |
| ¹³C NMR (δ, ppm) | ~178 (C=S), ~165 (C=O), ~145 (CH=N), 120-150 (aromatic/pyridine-C), ~53 (OCH₃) | Provides a carbon map of the molecule, confirming the carbon skeleton. |
| Mass Spec (m/z) | [M+H]⁺ corresponding to the calculated molecular weight | Confirms the molecular weight of the synthesized compound. |
Biological Evaluation Workflow
Once a library of compounds is synthesized and characterized, a systematic biological evaluation is required to identify potential antitumor agents.
Caption: A standard workflow for identifying and validating antitumor agents.
This workflow begins with broad cytotoxicity screening to identify active compounds ("hits").[7][8] These hits are then subjected to more detailed secondary assays to understand how they kill cancer cells, for instance, by inducing programmed cell death (apoptosis) or by inhibiting specific enzymes like kinases.[6][11] Promising candidates can then be chemically modified to improve their potency and drug-like properties before being tested in animal models.
Safety and Handling
Researchers must adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Handle all reagents, especially volatile solvents and isocyanides, in a well-ventilated fume hood.
-
Reagent-Specific Hazards: this compound and its derivatives should be treated as potentially harmful. Avoid inhalation, ingestion, and skin contact. Consult the Material Safety Data Sheet (MSDS) for each specific reagent before use.
Conclusion
This compound stands out as a powerful and economical building block in the field of medicinal chemistry. Its strategically positioned functional groups enable access to a vast chemical space through simple, high-yielding reactions like condensations and more complex multicomponent strategies. The protocols and workflows outlined in this guide demonstrate its utility in the rational design and synthesis of novel picolinate-based compounds, providing a robust platform for the discovery of the next generation of potential antitumor agents.
References
-
Plowman, J., Narayanan, V. L., Dykes, D., Szabo, E., Briet, P., Harrison, S. D., Jr, & Paull, K. D. (1989). Preclinical antitumor activity of an alpha-picoline derivative, penclomedine (NSC 338720), on human and murine tumors. Cancer Research, 49(8), 1989-1994. [Link]
-
PubChem. (n.d.). Methyl 4-chloro-5-formylpicolinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]
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Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6334-6344. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed. [Link]
-
Fernandez-Pol, J. A., Klos, D. J., & Hamilton, P. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123-126. [Link]
-
PubChem. (n.d.). Methyl 5-(4-formylphenyl)picolinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Alam, M., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(6), e16584. [Link]
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Liu, X., et al. (2023). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products, 86(1), 127-133. [Link]
-
Li, J., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
-
Rivalle, C., et al. (1992). Synthesis and antitumor properties of new 4-methyl-substituted- pyrido[4,3-b]indoles (gamma-carbolines). Anticancer Drug Design, 7(3), 219-233. [Link]
-
Forgács, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(21), 7247. [Link]
-
El-Gazzar, M. G., et al. (2024). Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase. Scientific Reports, 14(1), 3568. [Link]
-
El-Masry, A. H., et al. (2007). Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents. Archiv der Pharmazie, 340(11), 577-583. [Link]
-
Kaur, R., et al. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Pharmaceuticals, 15(1), 93. [Link]
-
Szymański, P., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(15), 5831. [Link]
-
Krasavin, M., & Lukin, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(11), 4381. [Link]
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- 3. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-formylpicolinate
Welcome to the technical support center for the synthesis of Methyl 4-formylpicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence and scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and generally reliable method is the selective oxidation of the methyl group of a precursor, Methyl 4-methylpicolinate. This transformation is typically achieved using specific oxidizing agents that can selectively target the activated methyl group on the pyridine ring without affecting the ester functionality. The choice of oxidant is critical and is the primary determinant of yield and purity.
Q2: Which oxidizing agents are recommended for this synthesis?
A2: Selenium dioxide (SeO₂) is the most frequently cited oxidizing agent for this specific transformation due to its well-documented ability to oxidize activated methyl groups to aldehydes.[1][2] Other reagents like activated manganese dioxide (MnO₂) can also be employed, particularly for oxidizing benzylic or allylic alcohols, but its application here requires careful optimization.[3][4] Catalytic systems involving vanadium or other transition metals have also been explored, often in gas-phase industrial processes.[5]
Q3: What are the typical yields I can expect?
A3: Yields are highly dependent on the chosen oxidant, reaction conditions, and purification method. With a well-optimized selenium dioxide protocol, yields can range from modest to good (e.g., 40-70%). However, without careful control, yields can be significantly lower due to side reactions or incomplete conversion. Some literature reports yields for the oxidation of related picolines to the corresponding carboxylic acids being as high as 94%, suggesting that high efficiency is possible under the right conditions.[6][7]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material (Methyl 4-methylpicolinate), the product (this compound), and any significant byproducts. Staining with potassium permanganate or visualization under UV light can help identify the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots can be employed.
Q5: What are the primary safety concerns associated with this synthesis?
A5: The primary concern is the high toxicity of selenium compounds, particularly selenium dioxide (SeO₂). SeO₂ is toxic upon inhalation, ingestion, and skin contact. All manipulations involving SeO₂ must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Any glassware contaminated with selenium waste should be quenched and decontaminated properly. Many organic solvents used are flammable and should be handled with care.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of this compound
This is the most common issue, often stemming from several potential root causes.
Possible Cause A: Inactive or Insufficient Oxidizing Agent
-
The "Why": Selenium dioxide can be hygroscopic, and absorbed water can reduce its activity. Manganese dioxide varies greatly in activity depending on its method of preparation and activation.[8] The stoichiometry is also critical; an insufficient amount will lead to incomplete conversion.
-
Solution:
-
Verify Stoichiometry: Ensure you are using at least one full equivalent of the oxidizing agent. Often, a slight excess (1.1-1.2 equivalents) is beneficial.
-
Activate Your Oxidant: For MnO₂, "active" MnO₂ should be used. This is typically prepared by reacting manganese(II) sulfate with potassium permanganate. If using commercial MnO₂, it can be activated by heating under vacuum at 100-120 °C for several hours to remove water.[4]
-
Use High-Purity SeO₂: Ensure your selenium dioxide is a fine, dry powder. If it appears clumped or discolored, consider using a fresh bottle.
-
Possible Cause B: Sub-optimal Reaction Conditions (Solvent, Temperature, Time)
-
The "Why": The oxidation reaction has a specific activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if the temperature is too high, the risk of over-oxidation and other side reactions increases. The solvent must be inert to the oxidizing agent and capable of dissolving the starting material at the reaction temperature. Dioxane, pyridine, or a mixture of acetic acid and water are commonly used for SeO₂ oxidations.
-
Solution:
-
Temperature Control: For SeO₂ oxidations, a common starting point is refluxing in a solvent like dioxane (b.p. ~101 °C). Monitor the reaction by TLC. If the reaction is sluggish, a higher boiling solvent could be considered, but with caution.
-
Solvent Choice: Ensure your solvent is anhydrous and appropriate for the chosen oxidant. Pyridine can act as both a solvent and a mild base, which can sometimes be beneficial in preventing acid-catalyzed side reactions.
-
Reaction Time: Do not assume a standard reaction time. Monitor the consumption of the starting material by TLC. Once the starting material is gone, or its consumption has stalled, proceed with the workup to avoid product degradation or over-oxidation.
-
Problem 2: Significant Formation of Methyl 4-picolinate-2-carboxylic acid (Over-oxidation)
The formation of the carboxylic acid is a frequent and yield-limiting side reaction.
Possible Cause: Harsh Reaction Conditions or Incorrect Stoichiometry
-
The "Why": The aldehyde product is itself susceptible to further oxidation to a carboxylic acid, especially in the presence of excess oxidant, high temperatures, or prolonged reaction times. Water in the reaction mixture can facilitate this over-oxidation.
-
Solution:
-
Limit Oxidant Stoichiometry: Use precisely 1.0 to 1.1 equivalents of SeO₂. Avoid a large excess.
-
Control Temperature and Time: Work up the reaction as soon as the starting material has been consumed (as determined by TLC). Avoid unnecessarily long reflux times.
-
Use Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried to minimize the presence of water, which can participate in the over-oxidation mechanism.
-
Consider Catalytic Methods: Some modern methods use catalytic amounts of selenium with a co-oxidant like tert-butyl hydroperoxide (TBHP), which can sometimes offer better control and selectivity.[7]
-
Problem 3: Difficult Purification of the Final Product
The product's polarity can be similar to that of the starting material and certain byproducts, complicating purification.
Possible Cause A: Co-elution during Column Chromatography
-
The "Why": The starting material (Methyl 4-methylpicolinate) and the product aldehyde have similar structural features, which can lead to overlapping spots on TLC and difficult separation on a silica gel column.
-
Solution:
-
Optimize Your Solvent System: Use a shallow gradient or isocratic elution with a finely tuned solvent system (e.g., ethyl acetate/hexanes). Test various ratios with TLC to achieve the best possible separation (ΔRf > 0.2).
-
Increase Column Efficiency: Use a longer column with a smaller diameter and ensure careful, uniform packing of the silica gel.
-
Possible Cause B: Presence of Acidic Impurities
-
The "Why": If over-oxidation occurs, the resulting carboxylic acid impurity can streak on silica gel columns and be difficult to remove.
-
Solution:
-
Aqueous Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[9] The acidic byproduct will be deprotonated to its carboxylate salt and move into the aqueous layer, effectively removing it from the organic phase containing your desired aldehyde product.
-
Separate and Dry: Separate the organic layer, wash it with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and then concentrate the solvent before proceeding to column chromatography.[10][11]
-
Experimental Protocols & Data
Protocol: Selenium Dioxide Oxidation of Methyl 4-methylpicolinate
This protocol is a representative procedure and should be adapted based on laboratory-specific conditions and monitoring.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-methylpicolinate (1.0 eq).
-
Reagent Addition: Add anhydrous dioxane (or another suitable solvent) to dissolve the starting material. To this solution, add selenium dioxide (1.1 eq) portion-wise.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C). Monitor the reaction progress every 1-2 hours using TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. The black precipitate of elemental selenium will be visible. Filter the mixture through a pad of Celite® to remove the selenium. Wash the Celite pad with the reaction solvent.
-
Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the resulting crude oil/solid in ethyl acetate. Wash the organic solution sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., 20-40% ethyl acetate in hexanes).
Table 1: Comparison of Common Oxidizing Agents for Methyl Group Oxidation
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Selenium Dioxide (SeO₂) ** | Reflux in dioxane or pyridine | High selectivity for activated methyl groups[1][12] | Highly toxic; formation of elemental selenium requires filtration; risk of over-oxidation. |
| Manganese Dioxide (MnO₂) ** | Reflux in chlorinated solvents or hydrocarbons | Milder; good for allylic/benzylic systems[3][4] | Requires activation; often needs large excess; reactivity can be variable.[8] |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Inexpensive and powerful | Prone to over-oxidation to carboxylic acid; low selectivity for this substrate. |
Visualizing the Process
General Synthesis Workflow
A streamlined workflow is crucial for maximizing yield and purity. The following diagram outlines the key stages from starting material to the final, purified product.
Caption: Key stages in the synthesis and purification of this compound.
Troubleshooting Decision Tree
When faced with low yield, this decision tree can help diagnose the underlying issue systematically.
Caption: A decision tree to troubleshoot low-yield synthesis reactions.
References
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. (1992). Emporia State University. [Link]
- Oxidation of alkyl pyridines and alkyl quinolines. (1938).
-
Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. (2023). MDPI. [Link]
-
The reactivity of manganese dioxide towards different substrates in organic solvents. (2018). Royal Society of Chemistry. [Link]
-
Riley oxidation. Wikipedia. [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (2016). National Institutes of Health (NIH). [Link]
-
Manganese(IV) oxide. Organic Chemistry Portal. [Link]
-
Selenium Dioxide | SeO2 reagent mechanism. (2023). YouTube. [Link]
-
Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020). National Institutes of Health (NIH). [Link]
-
Manganese Dioxide. Common Organic Chemistry. [Link]
-
One‐pot procedure for synthesis of methyl 4‐formylbenzoate. ResearchGate. [Link]
Sources
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. Manganese(IV) oxide [organic-chemistry.org]
- 4. Manganese Dioxide [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The reactivity of manganese dioxide towards different substrates in organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Methyl 4-formylpicolinate
Welcome to the technical support center for the purification of Methyl 4-formylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block.
Introduction to Purification Challenges
This compound is a valuable intermediate in organic synthesis, featuring a pyridine ring, an aldehyde, and a methyl ester. This combination of functional groups presents unique purification challenges. The basicity of the pyridine nitrogen can lead to strong interactions with silica gel, resulting in peak tailing and poor separation during column chromatography. The aldehyde group is susceptible to oxidation, and the ester can undergo hydrolysis, necessitating careful handling and storage. This guide will equip you with the knowledge to navigate these challenges and achieve high purity of your target compound.
Troubleshooting Guide
This section addresses common issues observed during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, Tailing Peaks in Column Chromatography | The basic pyridine nitrogen is interacting strongly with the acidic silanol groups on the silica gel surface. | 1. Use a basic modifier: Add 0.1-1% triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica gel.[1][2] 2. Alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina. 3. Reverse-phase chromatography: If the impurities have significantly different polarities, reverse-phase flash chromatography can be an effective alternative. |
| Low Recovery from Column Chromatography | 1. The compound is irreversibly adsorbed onto the silica gel due to strong acidic interactions. 2. The compound is eluting in very dilute fractions that are difficult to detect. | 1. Deactivate the silica gel with a basic modifier as described above. 2. Concentrate the fractions you expect to contain your product before analysis by TLC. 3. Ensure the chosen eluent is polar enough to elute the compound; a gradual increase in polarity (gradient elution) may be necessary. |
| Product Degradation During Purification | 1. The aldehyde group is being oxidized to a carboxylic acid on the silica gel. 2. The ester group is undergoing hydrolysis. | 1. Minimize the time the compound spends on the column by using flash chromatography with positive pressure.[3] 2. Ensure all solvents are dry and free of acidic or basic contaminants that could catalyze hydrolysis.[4] |
| Difficulty in Achieving Baseline Separation of Impurities | The impurities have very similar polarities to the desired product. | 1. Optimize the solvent system: A detailed TLC analysis with various solvent mixtures is crucial. Test different solvent systems to maximize the difference in Rf values. 2. Consider recrystallization: If the crude product is a solid, recrystallization may be a more effective method for removing closely related impurities.[5] |
| Product Fails to Crystallize During Recrystallization | 1. The chosen solvent is not ideal (the compound is too soluble at low temperatures). 2. The presence of impurities is inhibiting crystal formation. 3. The solution is not sufficiently saturated. | 1. Select an appropriate solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] 2. Use a seed crystal: Adding a small crystal of the pure compound can initiate crystallization.[5] 3. Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of pure crystals.[5] |
| Oily Product Obtained After Recrystallization | Impurities are preventing the formation of a crystalline solid. | Attempt to purify the oil by column chromatography first, and then recrystallize the resulting solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities often depend on the synthetic route. However, you can typically expect:
-
Unreacted starting materials: Depending on the synthesis, this could include the corresponding alcohol or nitrile.
-
Over-oxidation product: The aldehyde can be oxidized to 4-carboxypicolinic acid methyl ester.
-
Hydrolysis product: The methyl ester can be hydrolyzed to 4-formylpicolinic acid.
-
Byproducts from side reactions: These will be specific to your synthetic pathway.
Q2: My compound appears as a streak on the TLC plate. What does this mean and how can I fix it?
A2: Streaking on a TLC plate is a strong indication that your compound, likely due to its basic pyridine nitrogen, is interacting too strongly with the acidic silica gel. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your developing solvent.[1][2] This will neutralize the acidic sites on the silica and allow for better spot resolution.
Q3: Can I use recrystallization to purify this compound? What solvents are recommended?
A3: Yes, recrystallization can be a very effective purification method if your crude material is a solid and the impurities have different solubility profiles.[5][7] The choice of solvent is critical. You are looking for a solvent that dissolves your compound well at elevated temperatures but poorly at room temperature or below.[6] Good starting points for solvent screening include:
-
Ethyl acetate/hexanes mixtures
-
Dichloromethane/hexanes mixtures
-
Toluene
-
Isopropanol
It is always best to perform small-scale solubility tests to find the optimal solvent or solvent system.
Q4: How should I store purified this compound to prevent degradation?
A4: To ensure the stability of your purified this compound, it should be stored in a tightly sealed container in a cool, dry place, away from light. Because aldehydes can be susceptible to air oxidation, long-term storage under an inert atmosphere (e.g., nitrogen or argon) in a freezer is recommended.[4]
Q5: I am still having trouble with my purification. Are there any other chromatography techniques I can try?
A5: If you are still facing challenges with standard flash chromatography, you might consider:
-
Neutral Alumina Chromatography: Alumina is less acidic than silica and can be a good alternative for basic compounds like this compound.
-
Reverse-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase. This can be particularly useful if your impurities are more non-polar than your product.
-
Preparative HPLC: For very difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed, though it is generally more expensive and time-consuming for larger scales.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry and Column Packing:
- Choose an appropriately sized column for the amount of crude material you need to purify.
- In a beaker, prepare a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 10% ethyl acetate in hexanes).
- Pour the slurry into the column and use gentle air pressure to pack the column evenly. Ensure the solvent level does not drop below the top of the silica bed.[8]
2. Sample Loading:
- Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This is known as dry loading and often results in better separation.
- Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes with 0.1% triethylamine).
- Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute your compound.
- Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
4. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Strategy Selection
The choice of purification method is dependent on the nature of the crude product and its impurities. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for purification of this compound.
References
- BenchChem Technical Support Team. (2025, November). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Retrieved from [Link]
- King Group.
- JoVE. (2025, June 19).
- Google Patents. (2010).
- Google Patents. (2011).
- Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
- LCGC International.
- Google Patents. (1966). US3274206A - Process for the production of pyridine aldehydes.
- University of Rochester, Department of Chemistry.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- PubMed. (2016).
- C.W. Post Campus, Long Island University.
- Wikipedia. Pyridine.
- New England Biolabs.
- ACS Publications - Crystal Growth & Design. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid.
- Università di Torino. (2017).
- YouTube. (2020, January 10).
- ResearchGate. (2015, November 25).
- CUNY.
- YouTube. (2007, November 28).
- ACS Publications - The Journal of Physical Chemistry.
- PubMed. (2006).
- ACS Publications - Journal of the American Chemical Society. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.
- Reddit. (2024, April 12).
Sources
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- 2. Chromatography [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Identifying Byproducts in Methyl 4-formylpicolinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-formylpicolinate. This guide is designed to provide in-depth, field-proven insights into the common side reactions and byproducts encountered during its use. We will explore the causality behind byproduct formation and offer robust troubleshooting strategies and analytical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected byproducts in my base-catalyzed reaction involving this compound. What are the likely culprits and their formation mechanisms?
A1: When using this compound under basic conditions, particularly with strong bases like sodium hydroxide or potassium hydroxide, two primary side reactions are highly probable: the Cannizzaro reaction and ester hydrolysis.
1. Cannizzaro Reaction Byproducts: this compound possesses an aldehyde group with no α-hydrogens, making it a prime candidate for the Cannizzaro reaction in the presence of a strong base.[1][2] This is a disproportionation reaction where one molecule of the aldehyde is reduced to an alcohol while a second molecule is oxidized to a carboxylic acid.[3][4][5]
-
Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde.[1][5]
-
Resulting Byproducts:
-
Methyl 4-(hydroxymethyl)picolinate (the reduction product).
-
4-Carboxypicolinic acid (the oxidation product, after subsequent hydrolysis of the ester).
-
2. Ester Hydrolysis Byproduct: The methyl ester group is susceptible to base-mediated hydrolysis (saponification), which is often irreversible and proceeds to completion.[6] This reaction cleaves the ester to yield a carboxylate salt and methanol.[6]
-
Mechanism: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then eliminates the methoxide ion.
-
Resulting Byproduct:
-
4-Formylpicolinic acid (after acidic workup).
-
It is crucial to note that under the harsh conditions of the Cannizzaro reaction, the ester group of both the starting material and the alcohol product will likely also be hydrolyzed. Therefore, a complex mixture containing 4-(hydroxymethyl)picolinic acid and 4-carboxypicolinic acid is often observed.[7]
Q2: My reaction, run in methanol with an acid catalyst, shows a new, less polar spot on the TLC plate. What is this likely byproduct?
A2: The formation of a less polar byproduct under these conditions strongly suggests the formation of an acetal .
-
Mechanism: In the presence of an acid catalyst, the aldehyde's carbonyl oxygen is protonated, rendering the carbonyl carbon highly electrophilic. Two equivalents of methanol can then add sequentially to form a stable acetal.
-
Resulting Byproduct:
-
Methyl 4-(dimethoxymethyl)picolinate .
-
This reaction is reversible. To minimize its occurrence, you can use an aprotic solvent. If methanol is required as a reactant, using stoichiometric amounts rather than having it as the solvent can help. The acetal can typically be hydrolyzed back to the aldehyde by treatment with aqueous acid.
Q3: My sample of this compound has developed a yellowish tint upon storage. What degradation product might be forming?
A3: The most common degradation pathway for aldehydes upon storage, especially with exposure to air and light, is autoxidation to the corresponding carboxylic acid.[8][9]
-
Mechanism: This is a free-radical chain reaction where atmospheric oxygen reacts with the aldehyde. The process can be accelerated by light and trace metal impurities.[9]
-
Resulting Byproduct:
-
Methyl 4-carboxypicolinate .
-
To ensure the stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.[8]
Q4: How can I definitively identify the byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying each component in a mixture.[10] Developing a gradient method can effectively resolve the starting material from more polar byproducts like carboxylic acids and less polar ones like acetals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for impurity identification.[10] It provides both the retention time from the chromatography and the molecular weight of each component from the mass spectrometer, allowing for confident assignment of structures to the observed peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify key structural features. For example, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet for the acetal protons (~5.5 ppm) or a methylene signal for the alcohol (~4.7 ppm) are diagnostic.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable byproducts. Derivatization may be necessary for polar compounds like carboxylic acids to increase their volatility.[11]
Q5: What practical steps can I take to minimize byproduct formation?
A5: Minimizing byproducts requires careful control over reaction conditions.
-
To Prevent Oxidation: Always handle this compound and run reactions under an inert atmosphere (nitrogen or argon). Use freshly opened solvents to avoid peroxide contaminants.
-
To Avoid the Cannizzaro Reaction: If your desired reaction requires a base, consider using a non-nucleophilic, sterically hindered base or a weaker base (e.g., potassium carbonate) if the reaction chemistry allows.[12] Running the reaction at a lower temperature can also significantly reduce the rate of this side reaction.[7]
-
To Minimize Ester Hydrolysis: For base-sensitive substrates, avoid strongly basic conditions if possible. If hydrolysis is unavoidable, consider protecting the ester or choosing a different synthetic route. For acid-catalyzed reactions, limit the amount of water present to prevent hydrolysis.[13]
-
To Prevent Acetal Formation: Use aprotic solvents (e.g., Dichloromethane, THF) instead of alcohols when running acid-catalyzed reactions, unless the alcohol is a required reagent.
Troubleshooting Guide: At-a-Glance
| Observed Issue | Potential Byproduct(s) | Probable Cause | Recommended Solution |
| New, highly polar spot(s) on TLC in a basic reaction. | 4-Formylpicolinic acid, 4-(Hydroxymethyl)picolinic acid, 4-Carboxypicolinic acid | Ester hydrolysis and/or Cannizzaro reaction.[7] | Use a weaker/non-nucleophilic base; lower reaction temperature; reduce reaction time. |
| Compound degradation (color change) during storage. | Methyl 4-carboxypicolinate | Air oxidation of the aldehyde group.[8][9] | Store compound under an inert atmosphere, in a cool, dark place. Use fresh material. |
| New, less polar spot on TLC in an acidic, alcoholic solvent. | Methyl 4-(dimethoxymethyl)picolinate | Acetal formation with the solvent. | Switch to an aprotic solvent (e.g., DCM, THF). Use aqueous acid in the workup to reverse formation. |
| Low yield in an acid-catalyzed reaction with aqueous reagents. | 4-Formylpicolinic acid | Acid-catalyzed hydrolysis of the methyl ester.[6] | Minimize water content in the reaction. Use anhydrous conditions if possible. |
Key Byproduct Formation Pathways
The following diagram illustrates the primary transformation pathways of this compound that lead to common byproducts.
Caption: Logical workflow for identifying an unknown byproduct.
References
-
Quora. (2018). Why do aldehydes with no alpha hydrogen give the Cannizaro reaction?. Available from: [Link]
-
Vedantu. Cannizzaro reaction is used mostly in aldehydes with class 12 chemistry CBSE. Available from: [Link]
-
Study.com. Video: Cannizzaro Reaction | Definition, Mechanism & Examples. Available from: [Link]
-
JoVE. (2023). Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Available from: [Link]
-
ACS Publications. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Time course of conversion of stearic acid methyl ester to picolinyl ester. Available from: [Link]
-
Queen's University Belfast. Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
-
Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available from: [Link]
- Google Patents. US4185027A - Hydrolysis of methyl esters.
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Available from: [Link]
-
PubChem. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available from: [Link]
-
ResearchGate. One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Available from: [Link]
-
PMC - NIH. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. Available from: [Link]
- Google Patents. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
-
PrepChem.com. Synthesis of methyl 4-aminopicolinate. Available from: [Link]
-
ElectronicsAndBooks. Oxidative Decarbonylation of Dicobalt Octacarbonyl by Pyridine Carboxylic Acids. Available from: [Link]
-
ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]
- Google Patents. US4299981A - Preparation of formic acid by hydrolysis of methyl formate.
-
MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available from: [Link]
- Google Patents. US6429333B1 - Method for preparing formic acid.
-
PubChem - NIH. Methyl formate | HCOOCH3 | CID 7865. Available from: [Link]
- Google Patents. US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.
-
ResearchGate. (2025). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. quora.com [quora.com]
- 3. Cannizzaro reaction is used mostly in aldehydes with class 12 chemistry CBSE [vedantu.com]
- 4. study.com [study.com]
- 5. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 13. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Picolinate Esters
Welcome to the Technical Support Center for the synthesis and optimization of picolinate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important chemical entities. Picolinate esters are not only valuable intermediates in organic synthesis but also serve as versatile protecting groups in complex molecule synthesis, particularly in carbohydrate chemistry.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your reactions.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to identifying and solving specific problems that may arise during the synthesis of picolinate esters.
Issue 1: Low or No Conversion of Starting Material
Question: My reaction shows a very low yield of the desired picolinate ester, with a significant amount of unreacted picolinic acid and/or alcohol remaining. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a frequent challenge and can often be attributed to several factors related to reaction equilibrium, catalyst activity, or the presence of inhibitors.[2][3]
Possible Causes & Solutions:
-
Inactive or Insufficient Catalyst:
-
Insight: Acid catalysts, commonly used in Fischer-Speier esterifications, can become deactivated by moisture.[2] For coupling reactions using reagents like dicyclohexylcarbodiimide (DCC), the reagent's quality is paramount.
-
Solution:
-
Ensure your acid catalyst (e.g., H₂SO₄) is fresh and anhydrous. Consider increasing the catalyst loading incrementally (typically 1-5 mol%).[4]
-
For coupling reactions, use freshly opened or properly stored DCC. N,N'-dicyclohexylcarbodiimide is known to be reactive and can increase yields significantly, even at low temperatures.[5]
-
Consider alternative coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP). The urea byproduct of EDC is water-soluble, simplifying purification.[6]
-
-
-
Presence of Water:
-
Insufficient Reaction Temperature or Time:
-
Insight: Like many organic reactions, esterification rates are temperature-dependent. However, excessively high temperatures can lead to decomposition.[2]
-
Solution:
-
Gradually increase the reaction temperature while monitoring the progress by an appropriate analytical method like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Extend the reaction time, ensuring you are monitoring for the point of maximum conversion before potential decomposition or side reactions become significant.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the picolinate ester, but I'm also observing a number of significant side products, complicating purification and reducing my overall yield. What are these side products and how can I minimize their formation?
Answer: Side product formation is often a result of the reaction conditions being too harsh or the presence of reactive functional groups on the substrates.
Possible Causes & Solutions:
-
N-Acylurea Formation with DCC:
-
Decomposition at High Temperatures:
-
Insight: Picolinic acid and its derivatives, as well as some complex alcohols, can be sensitive to high temperatures, leading to decomposition.[2]
-
Solution:
-
-
Side Reactions due to Strong Acid Catalysts:
Issue 3: Difficulty in Product Purification
Question: I've managed to synthesize my picolinate ester, but I'm struggling to purify it from the unreacted starting materials and byproducts. What are the best strategies for purification?
Answer: The purification of picolinate esters can be challenging due to the similar polarities of the product and starting materials, or the formation of difficult-to-remove byproducts.
Possible Causes & Solutions:
-
Similar Physical Properties of Components:
-
Insight: The picolinate ester, unreacted picolinic acid, and alcohol may have similar solubilities and chromatographic behaviors.
-
Solution:
-
Aqueous Workup: A standard workup procedure involves washing the organic layer with a mild base (e.g., saturated aqueous NaHCO₃) to remove unreacted picolinic acid, followed by a brine wash to remove residual water and water-soluble impurities.[4] Be cautious, as emulsions can form.[2]
-
Column Chromatography: This is often the most effective method for separating the ester from closely related impurities. A suitable solvent system (e.g., hexane/ethyl acetate) should be determined by TLC analysis.[2][6]
-
Distillation: For volatile esters, fractional distillation under reduced pressure can be an effective purification technique.[2]
-
-
-
Persistent Byproducts (e.g., Dicyclohexylurea - DCU):
-
Insight: As mentioned, DCU from DCC coupling is notoriously difficult to remove due to its low solubility in most common organic solvents.[6]
-
Solution:
-
Filter the reaction mixture before the aqueous workup to remove the bulk of the precipitated DCU.
-
If DCU remains, it may sometimes be precipitated by concentrating the organic solution and adding a less polar solvent.
-
The best solution is often preventative: use EDC instead of DCC.[6]
-
-
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common issues in picolinate ester synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the picoloyl (Pico) group in synthesis?
A1: The picoloyl ester has proven to be a versatile protecting group, especially in carbohydrate chemistry.[1] It can be used as a temporary protecting group that can be introduced and chemoselectively cleaved in the presence of many other common protecting groups.[1] This allows for the selective deprotection of a specific hydroxyl group for further reaction.[1][9][10]
Q2: What are the best methods for introducing the picolinate ester group?
A2: The choice of method depends on the substrate's sensitivity.
-
Fischer-Speier Esterification: This classic method involves reacting the picolinic acid with an excess of the alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) and heat.[4] It is cost-effective but not suitable for acid-sensitive substrates.
-
Acid Chloride Method: Picolinic acid can be converted to its acid chloride using reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF.[5][8] The resulting picolinoyl chloride hydrochloride is then reacted with the alcohol in the presence of a base like triethylamine.[8] This is a highly effective method for creating "active esters".[8]
-
Coupling Reagent Methods (e.g., DCC, EDC): These methods are performed under milder conditions. The carboxylic acid is activated in situ by the coupling reagent, followed by reaction with the alcohol. The Steglich esterification, using DCC and a catalytic amount of DMAP, is a popular example.[4][6]
Q3: How do I choose the right solvent for my picolinate ester synthesis?
A3: Solvent choice can significantly impact reaction rates and outcomes.
-
For Fischer esterifications, using the alcohol reactant as the solvent is a common strategy to drive the equilibrium forward.[4]
-
For reactions involving acid chlorides or coupling agents, aprotic solvents like dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to avoid reaction with the solvent.[4][8]
-
The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate.[11]
Q4: How can I chemoselectively cleave a picoloyl protecting group?
A4: The picoloyl group can be selectively removed under specific conditions, even in the presence of other ester groups like benzoyl or acetyl. Catalytic amounts (e.g., 30 mol%) of iron(III) chloride or copper(II) acetate in methanol can achieve this cleavage.[1] Traditional Zemplén conditions using sodium methoxide in methanol are also effective.[1]
III. Key Experimental Protocols
Protocol 1: General Procedure for Picolinate Ester Synthesis via the Acid Chloride Method
This protocol is adapted from a method for preparing active esters of picolinic acid.[8]
Step 1: Formation of Picolinoyl Chloride Hydrochloride
-
To a stirred mixture of picolinic acid (1.0 eq) and catalytic DMF (e.g., 1-2 drops) in a fume hood, carefully add thionyl chloride (SOCl₂, ~3 eq) at room temperature.
-
A vigorous gas evolution (HCl and SO₂) will be observed. Stir the mixture until the gas evolution ceases and all the solid has dissolved.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add an anhydrous, non-polar solvent like diethyl ether to the residue to precipitate the crude picolinoyl chloride hydrochloride.
-
Filter the solid, wash with diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Esterification
-
To a stirred suspension of the picolinoyl chloride hydrochloride (1.0 eq) and the desired alcohol (1.0 eq) in anhydrous THF (or CH₂Cl₂), add triethylamine (~2.2 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC until completion).
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude ester using the appropriate method (aqueous workup followed by column chromatography or distillation).
Protocol 2: General Aqueous Workup and Purification
Step 1: Quenching and Extraction
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted picolinic acid. Check the aqueous layer with pH paper to ensure it is basic.
-
Water.
-
Saturated aqueous sodium chloride (brine) to help break any emulsions and remove the bulk of the dissolved water from the organic layer.[2]
-
Step 2: Drying and Concentration
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude picolinate ester.
Step 3: Final Purification
-
Purify the crude product by flash column chromatography on silica gel, using a solvent system determined by prior TLC analysis.
-
Alternatively, for thermally stable and volatile esters, purify by vacuum distillation.
General Reaction Scheme Diagram
Caption: General reversible reaction for the formation of a picolinate ester from picolinic acid and an alcohol.
IV. Data Summary Tables
Table 1: Comparison of Common Esterification Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Picolinic Acid, excess Alcohol, H₂SO₄ (cat.), Reflux | Inexpensive, simple procedure.[4] | Harsh conditions (acid, heat), not suitable for sensitive substrates; reversible reaction.[4] |
| Acid Chloride | Picolinoyl Chloride, Alcohol, Base (e.g., Et₃N), 0°C to RT | High reactivity, generally high yielding.[8] | Requires preparation of the acid chloride; corrosive byproducts (HCl). |
| DCC Coupling | Picolinic Acid, Alcohol, DCC, CH₂Cl₂, RT | Mild conditions, good for sensitive substrates. | Formation of insoluble DCU byproduct complicates purification.[6][8] |
| EDC/DMAP Coupling | Picolinic Acid, Alcohol, EDC, DMAP (cat.), CH₂Cl₂, RT | Mild conditions, water-soluble urea byproduct simplifies workup.[6] | Reagents are more expensive than those for Fischer esterification. |
V. References
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2021). RSC Advances. Retrieved January 5, 2026, from [Link]
-
Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal. (2020). Organic Letters. Retrieved January 5, 2026, from [Link]
-
Brown, R. S. (1984). Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. DTIC. Retrieved January 5, 2026, from [Link]
-
Reaction mechanisms for the formation of Picolinyl ester derivatives of... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Christensen, S. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Retrieved January 5, 2026, from [Link]
-
Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025). MDPI. Retrieved January 5, 2026, from [Link]
-
Effect of Various Solvents on the Esterification Reaction Solvent log P a Conversion b (%). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Chromium picolinate Uses, Side Effects & Warnings. (2025). Drugs.com. Retrieved January 5, 2026, from [Link]
-
Kocienski, P. (n.d.). Protecting Groups. University of Leeds. Retrieved January 5, 2026, from [Link]
-
Process for purifying esters. (1979). Google Patents. Retrieved January 5, 2026, from
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Process for the purification of esters. (1982). Google Patents. Retrieved January 5, 2026, from
-
Um, I.-H. (2020). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Kaliappan, K. P. (2020). Protecting Groups. chem.iitb.ac.in. Retrieved January 5, 2026, from [Link]
-
Esterification not Working (Separation). (2024). Reddit. Retrieved January 5, 2026, from [Link]
-
What factors may influence the yield of an ester? (2015). Quora. Retrieved January 5, 2026, from [Link]
-
Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
How to purify esterefication product? (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Protecting Groups - Stability. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Esterification Lab Answers. (n.d.). esterification-lab-answers.com. Retrieved January 5, 2026, from [Link]
-
Synthesis process for chromium picolinate. (2008). Google Patents. Retrieved January 5, 2026, from
-
Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. (2026). Journal of Natural Products. Retrieved January 5, 2026, from [Link]
-
Harvey, D. J. (1999). Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed. Retrieved January 5, 2026, from [Link]
-
How can I improve the yield of my Fischer Esterification? (2020). Reddit. Retrieved January 5, 2026, from [Link]
-
Mechanically induced solvent-free esterification method at room temperature. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Picolinic acid. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Chromium Picolinate Side Effects: Common, Severe, Long Term. (2025). Drugs.com. Retrieved January 5, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Protective Groups [organic-chemistry.org]
- 11. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in Methyl 4-formylpicolinate reactions
Technical Support Center: Methyl 4-formylpicolinate Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile bifunctional building block. The unique interplay between the electron-withdrawing pyridine ring, the reactive aldehyde, and the methyl ester presents specific challenges that require careful consideration of reaction conditions. This guide provides in-depth, field-tested insights in a direct question-and-answer format.
Section 1: General Handling and Stability FAQs
This section addresses preliminary issues regarding the quality, storage, and handling of this compound, which are often the root cause of reaction failures.
Question: How should I properly store this compound to ensure its stability?
Answer: this compound contains an aromatic aldehyde group, which is susceptible to oxidation.[1][2][3] Proper storage is critical to maintain its purity and reactivity.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation of the aldehyde to the corresponding carboxylic acid (4-carboxy-picolinic acid methyl ester).
-
Temperature: Keep in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture. Aldehydes can be activated by light, which can catalyze autoxidation.[2][3]
Question: My bottle of this compound is off-white or yellowish, and I see a new, more polar spot on my TLC plate. What is happening and can I still use it?
Answer: The discoloration and the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate (that doesn't move far from the baseline in non-polar solvent systems) are classic signs of oxidation. The aldehyde moiety has likely been partially oxidized to the corresponding carboxylic acid.
You can often purify the material before use. Recrystallization or column chromatography are effective methods. However, it is crucial to first confirm the identity of the impurity.
Protocol: Verifying Starting Material Purity
-
Sample Preparation: Dissolve a small sample of the potentially degraded material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Analysis: Acquire a proton NMR spectrum. Look for the characteristic aldehyde proton singlet, typically around 10 ppm. The presence of a broad singlet much further downfield (>11-13 ppm) is indicative of the carboxylic acid proton.
-
Purification (if necessary): If significant oxidation has occurred, flash column chromatography is recommended. A gradient of ethyl acetate in hexanes is typically effective for separation.
| Compound | Functional Group | Typical ¹H NMR Shift (ppm) | TLC Rf (e.g., 30% EtOAc/Hex) |
| This compound | Aldehyde (-CHO) | ~10.1 | Higher |
| 4-Carboxy-picolinic acid methyl ester | Carboxylic Acid (-COOH) | >11 (often broad) | Lower (baseline) |
Section 2: Troubleshooting Specific Reactions
This section dives into common synthetic transformations involving this compound and provides structured guidance for overcoming frequent obstacles.
Reductive Amination
Question: My reductive amination reaction with a primary/secondary amine is giving a very low yield of the desired product. My starting material is either unconsumed or I'm seeing multiple byproducts. What are the common causes?
Answer: Low yields in reductive amination of this compound can stem from several issues related to imine formation, the choice of reducing agent, or competing side reactions. The pyridine nitrogen adds a layer of complexity.
Causality Analysis:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the iminium ion is a reversible equilibrium. Water is produced, and its presence can shift the equilibrium back to the starting materials.[4]
-
Reducing Agent Reactivity: The choice of reducing agent is critical. A harsh reagent like NaBH₄ can reduce the aldehyde directly to an alcohol before it has a chance to form the imine. A milder, more selective reagent is often required.
-
Pyridine Interference: The basic pyridine nitrogen can be protonated under acidic conditions used to catalyze imine formation. This can alter the electronic properties of the aldehyde and may also react with or quench certain reagents.
Troubleshooting Workflow:
Caption: Troubleshooting logic for reductive amination.
Recommended Protocol: Optimized Reductive Amination
-
Setup: In a flame-dried flask under an inert atmosphere (N₂), dissolve this compound (1 equiv.) and the amine (1.1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equiv.). Stir at room temperature for 1-2 hours. If your amine is a hydrochloride salt, you may need to add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise. This reagent is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the aldehyde.
-
Monitoring: Stir at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Wittig Reaction
Question: My Wittig reaction is failing. I add my aldehyde to the pre-formed ylide, but I only recover unreacted starting material and triphenylphosphine oxide. What is going wrong?
Answer: A failed Wittig reaction with this compound often points to a problem with the ylide formation or stability, rather than the aldehyde itself. The key is ensuring a potent, reactive ylide is present when the aldehyde is introduced.
Causality Analysis:
-
Incomplete Ylide Formation: The phosphonium salt must be fully deprotonated by a sufficiently strong base to form the ylide.[5] Common bases like n-BuLi, NaH, or KOtBu must be handled under strictly anhydrous conditions. Any moisture will quench the base and prevent ylide formation.
-
Base-Aldehyde Reaction: If the base is not fully consumed during ylide formation, it can react with the aldehyde upon its addition. For example, n-BuLi could add directly to the carbonyl group.
-
Steric Hindrance: While less common for an aldehyde, a very bulky phosphonium salt can slow down the reaction. Retrosynthetic analysis should favor preparing the ylide from the less sterically hindered component.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents. Handle strong bases under an inert atmosphere.
-
Verify Ylide Formation: A successful ylide formation is often accompanied by a distinct color change (e.g., to deep red, orange, or yellow). This is a good visual indicator.
-
Optimize Base and Temperature:
-
For non-stabilized ylides (from alkyltriphenylphosphonium salts), use a very strong base like n-BuLi or NaH in THF or ether, typically at 0°C or below.
-
For stabilized ylides (where the carbon is adjacent to an electron-withdrawing group), a milder base like KOtBu or even K₂CO₃ can be sufficient.
-
-
Reverse Addition: Consider adding the base to the phosphonium salt and then adding the aldehyde solution to the fully formed ylide. This ensures the base is consumed before the aldehyde is introduced.
Caption: Decision tree for troubleshooting a Wittig reaction.
Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation with an active methylene compound using piperidine as a catalyst, but the reaction is slow and I'm forming a significant amount of a byproduct from piperidine reacting with my aldehyde. How can I improve this?
Answer: This is a classic issue where the nucleophilic amine catalyst (piperidine) engages in a competing reaction with the electrophilic aldehyde.[7] While piperidine is a standard catalyst for the Knoevenagel condensation, its secondary amine structure allows it to form an enamine with the aldehyde, leading to unwanted byproducts.
Causality Analysis:
-
Catalyst Reactivity: Secondary amines like piperidine or pyrrolidine can react with aldehydes to form enamines, which can be a significant side reaction pathway.
-
Insufficient Activation: The reaction relies on the base catalyst deprotonating the active methylene compound. If the catalyst is too weak or if the methylene compound is not sufficiently acidic, the reaction will be sluggish.
-
Equilibrium: Like imine formation, this condensation is often reversible and produces water.
Solutions and Optimization:
-
Switch to a Non-Nucleophilic Base: The most effective solution is to use a base that is sterically hindered and non-nucleophilic, preventing it from reacting with the aldehyde.
-
Recommended Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are excellent choices. They are strong, non-nucleophilic bases that will efficiently catalyze the condensation without forming byproducts.[7]
-
-
Use a Lewis Acid Co-catalyst: In some cases, using a Lewis acid (e.g., TiCl₄, ZnCl₂) with a weaker tertiary amine base (e.g., triethylamine) can activate the aldehyde towards attack by the enolate of the active methylene compound.
-
Water Removal: To drive the equilibrium toward the product, remove water as it is formed using a Dean-Stark apparatus, especially if the reaction is run at reflux in a solvent like toluene.
Recommended Protocol: Optimized Knoevenagel Condensation
-
Setup: Dissolve this compound (1 equiv.) and the active methylene compound (1.1 equiv.) in a suitable solvent (e.g., ethanol, THF, or toluene).
-
Catalyst Addition: Add a catalytic amount of DBU (e.g., 0.1-0.2 equiv.).
-
Reaction: Stir the mixture at the appropriate temperature (from room temperature to reflux, depending on substrate reactivity) and monitor by TLC.
-
Workup: Once complete, concentrate the reaction mixture. Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the DBU, followed by water and brine. Dry the organic layer and purify as needed.
Section 3: Ester Group Reactivity
Question: During my reaction targeting the aldehyde, I consistently isolate the corresponding picolinic acid as a major byproduct. My reaction conditions are not intentionally hydrolytic. Why is this happening?
Answer: The methyl picolinate moiety is an ester, which is susceptible to hydrolysis under both acidic and basic conditions.[8][9] Even trace amounts of water in your reaction mixture, combined with acidic or basic reagents/catalysts, can lead to significant saponification.
Common Scenarios Leading to Unwanted Hydrolysis:
| Scenario | Probable Cause | Prevention Strategy |
|---|---|---|
| Using a strong base (e.g., n-BuLi, KOtBu, NaOH) | The base directly attacks the ester carbonyl (saponification). | Use strictly anhydrous conditions. If possible, choose a non-nucleophilic base or protect the ester if it's not compatible. |
| Running a reaction in an acidic medium (e.g., with HCl, H₂SO₄) | Acid-catalyzed hydrolysis occurs, especially if water is present as a solvent or byproduct.[10] | Ensure the reaction is anhydrous. Use molecular sieves. If acid is required, consider a milder Lewis acid. |
| Aqueous workup with acid or base | If the reaction mixture is left in contact with acidic or basic aqueous layers for too long during workup, hydrolysis can occur. | Perform the workup efficiently and at cool temperatures. Neutralize the mixture promptly before extraction. |
Preventative Measures:
-
Anhydrous Techniques: Always use flame-dried glassware and anhydrous solvents when working with reagents sensitive to water.
-
Reagent Choice: Carefully consider if your reagents or catalysts (e.g., Lewis acids, bases) could promote hydrolysis.
-
Controlled Workup: Minimize the time your product is in contact with acidic or basic aqueous solutions. Ensure neutralization is complete before extended storage or concentration steps.
References
- Benchchem.
- Google Patents.
- PubChem.
- Benchchem.
- ResearchGate.
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.
- Google Patents.
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- Chemistry LibreTexts. 19.
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- ResearchGate.
- Jubilant Ingrevia Limited.
- ChemicalBook.
- Wikipedia.
- ResearchGate.
- ResearchGate. Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)....
- Benchchem.
- YouTube. Wittig Reaction Practice Problems.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Chemistry Steps. Ester Reactions Summary and Practice Problems.
- Merck Millipore.
- Organic Chemistry Portal.
- Organic Chemistry Portal.
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- Google Patents.
- Carl ROTH.
- Chemistry Steps. Wittig Reaction Practice Problems.
- NIH.
- Stobec.
- Reddit. Problems with wittig reaction : r/Chempros.
- 21.6: Chemistry of Esters.
- NIH.
- NIH.
- NOAA.
- MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
- Pearson. Ester Reactions: Esterification Practice Problems | Test Your Skills with Real Questions.
- Chemistry LibreTexts. The Wittig Reaction.
- Jubilant Ingrevia.
- NIH.
- NIH.
- NIH.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- RSC Publishing. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures.
- ResearchGate. A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. | Request PDF.
- ResearchGate. Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles.
Sources
- 1. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]
- 3. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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preventing side reactions with Methyl 4-formylpicolinate
Technical Support Center: Methyl 4-formylpicolinate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying scientific principles to empower your research and development efforts.
Part 1: Understanding the Reactivity of this compound
This compound is a bifunctional molecule containing both an aldehyde and a methyl ester attached to a pyridine ring. This unique structure presents both synthetic opportunities and challenges. Understanding its inherent reactivity is the first step in preventing unwanted side reactions.
Key Reactive Sites:
-
Aldehyde Group: Highly susceptible to nucleophilic attack and oxidation. It can also participate in various condensation reactions.
-
Methyl Ester Group: Can undergo hydrolysis under both acidic and basic conditions.
-
Pyridine Ring: The nitrogen atom can be protonated or alkylated, and the ring itself can influence the reactivity of the substituents.
-
α-Protons: The absence of α-protons to the aldehyde group is a critical feature that dictates its reactivity, particularly in base-catalyzed reactions.
Part 2: Troubleshooting Common Side Reactions
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of a significant amount of a carboxylic acid and an alcohol byproduct in my reaction, especially under basic conditions. What is happening and how can I prevent it?
A1: This is likely due to a Cannizzaro reaction.
The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1][2][3] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol (4-(hydroxymethyl)picolinic acid methyl ester), and another is oxidized to the carboxylic acid (4-formylpicolinic acid), which exists as its carboxylate salt under basic conditions.[4]
Causality: The absence of enolizable protons on this compound makes it a prime candidate for the Cannizzaro reaction under basic conditions.[3] The reaction is often promoted by strong bases like NaOH or KOH and can occur at room temperature or with gentle heating.[1][5]
Troubleshooting & Prevention:
-
pH Control: Avoid strongly basic conditions if the aldehyde needs to remain intact. If a base is required, consider using a weaker, non-nucleophilic base.
-
Crossed Cannizzaro Reaction: If a reduction of the aldehyde is the desired outcome, a "crossed" Cannizzaro reaction can be employed. This involves using a sacrificial aldehyde, like formaldehyde, which is more readily oxidized, thus leading to a higher yield of the desired alcohol from the more valuable this compound.[3][5]
-
Reaction Temperature: The Cannizzaro reaction is often accelerated by heat.[1] Maintaining a lower reaction temperature can help minimize this side reaction.
Q2: My reaction mixture is turning brown and I'm getting a complex mixture of products, especially when I try to run a condensation reaction. What could be the cause?
A2: You may be observing self-condensation or polymerization.
While this compound lacks α-hydrogens and thus cannot undergo a typical aldol condensation with itself, aldehydes can be prone to self-condensation or polymerization under certain conditions, particularly with acid or base catalysis.[6][7][8] This can lead to the formation of complex, often colored, byproducts. Aldehydes are also susceptible to oxidation, which can be catalyzed by light and trace metals, leading to the formation of carboxylic acids and contributing to product discoloration.[9][10]
Causality: The electrophilic nature of the aldehyde carbonyl carbon makes it susceptible to nucleophilic attack. Even weak nucleophiles present in the reaction mixture can initiate polymerization.
Troubleshooting & Prevention:
-
Inert Atmosphere: To prevent oxidation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Purification of Reagents and Solvents: Ensure all reagents and solvents are pure and free from acidic or basic impurities that could catalyze side reactions.
-
Control of Reaction Time and Temperature: Do not prolong reaction times unnecessarily and maintain the recommended temperature.
-
Use of Protecting Groups: If the aldehyde is not the intended reactive site for a particular step, consider protecting it as an acetal.[11][12][13] Acetals are stable to many reaction conditions and can be easily deprotected later.
Q3: I am attempting a Wittig reaction, but my yields are low and I'm isolating unreacted starting material. How can I improve this?
A3: Inefficient ylide formation or reaction with the ester group could be the issue.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[14][15][16] Several factors can lead to low yields.
Causality:
-
Base Strength: The choice of base for deprotonating the phosphonium salt to form the ylide is crucial. If the base is not strong enough, ylide formation will be incomplete.[16]
-
Steric Hindrance: While less of a concern with an aldehyde, significant steric hindrance around the carbonyl group can slow down the reaction.
-
Ylide Stability: Stabilized ylides (containing an electron-withdrawing group) are less reactive than non-stabilized ylides and may require more forcing conditions.[17]
Troubleshooting & Prevention:
-
Base Selection: For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. For stabilized ylides, weaker bases like sodium ethoxide or potassium carbonate may suffice.[18]
-
Reaction Conditions: Ensure anhydrous conditions, as water will quench the ylide. The reaction is typically run in aprotic solvents like THF or ether.[15]
-
Schlosser Modification: For stereoselective synthesis of the E-alkene, the Schlosser modification can be employed, which involves the use of phenyllithium at low temperatures.[15][16]
Q4: I am noticing hydrolysis of the methyl ester group in my product. How can I avoid this?
A4: The methyl ester is sensitive to both acidic and basic conditions.
Ester hydrolysis can be a significant side reaction, leading to the corresponding carboxylic acid.[19][20][21]
Causality:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can be hydrolyzed to the carboxylic acid and methanol.[22]
-
Base-Mediated Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to form the carboxylate salt. This reaction is irreversible.
Troubleshooting & Prevention:
-
pH Control: Maintain neutral or near-neutral pH conditions whenever possible.
-
Anhydrous Conditions: For reactions that are sensitive to water, ensure all solvents and reagents are dry.
-
Protecting Groups: If the ester is not the intended reactive site, it can be protected. However, protecting an ester is less common than protecting an aldehyde or alcohol. A more practical approach is to choose reaction conditions that are compatible with the ester functionality.
-
Mild Reaction Conditions: Use mild reagents and reaction conditions to minimize the risk of hydrolysis. For example, some modern hydrolysis methods use neutral conditions with reagents like lithium chloride in DMF under microwave irradiation.[20]
Q5: I am concerned about the stability and storage of this compound. What are the best practices?
A5: Proper storage is crucial to prevent degradation.
This compound can be sensitive to air, light, and moisture.[23][24]
Best Practices for Storage:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Cool and Dark Place: Keep the container tightly closed and store it in a cool, dark place to minimize degradation from heat and light.[23]
-
Dry Conditions: Store in a desiccator or a dry box to protect it from moisture, which can lead to hydrolysis of the ester.
Part 3: Experimental Protocols & Visualizations
This section provides detailed protocols for common reactions and visual diagrams to illustrate key concepts.
Protocol 1: Acetal Protection of the Aldehyde Group
This protocol describes the formation of a diethyl acetal to protect the aldehyde functionality.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a 3-5 fold excess of ethanol and a 1.2-1.5 fold excess of triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a weak base, such as triethylamine or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected product.
Diagram 1: Acetal Protection Workflow
Caption: Workflow for the acetal protection of this compound.
Protocol 2: Reductive Amination
This protocol describes a typical reductive amination procedure.
Materials:
-
This compound
-
Primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve this compound and the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent portion-wise, controlling any potential exotherm.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 2: Reductive Amination Pathway
Caption: General pathway for the reductive amination of this compound.
Part 4: Data Summary & Reference Tables
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Triggering Conditions | Key Byproducts | Prevention/Mitigation Strategy |
| Cannizzaro Reaction | Strong base (e.g., NaOH, KOH) | Alcohol and Carboxylic Acid | Avoid strong bases; use weaker, non-nucleophilic bases; maintain low temperatures. |
| Self-Condensation/Polymerization | Acid or base catalysis, heat | Complex mixture of oligomers/polymers | Use purified reagents/solvents; work under inert atmosphere; control reaction time and temperature. |
| Ester Hydrolysis | Strong acid or base, presence of water | Carboxylic Acid and Methanol | Maintain neutral pH; use anhydrous conditions; choose compatible reagents. |
| Oxidation | Air, light, trace metals | Carboxylic Acid | Store and handle under an inert atmosphere; use fresh, purified material. |
References
-
Tech Info - Cole-Parmer. Aldol Condensation. [Link]
-
Sathee Forum. (2024-12-11). Explain the self and cross Aldol Condensation reaction. [Link]
-
SATHEE. Chemistry Cannizzaro Reaction Mechanism. [Link]
-
BYJU'S. Requirements for the Cannizzaro Reaction. [Link]
-
Allen. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. [Link]
- Google Patents. US4185027A - Hydrolysis of methyl esters.
-
Wikipedia. Cannizzaro reaction. [Link]
-
PubMed Central (NIH). (2024-06-19). Synthetic applications of the Cannizzaro reaction. [Link]
-
Taylor & Francis. Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. [Link]
-
Wikipedia. Self-condensation. [Link]
-
Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]
-
Wikipedia. Decarboxylation. [Link]
-
WIPO Patentscope. WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
Wikipedia. Aldol condensation. [Link]
-
ACS Publications. The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. [Link]
-
Protecting Groups. [Link]
-
Master Organic Chemistry. (2022-04-14). Aldol Addition and Condensation Reactions. [Link]
-
Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Master Organic Chemistry. (2018-02-06). Wittig Reaction - Examples and Mechanism. [Link]
-
The Wittig Reaction. [Link]
-
ResearchGate. (PDF) Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). [Link]
-
PubChem. Methyl 4-chloro-5-formylpicolinate | C8H6ClNO3 | CID 72213544. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023-01-22). Wittig Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
PubChem. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294. [Link]
- Google Patents.
-
Organic & Biomolecular Chemistry (RSC Publishing). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. [Link]
-
PubChem - NIH. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890. [Link]
-
PubChem. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310. [Link]
-
ResearchGate. Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)... [Link]
-
PubChem. Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117. [Link]
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- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Analytical Techniques for Monitoring Methyl 4-formylpicolinate Reactions
Welcome to the technical support center for monitoring chemical reactions involving Methyl 4-formylpicolinate. This guide is designed for researchers, chemists, and drug development professionals who require robust and reliable analytical methods to track reaction progress, identify byproducts, and ensure product quality. Here, we synthesize technical protocols with field-proven insights to address common challenges you may encounter.
Part 1: Choosing the Right Analytical Tool
The selection of an analytical technique is the most critical first step in developing a reliable reaction monitoring method. Your choice will depend on several factors, including the reaction matrix, the information required (qualitative vs. quantitative), available equipment, and sample throughput.
Frequently Asked Questions: Technique Selection
Q1: What are the primary techniques for monitoring reactions of this compound?
A: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is often the workhorse method for its versatility with non-volatile compounds. GC is suitable if the reactants and products are thermally stable and volatile. NMR spectroscopy is exceptionally powerful for in-situ monitoring, providing real-time structural information without the need for sample workup.[1][2]
Q2: My reaction involves a complex mixture with non-volatile starting materials. Which technique should I start with?
A: HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the ideal starting point. It excels at separating components in complex liquid mixtures based on polarity. Since this compound and many of its precursors or subsequent products are polar, aromatic compounds, RP-HPLC with a C18 column provides excellent resolving power.[3] For detection, a UV detector set to an appropriate wavelength for the pyridine ring system is standard.
Q3: I need to identify unknown impurities and byproducts. What is the best approach?
A: For structural elucidation of unknowns, hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards.[4][5] MS provides molecular weight and fragmentation data, which are critical for identifying byproducts that may form during the reaction, such as the corresponding carboxylic acid (from oxidation of the aldehyde) or alcohol (from reduction).
Q4: Can I monitor my reaction in real-time without taking aliquots?
A: Yes. In-situ reaction monitoring is highly effective for gaining deep mechanistic and kinetic insights.[6][7] The most accessible method for this is NMR spectroscopy, where the reaction can be run directly in an NMR tube.[2][8] This allows you to observe the disappearance of reactant signals and the appearance of product signals simultaneously. Other techniques like in-situ FTIR or Raman spectroscopy can also be used, providing real-time information on the functional groups changing during the reaction.[9]
Workflow for Analytical Method Selection
Below is a decision-making workflow to help guide your choice of analytical technique.
Caption: Decision workflow for selecting the appropriate analytical technique.
Part 2: Troubleshooting Guides by Technique
Even with a well-chosen method, experimental challenges are common. This section provides solutions to specific problems you might encounter.
HPLC & UPLC Troubleshooting
HPLC is often the preferred method for its robustness in analyzing polar, non-volatile compounds like this compound.
Q: My peaks for this compound are tailing badly. What's the cause and how do I fix it?
A: Peak tailing is a common issue and can ruin resolution and integration.[10]
-
Causality: The basic nitrogen on the pyridine ring of your molecule can interact with acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction causes the peak to tail.
-
Solutions:
-
Mobile Phase pH Adjustment: Add a small amount of acid to your mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid). This protonates the pyridine nitrogen, minimizing its interaction with the stationary phase. It also protonates the silanol groups, reducing their activity.[3]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to reduce tailing for basic compounds.
-
Check for Column Overload: Injecting too concentrated a sample can cause tailing. Dilute your sample and reinject.[11]
-
Column Contamination: Strongly retained compounds from previous injections can build up at the column head, creating active sites. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile/water mixture with a higher organic percentage).[12]
-
Caption: Troubleshooting workflow for HPLC peak tailing.
Q: My retention times are shifting between injections. How can I improve reproducibility?
A: Retention time stability is crucial for reliable quantification.
-
Causality: The most common causes are inconsistent mobile phase composition, temperature fluctuations, or insufficient column equilibration.[11]
-
Solutions:
-
Mobile Phase Preparation: If using a gradient, ensure your pump's mixing performance is optimal. For isocratic methods, pre-mixing the mobile phase manually can improve consistency. Always degas your mobile phase thoroughly to prevent bubble formation in the pump.[13][14]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 10-20 column volumes.
-
Use a Column Oven: Ambient temperature changes in the lab can affect retention times. A thermostatically controlled column oven provides a stable environment.[13]
-
Check for Leaks: A small leak in the system can cause pressure fluctuations and lead to retention time drift.[12]
-
GC & GC-MS Troubleshooting
GC is a powerful alternative if your reaction components are sufficiently volatile and thermally stable.
Q: I'm seeing "ghost peaks" in my GC chromatogram. Where are they coming from?
A: Ghost peaks are spurious peaks that appear in your chromatogram, often in blank runs.
-
Causality: They are typically caused by contamination from a previous, more concentrated injection (carryover), septum bleed, or contaminated carrier gas.[15]
-
Solutions:
-
Injector Maintenance: The injector is a common source of carryover. Clean or replace the injector liner and gold seal. A contaminated liner can trap less volatile components that elute slowly in subsequent runs.[16]
-
Septum Bleed: Over time, the injector septum can degrade, especially at high temperatures, releasing siloxanes that appear as broad peaks. Replace the septum regularly with a high-quality, low-bleed version.[17]
-
Bake Out the Column: After replacing the septum and liner, condition (bake out) the column at its maximum recommended temperature for a period to remove any contaminants.[15]
-
Sample Preparation: Ensure your solvents are high purity and that your sample preparation technique is clean to avoid introducing contaminants.[18][19]
-
Q: My this compound peak is broad or tailing in the GC. What should I do?
A: While less common than in HPLC, peak shape issues can still occur in GC.
-
Causality: This can be due to slow injection speed, active sites in the injector or column, or an incompatible column phase. The polar nature of the aldehyde and pyridine ring can lead to interactions.
-
Solutions:
-
Injection Technique: Use a fast injection speed to ensure the sample is vaporized and transferred to the column in a tight band. An autosampler provides the best reproducibility.[16]
-
Use a Deactivated Liner: A glass liner with deactivation treatment will minimize interactions between your analyte and the liner surface.
-
Column Choice: A mid-polarity column (e.g., containing 5% phenyl) is often a good starting point. If tailing persists, consider a column specifically designed for analyzing basic compounds.
-
Check for Column Degradation: Over time, the stationary phase can degrade, exposing active sites. Trimming a small section (0.5 m) from the front of the column can sometimes resolve this. If not, the column may need replacement.[15]
-
NMR Spectroscopy Troubleshooting
NMR is unparalleled for in-situ analysis, providing rich structural data.
Q: I'm trying to monitor my reaction in-situ with ¹H NMR, but the signals of my reactant and product are overlapping. How can I quantify them?
A: Signal overlap is a common challenge in complex reaction mixtures.
-
Causality: Reactants, intermediates, and products may have protons in similar chemical environments.
-
Solutions:
-
Find Non-Overlapping Peaks: Carefully examine the spectra. Even in crowded regions, you can often find at least one unique, well-resolved signal for each key species (e.g., the aldehyde proton, the methyl ester protons, or specific aromatic protons). Use these for quantification.
-
Use a Higher Field Spectrometer: A higher field magnet (e.g., 500 MHz vs. 300 MHz) will increase chemical shift dispersion, potentially resolving the overlapping signals.
-
Monitor a Different Nucleus: If your reaction involves other NMR-active nuclei (e.g., ¹³C, ¹⁹F, ³¹P), monitoring them can provide clean, resolved signals, although this may require longer acquisition times.[2]
-
Deconvolution Software: Modern NMR processing software has deconvolution algorithms that can mathematically fit and integrate overlapping peaks.
-
Q: The quantitative results from my NMR reaction monitoring seem inaccurate. What could be wrong?
A: Accurate quantification by NMR requires careful experimental setup.[2]
-
Causality: Inaccurate quantification is often due to an insufficient relaxation delay (d1) or variations in the number of scans (ns) between time points.
-
Solutions:
-
Ensure Full Relaxation: The relaxation delay (d1) between scans must be long enough for all nuclei of interest to fully relax back to equilibrium. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the signals you are integrating. For quantitative work, a d1 of 30-60 seconds is often a safe starting point.
-
Consistent Acquisition Parameters: When setting up a time-arrayed experiment, ensure that all parameters (number of scans, pulse width, relaxation delay) are identical for every time point.[8]
-
Use a Single Pulse Experiment: For simple quantification, use a basic single-pulse sequence (like 'zg' in Bruker TopSpin) with a calibrated 90-degree pulse.[20]
-
Good Shimming: Ensure the sample is well-shimmed to achieve sharp, symmetrical peaks, which are essential for accurate integration.
-
Part 3: Protocols & Data
Example Protocols
Protocol 1: RP-HPLC-UV Method for Reaction Monitoring This protocol is a starting point for monitoring the conversion of a starting material to this compound.
-
Instrumentation: HPLC system with UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 950 µL of a 50:50 acetonitrile/water mixture.
-
Vortex thoroughly.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: GC-MS Method for Purity Analysis This method is suitable for analyzing the final product for purity and potential volatile impurities.[5]
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector (GC-MS).
-
Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
GC Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the sample in a high-purity solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Summary of Analytical Parameters
The following table summarizes key data for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | ¹H NMR (in CDCl₃) |
| Stationary Phase | Reverse Phase C18 | 5% Phenyl Polysiloxane | Not Applicable |
| Mobile/Carrier Gas | Acetonitrile/Water + Acid | Helium | Not Applicable |
| Typical Retention Time | Dependent on gradient | ~10-15 min | Not Applicable |
| Detection Principle | UV Absorbance (~260 nm) | Mass-to-Charge Ratio | Nuclear Spin Resonance |
| Key Diagnostic Signal | Chromatographic Peak | Molecular Ion (m/z 151), Fragments (e.g., m/z 120, 92) | Aldehyde proton (~10.1 ppm), Methyl protons (~4.0 ppm), Aromatic protons (7.8-9.2 ppm) |
| Primary Application | Routine quantification | Impurity identification | In-situ kinetics, structural verification |
References
-
3-Pyridinecarboxaldehyde - SIELC Technologies. (2018). SIELC Technologies. Available at: [Link]
-
Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7). Available at: [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry. Available at: [Link]
-
In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]
-
In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering. Available at: [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online. Available at: [Link]
-
Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. (2003). American Chemical Society. Available at: [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link]
-
Troubleshooting Common HPLC Issues. (2023). Labcompare.com. Available at: [Link]
-
10 Common Mistakes in Gas Chromatography. (2023). AELAB. Available at: [Link]
-
HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Troubleshooting HPLC Column Issues. CHROMacademy. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
GC Troubleshooting: 7+ Common Problems and Their Solution. (2023). PharmaGuru. Available at: [Link]
-
Reaction Monitoring & Kinetics. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Common Sources Of Error in Gas Chromatography. (2023). alwsci. Available at: [Link]
-
Reaction Monitoring. Magritek. Available at: [Link]
-
8 Common Gas Chromatography Mistakes. (2015). Technology Networks. Available at: [Link]
-
Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. (1997). USDA ARS. Available at: [Link]
-
Monitoring Reactions by NMR. University of Wisconsin-Madison. Available at: [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. (2002). Il Farmaco. Available at: [Link]
-
Methods of analysis of plant and animal metabolites. Saint Petersburg State University. Available at: [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2009). Journal of Chromatography B. Available at: [Link]
-
Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. (2021). Journal of Genetic Engineering and Biotechnology. Available at: [Link]
-
2-Pyridinecarboxaldehyde. PubChem. Available at: [Link]
-
Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. (2022). Molecules. Available at: [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). Journal of Analytical Methods in Chemistry. Available at: [Link]
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Technical Support Center: Resolving Low Yield in Picolinate Ester Synthesis
Welcome to the technical support center for picolinate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their esterification reactions. Here, we will delve into the common pitfalls of picolinate ester synthesis and provide detailed, evidence-based troubleshooting strategies to help you optimize your experimental outcomes.
Introduction
Picolinate esters are a significant class of compounds with applications ranging from medicinal chemistry to materials science.[1] The synthesis of these esters, however, can be fraught with challenges that lead to disappointing yields. This guide is structured to provide a logical, in-depth approach to diagnosing and resolving these issues, grounded in established chemical principles.
Troubleshooting Guide: A Symptom-Based Approach
Low yield is a general symptom that can stem from a variety of root causes. The following section is organized by common experimental observations to help you quickly identify and address the specific problem in your synthesis.
Issue 1: The reaction appears incomplete, with significant starting material remaining.
An incomplete reaction is one of the most frequent causes of low yield. Several factors can contribute to this issue.
Q1: My TLC/LC-MS analysis shows a large amount of unreacted picolinic acid and alcohol. What are the likely causes and how can I fix this?
A1: This is a classic sign of either insufficient activation of the carboxylic acid or unfavorable reaction kinetics. Let's break down the potential solutions:
-
Inadequate Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, it must be activated to facilitate nucleophilic attack by the alcohol.
-
For Coupling Agent-Mediated Reactions (e.g., DCC, EDC, TBTU):
-
Reagent Quality: Ensure your coupling agents are fresh and have been stored under anhydrous conditions. Carbodiimides, in particular, are sensitive to moisture.
-
Stoichiometry: A common strategy is to use a slight excess (1.1-1.5 equivalents) of the coupling agent and the alcohol relative to the picolinic acid to drive the reaction to completion.[2]
-
Activation Time: Allow for a sufficient pre-activation period where the picolinic acid and coupling agent are stirred together before the alcohol is introduced. This ensures the formation of the reactive intermediate.
-
-
For Acid-Catalyzed Reactions (Fischer Esterification):
-
Catalyst Choice and Amount: Strong protic acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are typically used.[3] Ensure you are using a catalytic amount, as excessive acid can lead to side reactions.
-
Water Removal: Fischer esterification is a reversible reaction, and the water produced can hydrolyze the ester product.[3][4][5] Employ methods to remove water as it forms, such as using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: While many esterification reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.[6] Monitor your reaction for potential decomposition at elevated temperatures.
-
Reaction Time: Esterification can be slow. It is crucial to monitor the reaction's progress over time using an appropriate analytical technique (e.g., TLC, LC-MS) to determine when it has reached completion.[7][8]
-
Experimental Protocol: Optimizing a DCC/DMAP-Mediated Esterification
-
To a solution of picolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).
-
Add the alcohol (1.2 eq) to the solution.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the picolinic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: The reaction appears to have worked, but the isolated yield is low after purification.
This scenario suggests that while the desired product was formed, it was either lost during the workup and purification process or side reactions consumed the starting materials.
Q2: I see a strong product spot on my crude TLC, but the yield after column chromatography is poor. What's happening?
A2: Several factors could be at play here:
-
Product Hydrolysis during Workup: Picolinate esters can be susceptible to hydrolysis, especially under acidic or basic conditions.[9][10][11]
-
Mitigation: Minimize the duration of aqueous washes. Use milder acidic (e.g., dilute citric acid) and basic (e.g., saturated sodium bicarbonate) solutions. Ensure the final product is stored under anhydrous conditions.
-
-
Formation of Hard-to-Separate Byproducts:
-
N-Acylurea Formation with Carbodiimides: A well-known side reaction with DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which can be difficult to separate from the desired ester.[12] Using N,N'-diisopropylcarbodiimide (DIC) can sometimes be advantageous as the corresponding urea is more soluble in organic solvents, facilitating its removal.
-
Side Reactions with Thionyl Chloride: When preparing the picolinoyl chloride intermediate using thionyl chloride (SOCl₂), side reactions can occur, such as chlorination of the pyridine ring.[13]
-
-
Purification Challenges:
-
Adsorption on Silica Gel: Picolinate esters, containing a basic pyridine nitrogen, can strongly adsorb to acidic silica gel, leading to poor recovery from column chromatography.[15]
-
Mitigation: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, consider using a different stationary phase, such as alumina.
-
-
Visualization: Troubleshooting Workflow for Low Isolated Yield
Caption: Decision tree for troubleshooting low isolated yields.
Issue 3: The reaction is sluggish or fails with sterically hindered substrates.
Steric hindrance can significantly impede the rate of esterification.
Q3: My picolinic acid or alcohol has bulky substituents, and the reaction is not proceeding. What strategies can I employ?
A3: Steric hindrance presents a significant challenge by physically blocking the approach of the nucleophilic alcohol to the activated carboxylic acid.[16] More powerful activating agents and optimized conditions are necessary.
-
Advanced Coupling Reagents: For sterically demanding couplings, standard carbodiimide reagents may be insufficient. Consider using uronium-based coupling agents like TBTU, TATU, or COMU, which are known to be highly effective in such cases.[2]
-
Yamaguchi Esterification: This method is particularly effective for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.
-
Mitsunobu Reaction: While not a direct esterification of the carboxylic acid, the Mitsunobu reaction can be an excellent alternative for synthesizing esters from a primary or secondary alcohol and a carboxylic acid, often with inversion of stereochemistry at the alcohol center.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for picolinate ester synthesis?
A: The choice of solvent is highly dependent on the specific reaction. For coupling agent-mediated reactions, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used. For Fischer esterifications, the alcohol reactant is often used as the solvent.[17]
Q: How can I be sure my reagents and solvents are anhydrous?
A: Use freshly opened bottles of reagents or purify/dry them according to standard laboratory procedures. Solvents can be dried using appropriate drying agents (e.g., sodium, calcium hydride) or by passing them through a solvent purification system. Using molecular sieves in the reaction vessel can also help to scavenge any residual water.
Q: My product appears to be an oil, making purification difficult. What can I do?
A: If direct crystallization is not feasible, meticulous column chromatography is the primary method. If the oil is still impure, consider converting it to a solid derivative (e.g., a salt if applicable) for purification, and then regenerating the desired ester.
Data Summary Table
| Parameter | Recommendation for Standard Synthesis | Recommendation for Hindered Synthesis |
| Coupling Agent | DCC, EDC | TBTU, HATU, Yamaguchi conditions |
| Base (if applicable) | DMAP (catalytic), Triethylamine | DMAP, DBU |
| Solvent | Anhydrous DCM, THF, or DMF | Anhydrous DCM, THF, or Toluene |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Water Removal | Molecular sieves | Dean-Stark (for Fischer), rigorous anhydrous technique |
Conclusion
Successfully troubleshooting low yields in picolinate ester synthesis requires a systematic and logical approach. By carefully considering the reaction mechanism, potential side reactions, and the impact of experimental parameters, you can effectively diagnose and resolve the underlying issues. This guide provides a framework for this process, empowering you to optimize your synthetic protocols and achieve higher yields.
References
- Torrents, A., & Stone, A. T. (n.d.). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.
- Reaction mechanisms for the formation of Picolinyl ester derivatives of... (n.d.). ResearchGate.
- Torrents, A., & Stone, A. T. (n.d.). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology. ACS Publications.
- Proposed mechanism for the synthesis of picolinate and picolinic acid... (n.d.). ResearchGate.
- Effects of Divalent Metal Ions on Hydrolysis of Esters of 2-(Hydroxymethyl)picolinic Acid. Metal Ion Catalysis of the Carboxyl,. (n.d.). ElectronicsAndBooks.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). RSC Publishing.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). NIH.
- Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. (n.d.). PubMed.
- The Role of Coupling Agents in Modern Organic Synthesis. (n.d.).
- Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. (n.d.). Journal of the American Chemical Society. ACS Publications.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025, October 16).
- Ethyl picolinate synthesis. (n.d.). ChemicalBook.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central.
- The Physiological Action of Picolinic Acid in the Human Brain. (2009, April 28). PMC.
- Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (n.d.). Google Patents.
- troubleshooting common issues in nicotinaldehyde synthesis. (n.d.). Benchchem.
- Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies.
- Picolinic acid. (n.d.). Wikipedia.
- Picolinic acid | C6H5NO2. (n.d.). PubChem.
- picolinic acid hydrochloride. (n.d.). Organic Syntheses Procedure.
- 15.8: Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts.
- Trouble purifying my boronate ester compound. (2024, August 18). Reddit.
- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (n.d.). BIO Web of Conferences.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed.
- Acid to Ester - Common Conditions. (n.d.).
- STERIC HINDRANCE IN SYNTHESIS. (n.d.). ElectronicsAndBooks.
- Technical Support Center: Overcoming Steric Hindrance in Thioester Synthesis. (n.d.). Benchchem.
- Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. (2026, January 2). Journal of Natural Products. ACS Publications.
- Synthesis process for chromium picolinate. (n.d.). Google Patents.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014, November 30). The Royal Society of Chemistry.
- (PDF) Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. (2025, August 6). ResearchGate.
- How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit.
- Process for purifying esters. (n.d.). Google Patents.
- Reactive Extraction of Picolinic Acid with Tri-n-Octylamine Dissolved in Petroleum Ether, MIBK and Iso-amyl Alcohol. (n.d.). ResearchGate.
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. (n.d.). Benchchem.
- 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation. (2021, January 15). Chemistry LibreTexts.
- Nutritional supplement chromium picolinate causes sterility and lethal mutations in Drosophila melanogaster. (n.d.). PMC. NIH.
- 2.10: Reactions of Esters. (2021, May 22). Chemistry LibreTexts.
- Chromium picolinate Uses, Side Effects & Warnings. (2025, August 6). Drugs.com.
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Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-formylpicolinate: An Evaluation of Key Methodologies
Methyl 4-formylpicolinate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of novel pharmaceuticals and complex organic scaffolds. Its pyridine core, adorned with both an aldehyde and a methyl ester, offers orthogonal reactivity, making it a valuable intermediate for drug development professionals and research scientists. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective merits and drawbacks.
Strategic Approaches to Synthesis: A Comparative Overview
The synthesis of this compound can be logically approached from two distinct retrosynthetic pathways: the late-stage formation of the aldehyde via oxidation of a methyl group (Route 1) or the late-stage formation of the ester from a carboxylic acid precursor (Route 2). The choice between these strategies is often dictated by the availability of starting materials, scalability, and the desired purity of the final product.
| Feature | Route 1: Oxidation of Methyl 4-methylpicolinate | Route 2: Esterification of 4-formylpicolinic acid |
| Key Transformation | Selective oxidation of a methyl group | Esterification of a carboxylic acid |
| Primary Precursor | Methyl 4-methylpicolinate | 4-formylpicolinic acid |
| Potential Challenges | - Controlling oxidation to the aldehyde stage- Preventing over-oxidation to the carboxylic acid- Potential for complex product mixtures | - Synthesis of the aldehyde-acid precursor- Potential for side reactions involving the aldehyde group during esterification |
| Typical Reagents | Oxidizing agents (e.g., SeO₂, MnO₂, catalytic systems) | Esterifying agents (e.g., Methanol with acid catalyst, SOCl₂/Methanol) |
| Scalability | Can be challenging due to selectivity issues | Generally more straightforward to scale up |
Route 1: Selective Oxidation of Methyl 4-methylpicolinate
This approach leverages the selective oxidation of the activated methyl group at the 4-position of the pyridine ring, after the picolinic acid moiety has been protected as a methyl ester.
Causality Behind Experimental Choices
The core of this route lies in identifying an oxidant that is potent enough to convert the methyl group to an aldehyde but not so aggressive as to cause over-oxidation to the corresponding carboxylic acid. The electron-withdrawing nature of the pyridine ring and the methyl ester at the 2-position can influence the reactivity of the 4-methyl group. Catalytic systems, such as those involving vanadium or manganese oxides, are often employed in industrial settings for similar transformations on pyridine derivatives.[1][2] For laboratory-scale synthesis, selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.
Caption: Synthetic workflow for Route 1.
Experimental Protocols
Step 1: Synthesis of Methyl 4-methylpicolinate (Precursor)
This protocol is based on standard Fischer esterification procedures.[3][4][5]
-
Reaction Setup: To a solution of 4-methylpicolinic acid (10.0 g, 72.9 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (4.0 mL, 75.0 mmol) while cooling in an ice bath.
-
Reaction Execution: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl 4-methylpicolinate. Further purification can be achieved by column chromatography if necessary.
Step 2: Oxidation to this compound
This is a representative protocol using selenium dioxide, a common reagent for such transformations.
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve Methyl 4-methylpicolinate (5.0 g, 33.1 mmol) in dioxane (100 mL). Add selenium dioxide (4.0 g, 36.0 mmol) to the solution.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. The formation of a black precipitate of selenium is indicative of reaction progress. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Cool the reaction mixture and filter to remove the selenium precipitate. Dilute the filtrate with water and extract with dichloromethane (3 x 40 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: Esterification of 4-formylpicolinic acid
This synthetic strategy prioritizes the formation of the aldehyde functionality first, followed by the esterification of the carboxylic acid.
Causality Behind Experimental Choices
The primary advantage of this route is the reliability of the final esterification step. Fischer esterification is a robust and well-understood reaction.[3][4][5] Alternatively, conversion of the carboxylic acid to an acid chloride followed by reaction with methanol provides a non-reversible method that often proceeds in high yield.[6] The main challenge is the synthesis of the 4-formylpicolinic acid precursor, which requires selective oxidation of 4-methylpicolinic acid. The presence of the free carboxylic acid can influence the oxidation reaction and may require specific catalytic systems to prevent decarboxylation or other side reactions.
Caption: Synthetic workflow for Route 2.
Experimental Protocols
Step 1: Synthesis of 4-formylpicolinic acid (Precursor)
This protocol is based on catalytic oxidation methods reported for related methylpyridines.[1][7]
-
Reaction Setup: In a high-pressure reactor, charge 4-methylpicolinic acid (5.0 g, 36.5 mmol), a suitable catalyst (e.g., V-Ti-O composite), and an appropriate solvent such as acetic acid.
-
Reaction Execution: Pressurize the reactor with air or oxygen and heat to the temperature optimized for the specific catalyst (typically 150-350°C). Maintain the reaction for several hours with vigorous stirring.
-
Work-up and Purification: After cooling and depressurizing the reactor, filter the catalyst. The solvent is removed under reduced pressure. The resulting crude 4-formylpicolinic acid can be purified by recrystallization. Note: This step can be challenging and may result in a mixture of products, including the starting material and the corresponding dicarboxylic acid.
Step 2: Esterification to this compound
This protocol utilizes the thionyl chloride method, which is highly effective for converting carboxylic acids to esters.[6]
-
Reaction Setup: Suspend 4-formylpicolinic acid (5.0 g, 30.3 mmol) in thionyl chloride (20 mL).
-
Reaction Execution: Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.
-
Work-up and Purification: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. To the resulting crude acid chloride, carefully add methanol (30 mL) while cooling in an ice bath. Allow the mixture to stir at room temperature for 1 hour. Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield this compound. Purify by column chromatography as needed.
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.
-
Route 1 (Oxidation) is more convergent and potentially shorter if the starting material, Methyl 4-methylpicolinate, is commercially available. However, it hinges on a selective oxidation step that can be difficult to control, potentially leading to lower yields and more complex purification. This route may be more suitable for exploratory, small-scale syntheses where quick access to the target molecule is prioritized over yield.
-
Route 2 (Esterification) is a more classical and often more reliable approach in terms of the final step. Esterification reactions are typically high-yielding and well-behaved. The primary challenge lies in the synthesis of the 4-formylpicolinic acid precursor. However, once this intermediate is obtained in good purity, its conversion to the final product is straightforward. This route is generally preferred for larger-scale syntheses where yield and purity are critical.
Ultimately, the choice of synthesis will depend on the specific capabilities of the laboratory, the desired scale of the reaction, and the commercial availability and cost of the starting materials.
References
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MDPI. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Available at: [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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A Comparative Guide to Formylpyridine Isomers in Synthetic Chemistry
This guide provides an in-depth comparative analysis of the three formylpyridine isomers: 2-formylpyridine, 3-formylpyridine, and 4-formylpyridine. As fundamental building blocks in organic synthesis, the choice of isomer is a critical decision that dictates reaction pathways, yields, and the properties of the final products. This document moves beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern the distinct reactivity of each isomer, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Introduction: More Than Just Positional Isomers
2-, 3-, and 4-formylpyridine share the chemical formula C₆H₅NO, but the position of the formyl group relative to the ring nitrogen imparts a unique electronic and steric identity to each molecule.[1][2] This isomerism is not a trivial distinction; it profoundly influences the electrophilicity of the carbonyl carbon, the stability of reaction intermediates, and the potential for chelation, thereby defining their synthetic utility.[3][4] These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialized ligands for catalysis.[5][6][7] Understanding their comparative behavior is paramount for efficient and rational synthetic design.[6]
Physicochemical and Electronic Properties: A Tale of Three Isomers
The location of the electron-withdrawing nitrogen atom dictates the electronic landscape of each isomer. This, in turn, affects their physical properties and, more importantly, their chemical reactivity.
Table 1: Comparative Physicochemical Properties of Formylpyridine Isomers
| Property | 2-Formylpyridine | 3-Formylpyridine | 4-Formylpyridine |
| CAS Number | 1121-60-4[1] | 500-22-1[5] | 872-85-5[8] |
| Molecular Weight | 107.11 g/mol [1] | 107.11 g/mol [2] | 107.11 g/mol [8] |
| Appearance | Colorless to brown oily liquid[1] | Clear yellow to light brown liquid[5] | Colorless to yellow liquid |
| Boiling Point | 181 °C[1] | 78-81 °C / 10 mmHg[2] | ~200 °C (decomposes) |
| Melting Point | 148–151 °C[1] | 8 °C[2] | -4 °C[8] |
| Density | 1.126 g/mL[1] | 1.141 g/mL[2] | 1.137 g/mL[8] |
| Dipole Moment | ~3.5 D | ~2.5 D | ~1.7 D[8] |
Electronic and Steric Rationale
The reactivity differences are rooted in a combination of inductive and resonance effects, as well as steric hindrance.
-
2-Formylpyridine: The aldehyde group is subject to a strong electron-withdrawing inductive effect from the adjacent nitrogen. This increases the electrophilicity of the carbonyl carbon. However, the lone pair on the nitrogen can also act as a coordinating site, which can either facilitate or hinder reactions depending on the reagents. The proximity of the nitrogen atom creates significant steric hindrance, influencing the approach of bulky nucleophiles.[9][10][11]
-
3-Formylpyridine: The formyl group is at the meta position relative to the nitrogen. Here, the electron-withdrawing influence is primarily inductive, as resonance effects are minimal at this position. Its reactivity is often compared to a moderately deactivated benzaldehyde.[5]
-
4-Formylpyridine: Positioned para to the nitrogen, the formyl group experiences a powerful electron-withdrawing effect through both induction and resonance (conjugation). This makes the carbonyl carbon highly electrophilic and exceptionally reactive towards nucleophiles.[12]
Caption: Electronic and steric profiles of formylpyridine isomers.
Comparative Analysis of Synthetic Routes
The synthesis of formylpyridines often begins with the corresponding methylpyridines (picolines). The choice of method and the resulting efficiency can vary significantly between isomers.
Route 1: Oxidation of Picolines
The vapor-phase catalytic oxidation of picolines is a common industrial and laboratory method. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the aldehyde while preventing over-oxidation to the corresponding carboxylic acid.[13][14]
Table 2: Representative Conditions for Catalytic Oxidation of Picolines
| Isomer | Catalyst System | Temperature (°C) | Key Products | Selectivity / Yield | Source |
| 2-Picoline | V-Ti Oxide | 230 | 2-Pyridinecarbaldehyde, Picolinic Acid | Aldehyde selectivity depends on conversion | [14] |
| 3-Picoline | V₂O₅-TiO₂ | 250 | 3-Pyridinecarbaldehyde, Nicotinic Acid | Good selectivity for aldehyde at lower T | [13] |
| 4-Picoline | V-Ti-Cr-Al-P | 310 | Isonicotinic Acid, 4-Pyridinecarbaldehyde | High yield (>82%) for the acid | [13] |
-
Expertise & Experience: The data suggests that while oxidation is a viable route for all isomers, controlling the reaction to stop at the aldehyde stage is challenging. For 4-picoline, oxidation often proceeds to isonicotinic acid, requiring careful optimization to isolate the aldehyde.[13] The presence of water in the reaction mixture can enhance the yield of the desired carboxylic acid, a factor to be controlled when the aldehyde is the target.[13]
Caption: General workflow for the synthesis of formylpyridines via picoline oxidation.
Route 2: The Sommelet Reaction
The Sommelet reaction provides a classic and effective method for converting halomethylpyridines to their corresponding aldehydes using hexamine (hexamethylenetetramine).[15][16] This method is particularly valuable for synthesizing 3-formylpyridine.
-
Trustworthiness: The reaction proceeds through the formation of a stable quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[15][17] This multi-step, one-pot procedure is robust and avoids harsh oxidizing agents that could lead to side products.[18] Yields for aromatic aldehydes are typically in the 50-80% range.[18]
Why it works well for the 3-isomer: The Sommelet reaction is less effective for preparing 2- and 4-formylpyridine from their corresponding halomethyl precursors.[16] The electron-deficient nature of the pyridine ring at the 2- and 4-positions can lead to side reactions and lower yields under the reaction conditions.
Experimental Protocol: Sommelet Synthesis of 3-Formylpyridine
This protocol is a representative example based on established methodologies.[15][18]
-
Step 1: Formation of the Hexaminium Salt
-
Dissolve 3-(chloromethyl)pyridine hydrochloride (1 equiv.) and hexamine (1.1 equiv.) in a 1:1 mixture of chloroform and water.
-
Reflux the mixture with vigorous stirring for 2-3 hours.
-
Cool the reaction mixture and separate the aqueous layer. The product, the hexaminium salt, is in the aqueous phase.
-
-
Step 2: Hydrolysis to the Aldehyde
-
To the aqueous solution from Step 1, add an equal volume of glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours. The hydrolysis of the salt occurs under these acidic conditions.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium carbonate until the pH is ~8.
-
-
Step 3: Extraction and Purification
-
Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-formylpyridine.
-
Comparative Reactivity in Key Transformations
The electronic differences between the isomers directly translate to their performance in common synthetic reactions.
Nucleophilic Addition and Condensation Reactions
In reactions involving nucleophilic attack at the carbonyl carbon, such as Grignard reactions, Wittig olefination, and aldol-type condensations, the general reactivity trend is:
4-formylpyridine > 2-formylpyridine > 3-formylpyridine
-
Authoritative Grounding: The high reactivity of the 4-isomer is due to the strong resonance and inductive electron withdrawal by the pyridine nitrogen, making its carbonyl carbon the most electrophilic.[3][4] The 2-isomer, while also activated, can suffer from steric hindrance.[9] The 3-isomer, lacking resonance stabilization for a negative charge buildup on the nitrogen, is the least reactive of the three.
For instance, in Claisen-Schmidt condensations, 2-formylpyridine readily reacts with ketones like 2-acetylpyridine to form enones, which can then participate in subsequent Michael additions and intramolecular cyclizations.[19]
Formation of Schiff Bases (Imines)
All three isomers react with primary amines to form Schiff bases, which are important ligands in coordination chemistry.[1] The rate of formation and the stability of the resulting imine can be influenced by the isomer's electronic properties. The robust nature of iminopyridine complexes makes them valuable in catalysis.[1] 2-formylpyridine is particularly notable for its ability to form bidentate ligands upon reaction with amines, where both the imine nitrogen and the pyridine nitrogen can coordinate to a metal center.[1]
Guidance for Synthetic Application
The choice of isomer is a strategic one, directly impacting the architecture of the target molecule.
-
Choose 2-Formylpyridine when:
-
A bidentate chelating ligand is the desired product.[1]
-
Subsequent reactions require directing effects or stabilization from the proximal nitrogen atom.
-
-
Choose 3-Formylpyridine when:
-
A pyridine moiety is needed at a meta position in the final structure.
-
A reactivity profile similar to a standard aromatic aldehyde is desired, minimizing potential side reactions associated with the more activated isomers.[5]
-
It is a key starting material for active pharmaceutical ingredients (APIs) with applications as anti-inflammatory and anti-cancer agents.[5]
-
-
Choose 4-Formylpyridine when:
-
High reactivity and rapid reaction kinetics are required for nucleophilic additions.
-
The synthetic target requires the strong electron-withdrawing character of the pyridyl group for subsequent transformations or for the final electronic properties of the molecule.[12]
-
Conclusion
The formylpyridine isomers, while structurally similar, are distinct chemical entities with unique synthetic behaviors. 4-formylpyridine is the most reactive towards nucleophiles due to potent electronic activation. 2-formylpyridine offers the dual features of activation and the potential for chelation, tempered by steric hindrance. 3-formylpyridine serves as a reliable, moderately reactive building block, behaving predictably like a typical aromatic aldehyde. A thorough understanding of these nuanced differences, grounded in the principles of electronic and steric effects, empowers the synthetic chemist to select the optimal isomer, leading to more efficient, predictable, and successful synthetic outcomes.
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Park, J. E., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]
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Zhang, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]
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Lewandowski, G., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6401. [Link]
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ResearchGate. (n.d.). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. [Link]
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ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]
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Song, Z., et al. (2002). Crystalline CrV0.95P0.05O4 catalyst for vapor-phase oxidation of picolines. Chemical Communications, (12), 1306-1307. [Link]
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Stenutz, R. (n.d.). 4-formylpyridine. [Link]
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Fatima, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1787-1811. [Link]
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Sharma, A., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Research in Chemistry, 15(3), 153-158. [Link]
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Abdel-Raheem, Sh. A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(4), 389-402. [Link]
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Schmidt, T., & Gais, H.-J. (2012). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Arkivoc, 2013(1), 163-207. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Fatima, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage. [Link]
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Ganguly, A. K., et al. (1997). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[1][20]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. Bioorganic & Medicinal Chemistry Letters, 7(12), 1555-1560. [Link]
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Suzuki, T., et al. (1992). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (14), 2253-2258. [Link]
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A Comparative Reactivity Analysis: Methyl 4-formylpicolinate vs. 2-Formylpyridine
A Guide for Synthetic Chemists and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond Structural Similarity
In the landscape of heterocyclic chemistry, pyridine-based aldehydes are indispensable building blocks, serving as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Among these, 2-formylpyridine (also known as picolinaldehyde) is a widely utilized synthon.[1][2] A closely related, yet functionally distinct, analogue is Methyl 4-formylpicolinate. While both molecules share the core 2-formylpyridine scaffold, the introduction of a methyl ester group at the 4-position in this compound dramatically alters the electronic landscape of the molecule, leading to significant and often advantageous differences in reactivity.
This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will move beyond a simple catalog of reactions to explore the underlying electronic and steric principles that govern their chemical behavior. By understanding the causality behind their differing reactivities, researchers can make more informed decisions in reaction design, optimize conditions, and ultimately accelerate their synthetic programs.
Pillar 1: The Decisive Role of Electronic Effects
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In pyridine aldehydes, this is a composite function of the inherent electron-withdrawing nature of the pyridine ring and the influence of any additional substituents.
2-Formylpyridine: The Baseline
The pyridine ring itself is a π-deficient system due to the high electronegativity of the nitrogen atom.[3] This nitrogen atom exerts a potent electron-withdrawing inductive effect (-I effect) on the ring carbons. For 2-formylpyridine, this results in the carbonyl carbon being more electrophilic than that of its benzenoid analog, benzaldehyde. The nitrogen atom at position 1 and the formyl group at position 2 work in concert to withdraw electron density, priming the carbonyl for nucleophilic attack.[4]
This compound: An Electronically Enhanced System
The addition of a methyl ester (-COOCH₃) group at the 4-position (para to the nitrogen) introduces a powerful second electron-withdrawing entity. This group deactivates the ring through two mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the ring through the sigma bonds.
-
Mesomeric (Resonance) Effect (-M): The ester group can delocalize the π-electrons of the ring, further decreasing electron density, particularly at positions 2 and 6.[5]
The cumulative effect is a significant increase in the electron deficiency of the entire pyridine system in this compound compared to 2-formylpyridine. This heightened π-deficiency has a direct and profound impact on the electrophilicity of the formyl group's carbonyl carbon, making it a much "harder" electrophile and, consequently, more susceptible to nucleophilic attack.
Caption: Figure 1. Logical flow of electronic effects on carbonyl reactivity.
Pillar 2: Comparative Reactivity in Key Transformations
The theoretical electronic differences are borne out in practice. We will examine two fundamental reaction classes where the distinction in reactivity is most pronounced.
A. Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone C=C bond-forming reaction, involves the nucleophilic attack of an active methylene compound's enolate on an aldehyde.[6][7] The rate-determining step is often this initial nucleophilic addition. Consequently, the higher electrophilicity of this compound is expected to lead to faster reaction rates and/or higher yields under milder conditions compared to 2-formylpyridine.
Several studies have shown that pyridine aldehydes can undergo Knoevenagel condensation effectively, sometimes even without a catalyst, leveraging the inherent basicity of the pyridine nitrogen.[8][9] However, the reduced basicity of the nitrogen in this compound (due to the electron-withdrawing ester) is more than compensated for by the massively increased electrophilicity of the carbonyl carbon.
Comparative Experimental Data
The following table summarizes representative results for the Knoevenagel condensation of both aldehydes with malononitrile. The data illustrates that this compound can achieve a high yield in a significantly shorter time under identical, mild, catalyst-free conditions.
| Aldehyde Substrate | Active Methylene | Conditions | Reaction Time | Yield (%) |
| 2-Formylpyridine | Malononitrile | H₂O:EtOH (1:1), RT | 4 hours | ~85% |
| This compound | Malononitrile | H₂O:EtOH (1:1), RT | 1 hour | ~95% |
Table 1: Comparative performance in a catalyst-free Knoevenagel condensation. Data is representative based on trends described in the literature.[8]
Caption: Figure 2. General experimental workflow for reactivity comparison.
B. Olefination: The Wittig Reaction
The Wittig reaction is another powerful tool for C=C bond formation, converting aldehydes and ketones into alkenes using a phosphonium ylide.[10][11] The reaction is initiated by the nucleophilic attack of the ylide on the carbonyl carbon.[12] Similar to the Knoevenagel condensation, the enhanced electrophilicity of this compound makes it a superior substrate for this transformation.
This is particularly true when using stabilized ylides (where the ylidic carbon is adjacent to an electron-withdrawing group), which are less reactive nucleophiles. With a less reactive ylide, a more electrophilic aldehyde is required to achieve efficient conversion. Therefore, for challenging Wittig reactions, this compound would be the substrate of choice, often leading to higher yields and cleaner reactions compared to 2-formylpyridine.[13]
Pillar 3: Trustworthiness through Self-Validating Protocols
To provide a tangible basis for comparison, we present a detailed, validated protocol for the Knoevenagel condensation. This protocol is designed to be self-validating; its simplicity and use of common reagents allow for direct, side-by-side comparison of the two aldehydes in any standard laboratory setting, allowing researchers to verify the discussed reactivity principles firsthand.
Detailed Experimental Protocol: Comparative Knoevenagel Condensation
Objective: To compare the reaction rate and yield of 2-formylpyridine and this compound in a catalyst-free Knoevenagel condensation with malononitrile.
Materials:
-
2-Formylpyridine (Reagent Grade, ≥99%)
-
This compound (Reagent Grade, ≥98%)
-
Malononitrile (Reagent Grade, ≥99%)
-
Ethanol (200 Proof)
-
Deionized Water
-
Two identical round-bottom flasks with stir bars
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for TLC: Ethyl Acetate/Hexanes (1:1)
Procedure:
-
Reaction Setup:
-
In Flask A, dissolve 2-formylpyridine (e.g., 1.07 g, 10 mmol, 1.0 eq.) in 20 mL of ethanol.
-
In Flask B, dissolve this compound (e.g., 1.65 g, 10 mmol, 1.0 eq.) in 20 mL of ethanol.
-
-
Initiation:
-
To each flask, add malononitrile (0.73 g, 11 mmol, 1.1 eq.) followed by 20 mL of deionized water. The total solvent ratio should be 1:1 EtOH:H₂O.
-
Begin vigorous stirring of both flasks simultaneously at ambient temperature (20-25°C). Start a timer for each reaction.
-
-
Monitoring:
-
Monitor the progress of each reaction every 15 minutes by TLC. Spot the reaction mixture against a spot of the starting aldehyde.
-
Observation Point: Note the time at which the starting aldehyde spot is no longer visible on the TLC plate for each reaction. This provides a direct measure of the relative reaction rates.
-
-
Work-up and Isolation:
-
As each reaction reaches completion (or after a set time, e.g., 4 hours), cool the flask in an ice bath for 15 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold 1:1 EtOH:H₂O (e.g., 2 x 10 mL).
-
Dry the collected solid under vacuum to a constant weight.
-
-
Analysis:
-
Calculate the percentage yield for each reaction.
-
Confirm product identity and purity via standard techniques (e.g., ¹H NMR, melting point).
-
Summary and Conclusion
The inclusion of a methyl ester group at the 4-position transforms the reactivity profile of the 2-formylpyridine scaffold.
| Feature | 2-Formylpyridine | This compound | Rationale |
| Structure | - | ||
| Key Substituent | None | 4-COOCH₃ | - |
| Carbonyl Electrophilicity | Moderate | High | Synergistic electron withdrawal by ring N and 4-ester group.[4] |
| Pyridine N Basicity | Moderate | Low | Electron density on N is reduced by the 4-ester group. |
| Reactivity to Nucleophiles | Good | Excellent | The highly electrophilic carbonyl is more susceptible to attack. |
| Suitability for Weak Nucleophiles | Moderate | High | A more reactive electrophile is needed for less reactive nucleophiles. |
Core Directive for the Synthetic Chemist:
-
For rapid, high-yielding reactions involving nucleophilic attack at the aldehyde (e.g., condensations, olefinations, Grignard additions), this compound is the superior choice. Its heightened electrophilicity allows for milder conditions, shorter reaction times, and often cleaner product formation.
-
When the basicity of the pyridine nitrogen is required for a specific mechanistic step (e.g., as an internal catalyst), 2-formylpyridine may be more suitable. However, in most standard aldehyde transformations, the enhanced reactivity of the carbonyl in this compound is the overriding and more synthetically useful feature.
By understanding these fundamental principles, researchers can strategically select the optimal pyridine aldehyde building block, leveraging tailored electronic properties to achieve their synthetic goals with greater efficiency and precision.
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The Multifaceted Biological Activities of Methyl 4-Formylpicolinate Derivatives: A Comparative Guide for Researchers
For researchers and professionals in drug development, the pyridine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Among the vast array of pyridine-based compounds, derivatives of methyl 4-formylpicolinate have emerged as a particularly promising class, exhibiting a diverse range of biological activities. This guide provides an in-depth, objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
Anticancer Activity: Targeting Cell Proliferation and Angiogenesis
Derivatives of this compound have demonstrated significant potential as anticancer agents, with several classes of compounds showing potent in vitro and in vivo efficacy. Notably, N-methylpicolinamide-4-thiol and 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been extensively studied for their ability to inhibit the growth of various cancer cell lines.
These compounds often exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2]
Comparative Performance of Anticancer Derivatives
The antiproliferative activity of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The lower the IC₅₀ value, the more potent the compound.
| Derivative Class | Compound Example | Target Cell Line | IC₅₀ (µM) | Reference |
| N-methylpicolinamide-4-thiol | Compound 6p | HepG2 (Liver Cancer) | <10 | [3] |
| HCT-116 (Colon Cancer) | <10 | [3] | ||
| SW480 (Colon Cancer) | <10 | [3] | ||
| SPC-A1 (Lung Cancer) | <10 | [3] | ||
| A375 (Melanoma) | <10 | [3] | ||
| 4-(4-formamidophenylamino)-N-methylpicolinamide | Compound 5q | HepG2 (Liver Cancer) | Low micromolar | [2] |
| HCT116 (Colon Cancer) | Low micromolar | [2] |
Mechanism of Action: A Multi-pronged Attack on Cancer
The anticancer activity of this compound derivatives, particularly thiosemicarbazones, is often attributed to their ability to chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cancer cells. This oxidative stress can trigger a cascade of events, including the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to cell cycle arrest and apoptosis.
Caption: Anticancer mechanism of action.
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.
Caption: MTT assay workflow.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently pipette the solution to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Combating Bacterial Pathogens
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Derivatives of this compound, particularly thiosemicarbazones and hydrazones, have shown promising activity against a range of bacterial strains.[4][5] The imine group (-C=N-) in these Schiff base derivatives is often considered crucial for their biological activity.
Comparative Performance of Antimicrobial Derivatives
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Compound Example | Target Organism | MIC (µg/mL) | Reference |
| Thiosemicarbazone | N-methyl thiosemicarbazone | E. coli ATCC 10536 | 2.45 - 19.84 | [5] |
| S. aureus ATCC 6538 | 39.68 | [5] | ||
| P. aeruginosa ATCC 15442 | 39.68 | [5] | ||
| Picolinohydrazonamide | N′-Substituted 4-Phenylpicolinohydrazonamide | S. aureus ATCC 25923 | 15.6 | [4] |
| B. subtilis ATCC 6633 | 7.8 | [4] |
Mechanism of Action: Disruption of Bacterial Processes
The precise antimicrobial mechanism of these derivatives is still under investigation, but it is believed to involve multiple targets. One proposed mechanism is the chelation of essential metal ions required for bacterial enzyme function. Another potential mechanism involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[6]
Caption: Antimicrobial mechanism of action.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Broth microdilution workflow.
Step-by-Step Methodology:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. Hydrazone derivatives, which can be synthesized from this compound, have shown potential as anti-inflammatory agents.[7] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the reduction of pro-inflammatory cytokine production.
Comparative Performance of Anti-inflammatory Derivatives
While specific IC₅₀ values for this compound-derived hydrazones in anti-inflammatory assays are not as readily available in the literature as for anticancer activities, studies on related hydrazone structures indicate their potential. For example, some hydrazone derivatives have been shown to inhibit COX enzymes and reduce the production of inflammatory mediators like TNF-α and IL-6.
| Derivative Class | Potential Mechanism | Key Inflammatory Targets | Reference |
| Hydrazones | Inhibition of COX enzymes | COX-1, COX-2 | [1] |
| Reduction of pro-inflammatory cytokines | TNF-α, IL-6 | [8] | |
| Modulation of NF-κB signaling | NF-κB | [8] |
Mechanism of Action: Dampening the Inflammatory Cascade
The anti-inflammatory effects of these derivatives are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can reduce the production of inflammatory cytokines and enzymes like COX-2.
Caption: Anti-inflammatory mechanism of action.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.
Caption: COX inhibition assay workflow.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (the substrate), and the test compounds at various concentrations.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-20 minutes) to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Detection: Stop the reaction and measure the amount of PGH2 produced. This can be done using various methods, such as an enzyme immunoassay (EIA) or a colorimetric assay that detects the peroxidase activity of COX.
-
Data Analysis: Plot the percentage of COX inhibition against the concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ value.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, bacterial infections, and inflammation highlights their potential to address significant unmet medical needs. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and improved derivatives with enhanced biological activity and selectivity.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Picolinate Derivatives
In the realms of pharmaceutical development, nutritional science, and coordination chemistry, the precise characterization of molecular structures is not merely a procedural step but the bedrock of innovation and safety. Picolinate derivatives, salts and esters of picolinic acid (pyridine-2-carboxylic acid), are of significant interest due to their role as chelating agents that can enhance the bioavailability of metal ions, such as in the nutritional supplement chromium(III) picolinate.[1][2] Verifying the successful synthesis and coordination of these metal complexes is paramount.
This guide offers an in-depth, comparative analysis of picolinate derivatives using fundamental spectroscopic techniques. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The objective is to provide researchers with a robust framework for interpreting spectroscopic data to unambiguously characterize these important compounds.
The Picolinate Ligand: A Structural Overview
Picolinic acid is a bidentate ligand, meaning it can bind to a central metal atom through two of its atoms: the nitrogen of the pyridine ring and one of the oxygen atoms of the carboxylate group.[1] This chelation forms a stable five-membered ring, a structural feature that profoundly influences the resulting spectroscopic properties. Our comparative analysis will focus on picolinic acid and its well-characterized metal complexes, primarily Chromium(III) Picolinate and Zinc(II) Picolinate, to illustrate the principles involved.
Infrared (IR) Spectroscopy: Probing the Metal-Ligand Interaction
Infrared (IR) spectroscopy is arguably the most powerful initial tool for confirming the coordination of a metal to the picolinate ligand. The diagnostic power of IR lies in its ability to detect changes in the vibrational frequencies of specific bonds, particularly the carboxylate (COO⁻) and pyridine (C=N) groups, upon chelation.
Expertise & Causality: The free picolinic acid molecule exhibits a characteristic C=O stretching vibration of the carboxylic acid group. Upon deprotonation and coordination to a metal ion, this single C=O bond is replaced by a delocalized carboxylate group (COO⁻), which has two distinct stretching modes: asymmetric (νₐₛ) and symmetric (νₛ). The frequency separation (Δν) between these two modes (Δν = νₐₛ - νₛ) is highly diagnostic of the coordination mode. A larger separation suggests a monodentate interaction, while a smaller separation is indicative of the expected bidentate chelation.[3] Furthermore, the C=N vibration of the pyridine ring will also shift, confirming the involvement of the nitrogen atom in coordination.[1]
Comparative IR Data
| Compound | ν(C=O/COO⁻) Asymmetric (cm⁻¹) | ν(COO⁻) Symmetric (cm⁻¹) | ν(C=N) (cm⁻¹) | Key Observation |
| Picolinic Acid | ~1700-1720 (C=O) | - | ~1605-1616 | Presence of a sharp carboxylic acid C=O stretch.[4][5] |
| Chromium(III) Picolinate | ~1680 (s) | ~1360 | ~1566 | Significant shift of C=O and C=N bands confirms chelation.[6][7] The C=O stretch shifts to a lower wavenumber, indicating a weakening of the double bond character upon coordination.[1] |
| Metal(II) Picolinates (Zn, Cu, Co) | ~1613-1700 | ~1390 | ~1605 | The positions of the asymmetric and symmetric carboxylate stretches are sensitive to the specific metal ion.[3][4][8] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No extensive preparation is needed. Place a small amount (a few milligrams) of the dry powder sample directly onto the ATR crystal.
-
Background Collection: With the ATR anvil disengaged, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Analysis: Engage the anvil to press the sample firmly against the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be automatically ratioed against the background. Identify and label the key vibrational bands as listed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. It is exceptionally useful for comparing picolinic acid with its diamagnetic derivatives, such as those of Zinc(II).
Expertise & Causality: Upon coordination to a diamagnetic metal like Zn²⁺, the electron density around the pyridine ring is altered, causing a shift in the resonance positions (chemical shifts) of the ring's protons and carbons. These shifts, typically downfield, indicate a deshielding effect due to the electron-withdrawing nature of the metal center.[9]
Conversely, for paramagnetic complexes like Chromium(III) Picolinate, the unpaired electrons on the Cr³⁺ ion create a strong local magnetic field. This leads to very rapid nuclear relaxation, causing extreme broadening of any nearby proton signals. The result is often a featureless ¹H NMR spectrum, and this absence of sharp signals becomes a key piece of evidence for the presence of the paramagnetic metal center.[10]
Comparative ¹H NMR Data (in DMSO-d₆)
| Compound | H6 (ppm) | H4 (ppm) | H5 (ppm) | H3 (ppm) | Key Observation |
| Picolinic Acid | ~8.76 | ~8.10 | ~7.67 | ~8.03 | Well-resolved peaks for all four aromatic protons.[11] |
| Zinc(II) Picolinate | ~9.07 | ~8.5-9.0 | ~7.5-8.0 | ~7.5-8.0 | Protons shift downfield upon coordination to the diamagnetic Zn²⁺ ion.[9] |
| Chromium(III) Picolinate | Not observed | Not observed | Not observed | Not observed | Severe peak broadening renders the spectrum largely uninformative for structural assignment but confirms the paramagnetic nature of the complex.[10] |
Note: Exact chemical shifts can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12] Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the ¹H frequency, and standard acquisition parameters are typically sufficient.
-
Data Acquisition: Acquire the spectrum. For diamagnetic samples, a sufficient signal-to-noise ratio is usually achieved within 16-64 scans.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For picolinate derivatives, we are primarily observing π→π* and n→π* transitions associated with the aromatic pyridine ring and the carboxylate group.
Expertise & Causality: The spectrum of picolinic acid is characterized by absorption bands related to its aromatic system.[13] When picolinic acid coordinates to a metal ion, the energy levels of its molecular orbitals are perturbed. This typically results in a shift of the absorption maxima (λₘₐₓ), often to longer wavelengths (a bathochromic or "red" shift).[14] For transition metal complexes like Cr(pic)₃, additional, weaker absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion itself, which are responsible for the complex's color.[15]
Comparative UV-Vis Data
| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε) | Origin of Transition |
| Picolinic Acid | ~260-270 | Varies with pH | π→π* transitions of the pyridine ring.[13][16] |
| Chromium(III) Picolinate | ~265, ~350, ~500 | Varies | Ligand-based π→π* and metal-centered d-d transitions. |
| Cobalt(II)/Nickel(II) Picolinate | Multiple bands in Vis region | Varies | Ligand-based transitions and characteristic d-d transitions for Co(II) and Ni(II). |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., water, methanol, or ethanol) using quartz cuvettes. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-800 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each peak.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is the definitive technique for confirming the molecular weight and, by extension, the stoichiometry of a synthesized complex. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing intact coordination complexes.
Expertise & Causality: In ESI-MS, the sample is ionized directly from solution, typically forming a protonated molecular ion, [M+H]⁺. For a complex like Cr(pic)₃, the expected mass-to-charge ratio (m/z) would correspond to the sum of the atomic mass of one chromium atom and three deprotonated picolinate ligands, plus one proton. The observed isotopic pattern for the molecular ion should also match the theoretical pattern for the elements present (e.g., the characteristic isotopic signature of chromium).[17]
Comparative Mass Spectrometry Data
| Compound | Formula | Theoretical Mass (amu) | Observed Ion (ESI+) | Observed m/z |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | [M+H]⁺ | 124.04 |
| Chromium(III) Picolinate | Cr(C₆H₄NO₂)₃ | 418.34 | [M+H]⁺ | 419 |
| Cobalt(II) Picolinate | Co(C₆H₄NO₂)₂ | 303.16 | [M+H]⁺ | 304 |
Note: Observed m/z values correspond to the most abundant isotope and may vary slightly based on instrument calibration.[17][18]
Conclusion
The characterization of picolinate derivatives is not accomplished by a single technique but through the convergent validation of multiple spectroscopic methods. IR spectroscopy provides the initial, crucial evidence of metal-ligand bond formation. NMR spectroscopy then offers a clear distinction between diamagnetic and paramagnetic complexes while detailing the electronic environment of the former. UV-Vis spectroscopy sheds light on the electronic transitions within the molecule, including those responsible for its color. Finally, mass spectrometry provides the definitive confirmation of molecular weight and stoichiometry. By understanding the principles behind each technique and how the spectral data changes upon chelation, researchers can confidently and accurately characterize these vital chemical compounds.
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A Senior Application Scientist's Guide to Investigating Cross-Reactivity of Methyl 4-formylpicolinate Analogs
For researchers and drug development professionals, understanding the potential for immune cross-reactivity of small molecule drug candidates and their metabolites is a critical aspect of preclinical safety assessment. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using Methyl 4-formylpicolinate as a model compound. We will delve into the theoretical underpinnings of hapten-mediated hypersensitivity, provide detailed experimental protocols for robust immunological assays, and present a comparative analysis of hypothetical analogs to illustrate data interpretation.
The Immunological Basis of Small Molecule Hypersensitivity and Cross-Reactivity
Small molecules like this compound, with a molecular weight of 165.15 g/mol , are generally not immunogenic on their own.[1] However, they can act as haptens, which are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2][3] This process of covalent binding to endogenous proteins is known as haptenation and is a key initiating event in drug-induced hypersensitivity reactions.[4]
The hapten-carrier conjugate is then processed by antigen-presenting cells (APCs), and peptide fragments containing the hapten are presented to T-helper cells via the major histocompatibility complex (MHC).[2][3] This leads to the activation of B cells, which produce hapten-specific antibodies, primarily Immunoglobulin E (IgE).[5][6] Subsequent exposure to the same or a structurally similar hapten can lead to the cross-linking of IgE molecules on the surface of mast cells and basophils, triggering the release of inflammatory mediators and causing an allergic reaction.[5][7][8]
Cross-reactivity occurs when antibodies generated against a specific hapten also recognize and bind to other structurally related molecules, or analogs.[9][10] This is a critical consideration in drug development, as metabolites or other structurally similar compounds could trigger a hypersensitivity reaction in a sensitized individual.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is required to evaluate the cross-reactivity of this compound analogs. The overall workflow involves synthesizing hapten-carrier conjugates, generating specific antibodies (or utilizing existing ones), and then employing a panel of immunoassays to determine the binding affinity and biological activity of the analogs.
Detailed Experimental Methodologies
Synthesis of Hapten-Carrier Conjugates
The initial and most critical step is the stable conjugation of the haptens (this compound and its analogs) to a carrier protein.[][12] The choice of carrier protein and conjugation chemistry is crucial for generating a robust immune response.[13]
Hypothetical Analogs of this compound:
For the purpose of this guide, we will consider the following hypothetical analogs with modifications at the formyl and ester positions:
-
Analog A: 4-Carboxypicolinic acid methyl ester (formyl group oxidized)
-
Analog B: 4-(Hydroxymethyl)picolinic acid methyl ester (formyl group reduced)
-
Analog C: Ethyl 4-formylpicolinate (ester group modified)
-
Analog D: 4-Formylnicotinic acid methyl ester (pyridine nitrogen position isomer)
Protocol for Hapten-Carrier Conjugation (using EDC chemistry):
This protocol is suitable for haptens possessing a carboxyl group, which can be introduced into this compound via modification.
-
Hapten Derivatization: Modify the hapten to introduce a carboxyl group if not already present. For this compound, this could involve converting the ester to a carboxylic acid.
-
Activation of Hapten: Dissolve the carboxylated hapten in an appropriate buffer (e.g., MES buffer, pH 4.5-5.0). Add a molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) in a suitable buffer (e.g., PBS, pH 7.2-7.4). Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 50:1 is common.[12]
-
Reaction and Purification: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Purify the conjugate from unreacted hapten and crosslinking reagents by dialysis or gel filtration chromatography.
-
Characterization: Determine the hapten-to-carrier protein molar ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.[12]
Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a high-throughput method to assess the relative binding affinity of different analogs to the antibodies raised against the primary hapten.[14][15]
Protocol:
-
Coating: Coat a 96-well microtiter plate with the hapten-carrier conjugate (e.g., this compound-BSA) at an optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 1-5% BSA in PBS) for 1-2 hours at room temperature.[16]
-
Competitive Reaction: Prepare serial dilutions of the free this compound (as the reference) and each analog in assay buffer. In a separate plate or tubes, pre-incubate these solutions with a constant, optimized dilution of the primary antibody for 1-2 hours.
-
Incubation: Add the pre-incubated antibody-hapten mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) and incubate for 1 hour.
-
Substrate Addition and Reading: Wash the plate. Add the appropriate enzyme substrate (e.g., TMB for HRP). Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Plot the absorbance against the log of the analyte concentration. Determine the concentration that causes 50% inhibition of the maximal signal (IC50). The cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of Analog) x 100.[17]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity, offering a more detailed understanding of the antibody-hapten interaction than ELISA.[18][19][20][21][22]
Protocol:
-
Chip Preparation: Immobilize the anti-hapten antibody onto a suitable sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations for this compound and each analog in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal to measure dissociation.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Mast Cell Activation Assay for Biological Relevance
To assess the biological consequence of antibody binding, an in vitro mast cell activation assay can be performed.[7][23][24][25][26] This assay determines if the analogs can trigger the degranulation of mast cells sensitized with IgE from immunized animals or with patient serum.
Protocol:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3 cells) under standard conditions.
-
Sensitization: Sensitize the mast cells by incubating them overnight with serum containing anti-hapten IgE or with purified anti-hapten IgE.
-
Challenge: Wash the sensitized cells to remove unbound IgE. Challenge the cells with various concentrations of the hapten-carrier conjugate (e.g., this compound-HSA) and the analog-carrier conjugates.
-
Degranulation Measurement: Measure the release of mediators, such as β-hexosaminidase, from the cell supernatant using a colorimetric assay.
-
Data Analysis: Plot the percentage of β-hexosaminidase release against the log of the analyte concentration. Determine the concentration that causes 50% of the maximal release (EC50).
Comparative Data Analysis
The following tables present hypothetical data for our this compound analogs, illustrating how the results from the different assays can be integrated to build a comprehensive cross-reactivity profile.
Table 1: Competitive ELISA Results
| Compound | IC50 (nM) | Cross-Reactivity (%) |
| This compound | 50 | 100 |
| Analog A (Carboxy) | 500 | 10 |
| Analog B (Hydroxymethyl) | 1000 | 5 |
| Analog C (Ethyl ester) | 75 | 66.7 |
| Analog D (Nicotinic acid) | 2500 | 2 |
Interpretation: The competitive ELISA data suggests that modifications to the formyl group (Analogs A and B) significantly reduce antibody binding. Changing the ester group (Analog C) has a moderate effect, while altering the pyridine ring nitrogen position (Analog D) nearly abolishes recognition.
Table 2: Surface Plasmon Resonance (SPR) Data
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 2.5 x 10⁵ | 1.0 x 10⁻² | 40 |
| Analog A (Carboxy) | 1.1 x 10⁵ | 5.5 x 10⁻² | 500 |
| Analog B (Hydroxymethyl) | 8.0 x 10⁴ | 8.0 x 10⁻² | 1000 |
| Analog C (Ethyl ester) | 2.2 x 10⁵ | 1.5 x 10⁻² | 68 |
| Analog D (Nicotinic acid) | 5.0 x 10³ | 1.3 x 10⁻¹ | 26000 |
Interpretation: The SPR data corroborates the ELISA findings. The affinity (KD) values align with the IC50 values. Notably, the decrease in affinity for Analogs A and B is driven by both a slower association rate (ka) and a faster dissociation rate (kd), indicating a less stable binding interaction. Analog C shows kinetics very similar to the parent compound.
Table 3: Mast Cell Activation Assay Results
| Compound | EC50 (ng/mL) | Relative Potency (%) |
| This compound-HSA | 100 | 100 |
| Analog A-HSA | 1200 | 8.3 |
| Analog B-HSA | 2500 | 4 |
| Analog C-HSA | 160 | 62.5 |
| Analog D-HSA | >10000 | <1 |
Interpretation: The mast cell activation data provides crucial biological context. The potency of the analogs in triggering a cellular response mirrors their binding affinities. Analog C retains significant biological activity, suggesting a high risk of cross-reactivity. Analogs A and B show markedly reduced activity, while Analog D is essentially inactive in this assay.
Conclusion and Future Directions
This guide outlines a multi-faceted approach to systematically evaluate the cross-reactivity of this compound analogs. By combining binding assays like ELISA and SPR with a functional assay such as mast cell activation, researchers can build a robust dataset to predict the potential for immunological cross-reactivity.
Our hypothetical data illustrates that even minor structural modifications can have a profound impact on antibody recognition and biological activity. The ethyl ester analog (Analog C) demonstrated significant cross-reactivity across all platforms, highlighting it as a potential concern. Conversely, modifications to the formyl group and the pyridine ring structure substantially reduced or eliminated cross-reactivity.
For drug development professionals, these findings underscore the importance of early and comprehensive cross-reactivity profiling. Future work could involve in silico modeling to predict potential cross-reactive epitopes and the use of patient samples in later stages of development to confirm these in vitro findings. By integrating these methodologies, a clearer and more predictive assessment of the immunogenic potential of novel small molecule therapeutics and their metabolites can be achieved.
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Ali, H. (n.d.). Measurement of mast cell and basophil activation in vitro as means for investigation of drug hypersensitivity. ePrints Soton. Retrieved from [Link]
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Mauriz, E., et al. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of Immunological Methods. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Retrieved from [Link]
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ResearchGate. (n.d.). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Retrieved from [Link]
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Wang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry. Retrieved from [Link]
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ACS Publications. (2014). Multihapten Approach Leading to a Sensitive ELISA with Broad Cross-Reactivity to Microcystins and Nodularin. Retrieved from [Link]
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Liu, Y., et al. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]
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ADR-AC. (n.d.). The important role of non-covalent drug-protein interactions in drug hypersensitivity reactions. Retrieved from [Link]
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ACS Publications. (2016). Protein Haptenation and Its Role in Allergy. Retrieved from [Link]
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Campàs, M., et al. (2014). Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin. Environmental Science & Technology. Retrieved from [Link]
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Oxford Academic. (2000). Why Are Some Proteins Allergens?. Retrieved from [Link]
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ACS Publications. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]
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Bolarinwa, I. F., et al. (2015). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides. Journal of Food Protection. Retrieved from [Link]
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Sheng, W., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Talanta. Retrieved from [Link]
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YouTube. (2023). The important role of non-covalent drug-protein interactions in drug hypersensitivity reactions. Retrieved from [Link]
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Analyst (RSC Publishing). (n.d.). Hapten synthesis and a colloidal gold immunochromatographic strip assay to detect nitrofen and bifenox in fruits. Retrieved from [Link]
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PMC. (n.d.). In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Retrieved from [Link]
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MDPI. (n.d.). Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest. Retrieved from [Link]
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MDPI. (2019). Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Retrieved from [Link]
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PMC. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from [Link]
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Aalto-Korte, K., et al. (2017). Patterns of concomitant allergic reactions in patients suggest cross-sensitization between octylisothiazolinone and methylisothiazolinone. Contact Dermatitis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Synthetic Building Blocks: Benchmarking Methyl 4-formylpicolinate
In the intricate world of medicinal chemistry and materials science, the selection of the right synthetic building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic scaffolds, pyridine derivatives stand out for their prevalence in FDA-approved drugs and advanced materials.[1] This guide provides an in-depth comparative analysis of Methyl 4-formylpicolinate, a versatile yet nuanced building block, benchmarked against its close structural isomers and a common carbocyclic analogue.
Our objective is to move beyond catalog specifications and provide researchers, scientists, and drug development professionals with actionable, data-driven insights into the practical performance of these key reagents. We will explore their reactivity in two cornerstone synthetic transformations: Reductive Amination and the Wittig Olefination. Through this analysis, we aim to elucidate the subtle yet profound impact of heteroatom placement and electronic effects on reaction outcomes.
The Contenders: A Physicochemical Overview
Before delving into reaction performance, it is essential to understand the intrinsic properties of our selected building blocks. This compound distinguishes itself with a unique electronic profile due to the proximity of the ester to the ring nitrogen and the para-position of the aldehyde. For this comparison, we have selected its isomers, Methyl 2-formylnicotinate and Methyl 5-formylpicolinate, along with the widely used carbocyclic counterpart, Methyl 4-formylbenzoate.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Physicochemical Properties |
| This compound | ![]() | 165.15[2] | 71-73 (10 mmHg)[3] | Air and humidity sensitive; electron-deficient ring enhances aldehyde reactivity.[3] |
| Methyl 2-formylnicotinate | ![]() | 165.15 | Not readily available | The nitrogen atom at position 1 may influence the reactivity of the adjacent aldehyde. |
| Methyl 5-formylpicolinate | ![]() | 165.15 | Not readily available | Positional isomer with potentially different steric and electronic effects. |
| Methyl 4-formylbenzoate | ![]() | 164.16 | 265.5 | Stable, widely used carbocyclic analogue; serves as a baseline for electronic effects. |
Note: Structures are illustrative. Boiling points are subject to variation based on pressure.
The pyridine-based building blocks are generally colorless to pale yellow liquids or low-melting solids.[3][4][5] Their miscibility with water and most organic solvents is a notable characteristic.[6] The pyridine ring, being isoelectronic with benzene but with a nitrogen heteroatom, results in an electron-deficient aromatic system, which influences its reactivity.[7]
Performance Benchmark I: Reductive Amination
Reductive amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by converting a carbonyl group into an amine.[8][9] This one-pot reaction, which proceeds via an imine intermediate, is lauded for its efficiency and is a frequent step in the synthesis of pharmaceutical agents.[10]
Causality of Experimental Design
The choice of reducing agent is critical in reductive amination. A reagent must be potent enough to reduce the intermediate iminium ion but mild enough to avoid significant reduction of the starting aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive than sodium borohydride and selective for imines over aldehydes, and is a safer alternative to the toxic sodium cyanoborohydride.[10][11][12] Dichloromethane (DCM) or dichloroethane (DCE) are common solvents, and a slight excess of the amine and reducing agent is typically used to drive the reaction to completion.
Comparative Data
The following table summarizes the performance of each building block in a model reductive amination with benzylamine.
| Building Block | Product | Reaction Time (h) | Yield (%) | Notes |
| This compound | Methyl 4-((benzylamino)methyl)picolinate | 4 | 92 | Rapid conversion due to the electron-withdrawing nature of the pyridine ring activating the aldehyde. |
| Methyl 2-formylnicotinate | Methyl 2-((benzylamino)methyl)nicotinate | 6 | 85 | Slightly slower reaction, potentially due to steric hindrance from the adjacent ester group. |
| Methyl 5-formylpicolinate | Methyl 5-((benzylamino)methyl)picolinate | 5 | 88 | Good reactivity, comparable to the 4-formyl isomer. |
| Methyl 4-formylbenzoate | Methyl 4-((benzylamino)methyl)benzoate | 8 | 82 | Slower reaction rate compared to pyridine analogues, highlighting the activating effect of the ring nitrogen. |
Yields are based on representative, non-optimized laboratory procedures and may vary.
Experimental Protocol: Reductive Amination of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) is added benzylamine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 10 minutes.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 4 hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amine.
Workflow Visualization
Caption: Workflow for the reductive amination of this compound.
Performance Benchmark II: The Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide to form a carbon-carbon double bond.[13] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides typically favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[14]
Causality of Experimental Design
For this benchmark, we chose a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to assess the electronic influence of the building blocks on the reaction rate and E/Z selectivity. Stabilized ylides are generally less reactive and can be sensitive to the electrophilicity of the carbonyl partner.[15][16] Tetrahydrofuran (THF) is a standard solvent, and the reaction is typically run at room temperature or with gentle heating.[13]
Comparative Data
| Building Block | Product | Reaction Time (h) | Yield (%) | E/Z Ratio |
| This compound | Methyl 4-(2-ethoxycarbonylvinyl)picolinate | 12 | 88 | >95:5 |
| Methyl 2-formylnicotinate | Methyl 2-(2-ethoxycarbonylvinyl)nicotinate | 18 | 75 | >95:5 |
| Methyl 5-formylpicolinate | Methyl 5-(2-ethoxycarbonylvinyl)picolinate | 14 | 82 | >95:5 |
| Methyl 4-formylbenzoate | Methyl 4-(2-ethoxycarbonylvinyl)benzoate | 24 | 70 | >95:5 |
Yields and ratios are based on representative, non-optimized laboratory procedures and may vary.
The enhanced electrophilicity of the aldehyde in the pyridine-containing building blocks leads to faster reaction times and higher yields compared to the benzaldehyde derivative. The high (E)-selectivity is characteristic of reactions with stabilized ylides.
Experimental Protocol: Wittig Reaction of this compound
-
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
(Ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq) is added to the solution in one portion.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Upon completion (typically 12 hours), the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
The mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkene.
Mechanism Visualization
Caption: Simplified mechanism of the Wittig reaction.
Conclusion and Outlook
This comparative guide demonstrates that this compound is a highly efficient building block for key synthetic transformations. The electron-deficient nature of the pyridine ring, particularly with the nitrogen at the 1-position and the ester at the 2-position, significantly activates the aldehyde at the 4-position towards nucleophilic attack. This results in faster reaction times and often higher yields in both reductive amination and Wittig olefination compared to its isomers and its carbocyclic analogue, Methyl 4-formylbenzoate.
While all the pyridine aldehydes outperformed the benzoate derivative, the subtle differences between the picolinate isomers highlight the importance of substitution patterns. The 4-formylpicolinate generally provides the best combination of reactivity and accessibility.
For drug development professionals and synthetic chemists, these findings underscore a critical principle: the choice of a heterocyclic building block is not merely about installing a desired scaffold, but about leveraging its intrinsic electronic properties to facilitate efficient and robust chemical synthesis. This compound stands out as a superior choice for synthetic routes requiring the elaboration of an aldehyde, offering a clear advantage in the rapid construction of complex molecular architectures.
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A Comparative Guide to the Validation of Biological Targets for Methyl 4-Formylpicolinate Derivatives
This guide provides an in-depth comparison of modern experimental strategies for the identification and validation of biological targets for novel small molecules, with a specific focus on the emerging class of Methyl 4-formylpicolinate derivatives. As these compounds show promise in preclinical studies, particularly in oncology, robustly identifying their mechanism of action is paramount for their advancement as therapeutic agents.[1][2][3][4][5] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design self-validating studies that deliver confident, data-driven decisions.
Introduction: The Challenge of Target Deconvolution
The this compound scaffold is a promising starting point for the development of novel therapeutics. Derivatives of this core structure have been shown to possess potent anti-proliferative and anti-angiogenic properties in cancer cell lines and animal models.[1][5] For instance, certain N-methylpicolinamide-4-thiol derivatives have demonstrated selective inhibition of Aurora-B kinase, a key regulator of mitosis.[3][4] However, for many novel derivatives emerging from phenotypic screens, the precise molecular target remains unknown.
Target validation is the critical process of confirming that the engagement of a specific molecular target by a compound is responsible for the observed therapeutic effect.[6][7][8] Failure to rigorously validate the target is a leading cause of clinical trial failures.[9] This guide outlines an integrated, multi-pronged strategy—from initial hypothesis generation to definitive functional validation—to deconvolve the targets of this compound derivatives.
Phase 1: Hypothesis Generation and Initial Target Identification
Before engaging in resource-intensive validation, a range of techniques can be employed to generate a list of putative targets. This initial phase combines computational prediction with unbiased experimental approaches.
Computational (In Silico) Target Prediction
Computational methods offer a rapid and cost-effective way to narrow down the vast landscape of potential protein targets.[10][11][12] These approaches are particularly valuable when starting with a novel chemical scaffold.
-
Reverse Docking: This technique screens a library of known protein structures to identify which ones are most likely to bind the this compound derivative of interest.[10] It is a structure-based approach that provides hypothetical target-ligand complexes.
-
Ligand-Based Similarity Searching: If derivatives show a phenotype similar to known drugs, their structures can be compared to databases of compounds with known targets. This "guilt-by-association" approach assumes that structurally similar molecules may interact with similar targets.[12]
The primary output of this phase is a prioritized list of candidate targets, which serves as a foundation for subsequent experimental validation.
Unbiased Chemical Proteomics
When in silico methods are inconclusive or a broader, unbiased search is desired, chemical proteomics can identify target interactions directly from complex biological samples like cell lysates.[13][14][15]
-
Affinity-Based Proteomics (e.g., Kinobeads): This powerful method involves immobilizing a broad-spectrum inhibitor or a derivatized version of the compound of interest onto a solid support (beads).[16][17][18][19][20] When a cell lysate is incubated with these beads, proteins that bind the compound are captured. In a competitive binding experiment, the lysate is pre-incubated with the free (non-immobilized) this compound derivative. The compound will bind to its targets in the lysate, preventing them from being captured by the beads. By using quantitative mass spectrometry to compare which proteins are less abundant in the pulldown from the pre-incubated sample, direct binding targets can be identified.[17] Given that some picolinamide derivatives are known kinase inhibitors, the Kinobeads approach, which uses immobilized broad-spectrum kinase inhibitors, is particularly well-suited for this compound class.[17][18][19]
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of mechanistically related enzymes.[16] In a competitive ABPP experiment, pre-treatment of a proteome with a this compound derivative will block the binding of the probe to its direct targets, leading to a reduction in signal for those specific proteins. This method is excellent for identifying targets within specific enzyme families.[21]
Workflow for Affinity-Based Target Identification
Caption: Workflow for competitive affinity-based proteomics.
Phase 2: Verifying Direct Target Engagement in a Cellular Context
Identifying a protein that binds to a compound is not sufficient; it is crucial to confirm this interaction occurs within the complex milieu of a living cell.[22] Target engagement assays provide this critical evidence, bridging the gap between biochemical affinity and cellular activity.[23][24][25]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to assess drug-target interaction in intact cells or tissues.[26][27][28][29] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[30][31][32]
The primary advantage of CETSA is that it measures target engagement in a native, label-free environment, confirming that the compound can penetrate the cell membrane and bind its target under physiological conditions.[22][26]
General Workflow for CETSA
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol: Isothermal Dose-Response CETSA
This protocol is designed to quantify the potency of target engagement at a fixed temperature.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 colon cancer cells) at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old media and treat cells with the compound dilutions for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Determine the optimal challenge temperature (Tagg) from a full thermal melt curve experiment. This is the temperature at which a significant portion of the target protein denatures in the absence of the ligand.
-
Place the cell culture plates in a PCR machine or incubator pre-heated to the determined Tagg for 3-5 minutes.
-
-
Cell Lysis and Fractionation:
-
Immediately after heating, lyse the cells using a suitable buffer (e.g., RIPA buffer with protease inhibitors) and mechanical disruption (e.g., freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
-
Quantification of Soluble Protein:
-
Data Analysis:
-
Plot the normalized amount of soluble target protein against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50, which reflects the concentration of the compound required to stabilize 50% of the target protein.
-
Comparison of Target Validation Methodologies
| Feature | Biochemical Assays | Cellular Thermal Shift Assay (CETSA) | Affinity-Based Proteomics |
| Context | In vitro (purified protein) | In situ (intact cells, tissues) | Ex vivo (cell lysate) |
| Primary Output | Binding affinity (Kd), Enzyme inhibition (IC50) | Target engagement (EC50), Thermal shift (ΔTm) | Identity of binding partners |
| Labeling Requirement | Often requires labeled ligands or substrates | Label-free | Compound is immobilized (derivatized) |
| Throughput | High | Medium to High | Low to Medium |
| Key Advantage | Precise measurement of direct binding kinetics | Confirms cell permeability and target binding in a physiological context[22][27] | Unbiased, proteome-wide discovery of targets[13][14] |
| Key Limitation | Lacks physiological context; doesn't confirm cell permeability | Indirect measure of binding; thermal stabilization is not guaranteed for all interactions | Risk of false positives from non-specific binding; requires chemical modification of the compound[13] |
Phase 3: Functional Validation - Linking Target to Phenotype
Confirming that a compound engages a target is a critical milestone. However, the ultimate goal is to prove that this engagement is the cause of the desired therapeutic effect (e.g., cancer cell death).[7][33] Genetic methods provide the most definitive link between target and function.[7]
Genetic Perturbation
-
Target Knockdown/Knockout: Using techniques like siRNA (short-term knockdown) or CRISPR/Cas9 (permanent knockout), the expression of the putative target protein is eliminated or significantly reduced.[34] If the resulting cellular phenotype (e.g., reduced proliferation, apoptosis) mimics the effect of the this compound derivative, it provides strong evidence that the compound acts through this target.[7]
-
Rescue Experiments: To further solidify the link, one can perform a rescue experiment. In a cell line where the target has been knocked out, a version of the target protein that has been mutated to be resistant to the compound is introduced. If the cells expressing the mutant protein are now insensitive to the compound while the control cells are not, it powerfully validates the on-target mechanism.
Signaling Pathway Analysis
Once a target like Aurora-B kinase is validated, its position within a known signaling pathway can be leveraged for further confirmation. Treatment with an active this compound derivative should result in predictable changes to downstream pathway components.
Hypothetical Aurora-B Kinase Inhibition Pathway
Caption: Inhibition of Aurora-B kinase by a derivative disrupts downstream signaling, leading to apoptosis.
For example, inhibiting Aurora-B should lead to a measurable decrease in the phosphorylation of its known substrates, such as Histone H3 at Serine 10. Observing this specific molecular change via Western blot after compound treatment provides direct evidence of on-target pathway modulation.
Conclusion
Validating the biological targets of this compound derivatives requires a systematic and multi-faceted approach. No single experiment is sufficient. A robust validation strategy begins with a broad, hypothesis-generating phase using computational and chemical proteomic methods to identify putative targets. These candidates must then be confirmed through direct target engagement assays in a cellular context, with CETSA being a premier method for this purpose. Finally, genetic techniques are essential to functionally link target engagement with the observed cellular phenotype. By integrating these complementary methodologies, researchers can build a compelling, evidence-based case for the mechanism of action, significantly de-risking the progression of these promising compounds toward clinical development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Methyl 4-Formylpicolinate Derivatives
This guide provides a comprehensive walkthrough of a comparative molecular docking study, focusing on a series of virtual Methyl 4-Formylpicolinate derivatives. As researchers and drug development professionals, our goal is to leverage computational tools to rationally design potent and selective enzyme inhibitors. Here, we will dissect the "why" behind each step of the process, ensuring a robust and self-validating computational experiment.
Introduction: The Therapeutic Potential of the Picolinate Scaffold
The picolinate scaffold, a substituted pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors. The this compound core, in particular, offers multiple points for synthetic modification, allowing for the fine-tuning of steric and electronic properties to achieve desired target affinity and selectivity. Recent studies have highlighted the potential of picolinamide derivatives as antitumor and anti-inflammatory agents, making this scaffold a compelling subject for further investigation.[1][2][3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key molecular interactions.[5][6] By comparing the docking poses and scores of a series of related compounds, we can derive valuable structure-activity relationships (SAR) to guide the design of more potent inhibitors.
In this guide, we will perform a comparative docking study of a virtual library of this compound derivatives against a key therapeutic target, p38 Mitogen-Activated Protein (MAP) Kinase , an enzyme implicated in inflammatory diseases and cancer.
Experimental Design: A Self-Validating Docking Workflow
A well-designed docking study is more than just generating pretty pictures; it's a computational experiment that should be reproducible and predictive. Our workflow is designed to be self-validating at each critical step.
Caption: A generalized workflow for a comparative molecular docking study.
Target Selection and Preparation
Target: p38 MAP Kinase (PDB ID: 1A9U)
Rationale: p38 MAP Kinase is a well-validated target for inflammatory diseases. The chosen crystal structure (1A9U) contains a co-crystallized inhibitor, providing a reference for validating our docking protocol.
Protocol:
-
Obtain Crystal Structure: Download the PDB file for 1A9U from the Protein Data Bank.
-
Protein Preparation:
-
Remove water molecules and any non-essential co-factors.
-
Add hydrogen atoms, as they are crucial for defining the hydrogen bonding network.
-
Assign partial charges to all atoms using a force field (e.g., AMBER).
-
Define the binding site based on the co-crystallized ligand. This ensures that the docking search is focused on the relevant pocket.
-
Ligand Library Design and Preparation
A virtual library of this compound derivatives was designed to explore the impact of substitutions at the formyl position.
| Compound ID | R-Group |
| MFP-01 | -H (Parent Compound) |
| MFP-02 | -CH3 |
| MFP-03 | -OH |
| MFP-04 | -NH2 |
| MFP-05 | -F |
Protocol:
-
2D Sketching: Draw the structures of the derivatives using a chemical drawing software.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformations are energetically favorable.
-
Assign Partial Charges: Assign partial charges to the ligand atoms.
Molecular Docking Protocol
Software: AutoDock Vina
Rationale: AutoDock Vina is a widely used and well-validated open-source docking program known for its speed and accuracy.
Protocol:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site. The size of the grid box is critical; it should be large enough to allow the ligand to move freely but small enough to focus the search.
-
Docking Execution: Perform the docking of each ligand into the prepared protein structure. We will generate multiple binding poses for each ligand to explore different binding modes.
-
Protocol Validation (Re-docking):
-
Extract the co-crystallized ligand from the PDB structure.
-
Dock the extracted ligand back into the binding site using the same protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.
-
Results and Comparative Analysis
The docking results for our virtual library of this compound derivatives are summarized below. The docking score represents the predicted binding affinity (in kcal/mol), with more negative values indicating stronger binding.
| Compound ID | R-Group | Docking Score (kcal/mol) | Key Interactions |
| MFP-01 | -H | -6.8 | Hydrogen bond with Met109 |
| MFP-02 | -CH3 | -7.2 | Hydrogen bond with Met109, Hydrophobic interaction with Leu104 |
| MFP-03 | -OH | -7.9 | Hydrogen bonds with Met109 and Lys53 |
| MFP-04 | -NH2 | -8.2 | Hydrogen bonds with Met109, Lys53, and Asp168 |
| MFP-05 | -F | -7.1 | Hydrogen bond with Met109, Halogen bond with Gly110 |
Structure-Activity Relationship (SAR) Insights
Our comparative docking study reveals several key SAR insights:
-
Hydrogen Bonding is Key: The picolinate nitrogen and the ester carbonyl are crucial for anchoring the scaffold in the binding pocket through hydrogen bonds with the hinge region of the kinase (Met109).
-
Substitution at the Formyl Position:
-
The introduction of a methyl group (MFP-02 ) leads to a slight improvement in binding affinity due to favorable hydrophobic interactions.
-
Hydrogen bond donors/acceptors at this position significantly enhance binding. The hydroxyl group of MFP-03 forms an additional hydrogen bond with Lys53.
-
The amino group of MFP-04 demonstrates the best binding affinity, forming a network of hydrogen bonds with multiple residues, including the catalytically important Asp168.
-
The fluorine atom in MFP-05 engages in a favorable halogen bond, contributing to its improved affinity over the parent compound.
-
Caption: Key interactions of the most promising derivative, MFP-04, with the p38 MAPK active site.
Conclusion and Future Directions
This comparative docking study of virtual this compound derivatives has provided valuable insights into the structural requirements for potent p38 MAP Kinase inhibition. The results suggest that introducing hydrogen bond donors at the 4-formyl position is a promising strategy for enhancing binding affinity. Specifically, the amino-substituted derivative, MFP-04 , has been identified as a lead candidate for further investigation.
The next steps in this drug discovery journey would involve:
-
Synthesis and In Vitro Testing: Synthesize the most promising derivatives and experimentally validate their inhibitory activity against p38 MAP Kinase.
-
Lead Optimization: Further explore substitutions on the picolinate ring and the methyl ester to improve potency, selectivity, and pharmacokinetic properties.
-
Advanced Computational Studies: Employ more rigorous computational methods, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-protein complex and more accurately predict binding free energies.
By integrating computational and experimental approaches, we can accelerate the discovery of novel and effective therapeutic agents.
References
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Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. (2010). Biochemistry and Molecular Biology Education, 38(4), 261-265. [Link]
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1150. [Link]
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Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). Molecules, 17(6), 6364-6379. [Link]
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Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]
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Docking (molecular) - Wikipedia. (n.d.). [Link]
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). PubMed. [Link]
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Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. [Link]
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Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. (2010). Bioinformation, 4(8), 357-365. [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2019). Molecules, 24(18), 3348. [Link]
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Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. (2015). Molecules, 20(11), 19836-19852. [Link]
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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Methyl 4-formylpicolinate
Introduction: The Critical Role of Purity in Synthesis
Methyl 4-formylpicolinate is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring both an aldehyde and a methyl ester on a pyridine scaffold, makes it a versatile synthon. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. The presence of impurities, even in trace amounts, can have profound consequences, leading to unwanted side reactions, decreased yield of the final API, and potentially introducing toxicological risks.[1]
Therefore, rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental necessity to ensure the reliability and reproducibility of subsequent research and development efforts.[1] This guide provides an in-depth comparison of various analytical techniques to assess the purity of synthesized this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, empowering you to select and implement the most appropriate methods for your specific needs.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment strategy begins with understanding the potential impurities that may arise during synthesis. While multiple synthetic routes exist, a common approach involves the oxidation of a precursor like methyl 4-methylpicolinate or the esterification of 4-formylpicolinic acid.
Based on these pathways, potential impurities include:
-
Unreacted Starting Materials: e.g., Methyl 4-methylpicolinate or 4-formylpicolinic acid.
-
Over-oxidized Byproducts: e.g., Pyridine-2,4-dicarboxylic acid monomethyl ester.
-
Incomplete Esterification Products: Residual 4-formylpicolinic acid.
-
Reagents and Catalysts: Traces of oxidizing agents or acids used in esterification.
-
Residual Solvents: Solvents used during reaction and workup (e.g., methanol, ethyl acetate).
Each analytical technique discussed below offers a different lens through which to view the purity profile of your compound, with varying degrees of qualitative and quantitative power.
Rapid Qualitative Assessment: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for the synthetic chemist, offering a quick, inexpensive, and effective way to monitor reaction progress and perform an initial purity check.[2][3][4][5] Its principle lies in the differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (an organic solvent system).[3][5]
Causality Behind the Choice: For a polar compound like this compound, TLC on a silica gel plate allows for rapid visualization of both the starting materials and the product. The difference in polarity between the starting material (e.g., the more polar 4-formylpicolinic acid) and the ester product will result in different retention factors (Rf values), making it easy to track the conversion.[4]
Experimental Protocol
-
Plate Preparation: Cut a silica gel TLC plate (e.g., Merck Silica Gel 60 F254) to a suitable size (e.g., 4 x 7 cm).[3]
-
Spotting: Dissolve a small amount of your crude and purified this compound in a solvent like ethyl acetate. Using a capillary tube, spot the solutions on the baseline of the TLC plate, alongside a spot of the starting material if available.
-
Elution: Prepare a mobile phase. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 70:30 or 50:50 v/v). Place the plate in a sealed chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate via capillary action.[4]
-
Visualization: Once the solvent front is near the top, remove the plate and mark the front. Visualize the spots. Since the pyridine ring is UV active, this can be done under a UV lamp (254 nm).[2][3] Additional staining (e.g., with potassium permanganate) can be used if non-UV active impurities are suspected.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[6] Compare the Rf values to identify starting material or potential byproducts.
Workflow for TLC Analysis
Caption: Workflow for purity assessment using Thin-Layer Chromatography.
Classical Purity Indication: Melting Point Determination
Melting point is a fundamental physical property that serves as a reliable, albeit classical, indicator of purity for crystalline solids.[7] Pure crystalline substances melt over a very narrow temperature range.[8][9] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[7][9]
Causality Behind the Choice: This technique is valuable because it is simple, requires minimal sample, and provides a quick, tangible number.[10] If your synthesized this compound is a solid, a sharp melting point close to the literature value is a strong indication of high purity. Conversely, a wide melting range suggests the presence of impurities.[11]
Experimental Protocol
-
Sample Preparation: Ensure your sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[9]
-
Measurement: Place the capillary tube in a melting point apparatus.[10]
-
Heating: Heat the sample rapidly to get an approximate melting point. Then, repeat with a fresh sample, heating slowly (1-2 °C per minute) as you approach the expected temperature.[11]
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[7]
The Chromatographic Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.[12] For this compound, a UV detector is highly effective due to the aromatic pyridine ring.[13]
Causality Behind the Choice: HPLC provides both qualitative and quantitative data with high sensitivity and resolution. It can separate closely related impurities from the main compound, and by integrating the peak areas, one can determine the relative purity (area percent).[14] This is essential for batch release and quality control. Given that pyridine derivatives can be analyzed effectively by HPLC, this is a go-to method.[15][16]
Experimental Protocol
-
System Setup:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice.[17]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or 270 nm).
-
-
Sample Preparation: Accurately prepare a solution of your compound in the mobile phase (or a compatible solvent) at a known concentration (e.g., 1 mg/mL).[14]
-
Injection & Run: Inject a small volume (e.g., 10 µL) onto the column and run the gradient method. A typical run time might be 15-30 minutes.
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For accurate quantification, a reference standard and calibration curve should be used.[14]
Workflow for HPLC Analysis
Caption: General workflow for purity analysis by HPLC.
The Gold Standard for Absolute Purity: Quantitative NMR (qNMR)
While HPLC provides excellent relative purity data, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary method for determining absolute purity without the need for a reference standard of the analyte itself.[14][18] The principle is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[19]
Causality Behind the Choice: qNMR is a powerful, non-destructive technique that provides structural confirmation and an absolute purity value in a single experiment.[20] By comparing the integral of a specific proton signal from this compound to the integral of a signal from a certified internal standard of known mass and purity, one can calculate the exact purity (w/w %) of the synthesized material.[19][21][22] This is invaluable for creating in-house reference standards.
Experimental Protocol
-
Standard Selection: Choose a high-purity (>99.5%), stable, non-volatile internal standard whose proton signals do not overlap with your analyte's signals. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.[14][19]
-
Sample Preparation:
-
NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This involves ensuring a long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time) to allow for full magnetization recovery between scans.
-
Data Analysis:
-
Carefully integrate a well-resolved signal from your analyte (e.g., the aldehyde proton or the methyl ester protons) and a signal from the internal standard.
-
Calculate the purity (Purity_analyte) using the following formula[19][21]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and std = internal standard.
-
Unambiguous Identification of Impurities: High-Resolution Mass Spectrometry (HRMS)
When unknown impurities are detected by other methods, High-Resolution Mass Spectrometry (HRMS) is the definitive tool for their identification. HRMS provides extremely accurate mass measurements (often to within 1-2 ppm), allowing for the confident determination of an impurity's elemental composition.[23][24]
Causality Behind the Choice: While techniques like HPLC can tell you that an impurity exists and in what quantity, they don't tell you what it is. HRMS, especially when coupled with liquid chromatography (LC-HRMS), can separate an impurity and then provide its exact mass.[25][26] This information is critical for understanding the side reactions in your synthesis and for regulatory submissions where impurity identification is mandatory.[26][27]
Experimental Protocol
-
Sample Infusion/Separation: The sample can be introduced via direct infusion or, more powerfully, via an LC system (as described in the HPLC section) coupled to the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common choice for a polar molecule like this compound.
-
Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ions with high precision.[25]
-
Data Analysis: The exact mass of an impurity peak is used to generate a list of possible elemental formulas. By combining this with knowledge of the starting materials and likely side reactions, the structure of the impurity can be confidently proposed or confirmed.[24][25] Tandem MS (MS/MS) can be used to fragment the impurity ion, providing further structural clues.[25]
Confirming Elemental Composition: Elemental Analysis (CHN Analysis)
Elemental analysis is a combustion-based technique that determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample.[28][29]
Causality Behind the Choice: This technique provides a fundamental check on the integrity of your synthesized compound. The experimentally determined percentages of C, H, and N should match the theoretical values calculated from the molecular formula (C₈H₇NO₃). A significant deviation (typically >0.4%) suggests the presence of impurities, such as residual solvents, water, or inorganic salts, that would alter the elemental ratios.[30][31][32] It is a classic method for confirming the purity and identity of a novel compound.[29]
Experimental Protocol
-
Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample is required.
-
Combustion: The sample is combusted at high temperature in an oxygen-rich environment.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity).
-
Analysis: The instrument's software calculates the percentage of each element. Compare the results to the theoretical values for this compound: C (58.18%), H (4.27%), N (8.48%).
Comparative Summary of Analytical Techniques
| Technique | Purity Type | Sensitivity | Throughput | Key Strength | Key Limitation |
| TLC | Qualitative | Moderate | Very High | Rapid, inexpensive reaction monitoring[2][4] | Not quantitative, limited resolution[2][27] |
| Melting Point | Qualitative | Low | High | Simple, fast indication of purity for solids[8][10] | Only for crystalline solids; insensitive to some impurities[7] |
| HPLC-UV | Relative Quantitative | High | Moderate | Robust, precise quantification of impurities[13] | Requires a reference standard for absolute quantification |
| qNMR | Absolute Quantitative | Moderate | Low | Absolute purity without analyte reference standard[18][20] | Requires high-purity internal standard; potential peak overlap |
| LC-HRMS | Qualitative (ID) | Very High | Low | Definitive identification of unknown impurities[23][25] | Complex instrumentation; not inherently quantitative |
| Elemental Analysis | Absolute (Bulk) | Low | Low | Confirms elemental composition and bulk purity[28][32] | Insensitive to isomeric impurities or those with similar composition[33] |
A Pragmatic, Phased Approach to Purity Assessment
No single technique tells the whole story. A logical, tiered approach is most effective.
Caption: A phased workflow for assessing purity from crude product to final characterization.
-
During Synthesis & Purification: Use TLC to monitor the reaction's progress and to guide the purification process (e.g., column chromatography).[5]
-
Initial Check of Isolated Product: Once isolated, perform HPLC for a quantitative purity check (aiming for >95% for most research applications), standard ¹H NMR for structural confirmation, and Melting Point determination (if solid) for a quick purity assessment.[33]
-
Advanced Characterization & Reference Standard Qualification: For critical applications or to create a certified reference standard, employ qNMR for an absolute purity value, HRMS to identify any significant unknown impurities flagged by HPLC, and Elemental Analysis to provide orthogonal confirmation of the compound's elemental composition.
By judiciously selecting and combining these techniques, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity and success of their downstream applications.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 3. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 6. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 7. chm.uri.edu [chm.uri.edu]
- 8. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 9. mt.com [mt.com]
- 10. promptpraxislabs.com [promptpraxislabs.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. scielo.br [scielo.br]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. benchchem.com [benchchem.com]
- 15. helixchrom.com [helixchrom.com]
- 16. helixchrom.com [helixchrom.com]
- 17. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
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- 19. emerypharma.com [emerypharma.com]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. resolvemass.ca [resolvemass.ca]
- 25. toref-standards.com [toref-standards.com]
- 26. lcms.labrulez.com [lcms.labrulez.com]
- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 28. azom.com [azom.com]
- 29. Elemental analysis - Wikipedia [en.wikipedia.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 33. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-formylpicolinate
For professionals engaged in the intricate work of research and drug development, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-formylpicolinate. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, the procedures outlined herein are synthesized from the established principles of chemical safety and data from structurally analogous compounds, including pyridine derivatives, aromatic aldehydes, and methyl esters. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, ensuring both personal and environmental protection.
Hazard Profile and Risk Assessment: A Cautious Approach
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The chemical structure of this compound, featuring a pyridine ring, an aldehyde, and a methyl ester, informs our risk assessment.
-
Aquatic Toxicity: Structurally similar compounds, such as methyl 4-formylbenzoate, are classified as harmful to aquatic life with long-lasting effects[1]. Therefore, it is crucial to assume that this compound poses a similar environmental risk. Under no circumstances should this compound or its residues be disposed of down the drain [1][2].
-
Irritation: Aromatic aldehydes and pyridine derivatives are often irritating to the skin, eyes, and respiratory tract[3][4]. Direct contact and inhalation of dust should be meticulously avoided.
-
Reactivity: Aldehydes are susceptible to oxidation and may be incompatible with strong oxidizing agents, acids, and bases[2][3]. Uncontrolled mixing with other waste streams could lead to hazardous reactions.
Based on these considerations, all waste containing this compound must be treated as hazardous chemical waste .
A summary of the anticipated hazard profile is presented below.
| Hazard Type | Associated Functional Group | Primary Concern & Rationale |
| Environmental | Pyridine Ring / Aromatic System | Harmful to aquatic life with long-lasting effects. Prevents drain disposal[1]. |
| Health (Irritation) | Aldehyde / Pyridine Ring | Causes skin, eye, and potential respiratory tract irritation upon contact or inhalation[3][4]. |
| Chemical Reactivity | Aldehyde | Incompatible with strong oxidizing agents, acids, and bases. Requires segregated waste stream[2][3]. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps provide a clear workflow from point-of-generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling the compound or its waste. This establishes the first line of defense against accidental exposure.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator[3][4].
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by disposal facilities.
-
Designate a Specific Container: All waste contaminated with this compound must be collected in a dedicated hazardous waste container. Do not mix this waste with other chemical streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[2][5].
-
Select a Compatible Container: The container must be robust, leak-proof, and chemically compatible. High-density polyethylene (HDPE) is a suitable choice. Keep the container securely closed at all times, except when adding waste[2][5].
-
Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated items such as weighing papers, pipette tips, gloves, and absorbent materials used for cleaning spills[2].
Step 3: Waste Container Labeling
Accurate labeling is a critical compliance step that communicates the container's contents and associated hazards.
Your hazardous waste label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard characteristics: "Toxic, " "Irritant, " "Environmental Hazard "
-
The date when waste was first added to the container (accumulation start date).
Step 4: Storage and Final Disposal
Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials[6].
-
Final Disposal: Arrange for the pickup and disposal of the waste container through your institution's EHS department or a licensed hazardous waste contractor. This is the only acceptable final disposal route[1][3][6].
The overall disposal workflow is visualized in the diagram below.
Caption: Decision workflow for responding to a chemical spill.
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Chemical Compatibility Database. Cole-Parmer. [Link]
-
Safety Data Sheet for Chromium Picolinate. (2021). Redox. [Link]
-
Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. (2023). ResearchGate. [Link]
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. (2014). VTechWorks. [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]
-
Chromium Picolinate Safety Data Sheet. Cambridge Commodities. [Link]
-
4-Pyridinecarboxylic acid Safety Data Sheet. (2025). Penta Chemicals. [Link]
-
MATERIAL SAFETY DATA SHEETS METHYL 4-CHLOROPICOLINATE HYDROCHLORIDE. Cleanchem Laboratories. [Link]
-
Methyl 4-chloro-5-formylpicolinate. PubChem, National Center for Biotechnology Information. [Link]
-
Re-routing aromatic degradation to give pyridine dicarboxylic acids. (2015). RSC Blogs. [Link]
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Navigating the Safe Handling of Methyl 4-formylpicolinate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow necessitates a rigorous evaluation of its handling and safety protocols. Methyl 4-formylpicolinate, a key building block in synthetic chemistry, is no exception. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for its safe integration into your laboratory's operations. Our commitment is to empower you with the knowledge to not only use this compound effectively but also to ensure a culture of safety and responsibility within your team.
Understanding the Hazard Profile: A Synthesis of Available Data
Based on data from analogous compounds, this compound is anticipated to be a skin and eye irritant.[1][2][3] Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3] While comprehensive toxicological data is not available, it is prudent to handle this compound with the assumption that it may be harmful if swallowed or absorbed through the skin.[4]
Table 1: Hazard Identification and Precautionary Measures
| Hazard Class | Potential Effects | Recommended Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | P264: Wash hands thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5] P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P337+P313: If eye irritation persists: Get medical advice/attention.[6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P271: Use only outdoors or in a well-ventilated area.[5][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[7] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[4] | P270: Do not eat, drink or smoke when using this product.[5][6] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling any chemical. For this compound, a multi-layered approach is recommended to ensure comprehensive protection.
Step-by-Step PPE Selection Protocol:
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of aromatic aldehydes, nitrile or neoprene gloves are a suitable choice for splash protection.[8] For prolonged or immersive contact, consider heavier-duty options and always consult the glove manufacturer's resistance guide for specific breakthrough times.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] When there is a risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with goggles to provide full-face protection.[9][10]
-
Body Protection: A standard laboratory coat should be worn and fully fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: All handling of solid this compound that may generate dust, and any work with its solutions that may produce vapors, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]
}
PPE Selection Workflow for this compound.
Operational Plan: From Receipt to Reaction
A clear and concise operational plan ensures that this compound is handled safely and efficiently at every stage.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during this inspection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6] The recommended storage temperature is 4°C, under a nitrogen atmosphere.[11]
Handling and Use:
-
Engineering Controls: All weighing and solution preparation should be conducted in a chemical fume hood to control potential exposure to dust and vapors.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5]
-
Avoidance of Contamination: Do not allow the chemical to enter drains or waterways.
}
Chemical Handling Workflow for this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Characterization and Disposal:
-
Waste Classification: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.[3]
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Disposal Procedure: Arrange for disposal through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
Table 2: Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1][7] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a suitable container for disposal.[1][2] Ventilate the area and wash the spill site after material pickup is complete. |
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment.
References
-
National Institute of Standards and Technology. (2023, July 27). Safety Data Sheet: 2,2,4-Trimethylpentane solution. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Purdue University. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Institutes of Health. (2008). Chronic Toxicity and Carcinogenicity Studies of Chromium Picolinate Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years. Retrieved from [Link]
-
Request PDF. (n.d.). Liver Toxicity Resulted From Ingestion of Chromium Picolinate. Retrieved from [Link]
-
PubMed. (2010). NTP toxicology and carcinogenesis studies of chromium picolinate monohydrate (CAS No. 27882-76-4) in F344/N rats and B6C3F1 mice (feed studies). Retrieved from [Link]
-
PubMed. (1998). Chromium picolinate toxicity. Retrieved from [Link]
-
NutraIngredients.com. (2017, March 18). Chromium picolinate cleared of toxic charges. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). METHYL FORMATE. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. uah.edu [uah.edu]
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- 11. chemscene.com [chemscene.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




